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  • Product: Methyl 1-aminocyclobutanecarboxylate hydrochloride
  • CAS: 92398-47-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Key Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Foreword: The Strategic Value of Constrained Amino Acids in Medicinal Chemistry In the intricate dance of drug design, the conformation of...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of Constrained Amino Acids in Medicinal Chemistry

In the intricate dance of drug design, the conformation of a molecule is paramount. The ability of a ligand to present its pharmacophoric elements in a pre-organized and biologically relevant orientation can dramatically enhance potency, selectivity, and pharmacokinetic properties. It is within this context that constrained amino acids, particularly those bearing small carbocyclic scaffolds, have emerged as powerful tools for the medicinal chemist. This guide focuses on a key exemplar of this class: Methyl 1-aminocyclobutanecarboxylate hydrochloride.

This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, in-depth analysis of its spectroscopic signature, and a discussion of its strategic applications in contemporary drug discovery programs. The insights provided herein are intended to empower researchers to leverage the unique attributes of this versatile building block in the design of next-generation therapeutics.

Core Chemical and Physical Properties

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a white to off-white crystalline solid. As the hydrochloride salt of a primary amine, it is expected to be soluble in water and polar protic solvents. The presence of the cyclobutane ring imparts a degree of conformational rigidity not found in its acyclic counterparts.

Below is a table summarizing the key chemical identifiers and computed physical properties for this compound.

PropertyValueSource
IUPAC Name methyl 1-aminocyclobutane-1-carboxylate;hydrochloridePubChem[1]
Molecular Formula C₆H₁₂ClNO₂PubChem[1]
Molecular Weight 165.62 g/mol PubChem[1]
CAS Number 92398-47-5PubChem[1]
Appearance White to off-white crystalline powderInferred from related compounds
Melting Point Not available (for comparison, the cyclopentane analog melts at 203 °C with decomposition)Chemsrc[2]
Topological Polar Surface Area 52.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Synthesis of Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Validated Protocol

The synthesis of α-amino acid methyl ester hydrochlorides is a well-established transformation. A common and efficient method involves the direct esterification of the parent amino acid in the presence of an activating agent and methanol. The following protocol is adapted from a general and widely applicable procedure for this transformation.[3]

Reaction Scheme

G start 1-Aminocyclobutanecarboxylic Acid reagents + Trimethylchlorosilane (TMSCl) + Methanol (MeOH) product Methyl 1-aminocyclobutanecarboxylate Hydrochloride reagents->product Room Temperature

Caption: Synthesis of Methyl 1-aminocyclobutanecarboxylate Hydrochloride.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-aminocyclobutanecarboxylic acid (1.0 eq).

  • Addition of Reagents: Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the flask with stirring. A transient suspension may form.

  • Solvent Addition: Carefully add anhydrous methanol (approximately 10 volumes) to the reaction mixture. The mixture should become a clear solution or a fine suspension.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude Methyl 1-aminocyclobutanecarboxylate hydrochloride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.

Rationale for Experimental Choices:

  • Trimethylchlorosilane (TMSCl): TMSCl serves as an in-situ activating agent for the carboxylic acid, facilitating its esterification by methanol. It also ensures the reaction medium remains anhydrous, which is crucial for efficient ester formation.

  • Methanol (MeOH): Methanol acts as both the solvent and the esterifying agent. Using it in excess drives the equilibrium towards the product side.

  • Room Temperature Reaction: This mild reaction condition is advantageous as it minimizes the risk of side reactions and is compatible with a wide range of functional groups.

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to exhibit signals corresponding to the methyl ester protons and the protons of the cyclobutane ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-COOCH₃~3.7Singlet3H
Cyclobutane -CH₂-1.8 - 2.5Multiplet6H
-NH₃⁺Broad singlet3H
  • Rationale: The methyl ester protons will appear as a sharp singlet downfield due to the deshielding effect of the adjacent oxygen atom. The cyclobutane protons will likely appear as a complex multiplet due to restricted rotation and complex spin-spin coupling. The ammonium protons are expected to be a broad singlet and may be exchangeable with D₂O. For comparison, the methyl ester protons of the analogous cyclopropane derivative, Methyl 1-aminocyclopropanecarboxylate hydrochloride, appear at 3.66 ppm.[4]

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C =O (ester carbonyl)~170 - 175
Quaternary C (cyclobutane)~55 - 65
-COOC H₃~52
Cyclobutane -C H₂-~30 - 40
  • Rationale: The ester carbonyl carbon is the most deshielded carbon and will appear furthest downfield. The quaternary carbon of the cyclobutane ring, attached to both the nitrogen and the carbonyl group, will also be significantly deshielded. The methyl ester carbon will appear in the typical range for methoxy groups. The cyclobutane methylene carbons will be the most shielded.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will be characterized by the vibrational modes of the ester and ammonium functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (ammonium)3200 - 2800 (broad)Medium-Strong
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (ester)~1740Strong
N-H bend (ammonium)~1600 - 1500Medium
C-O stretch (ester)~1250 - 1100Strong
  • Rationale: The broad N-H stretching of the ammonium salt is a characteristic feature. The strong C=O stretch of the ester is typically one of the most intense peaks in the spectrum. The C-O stretch of the ester will also be a prominent feature.

Mass Spectrometry (Expected)

In a mass spectrum, the molecular ion peak would correspond to the free base (C₆H₁₁NO₂), with a molecular weight of 129.16 g/mol .

  • Expected Fragmentation Pattern: Common fragmentation pathways for α-amino acid esters include the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the cyclobutane ring.

G M_plus [M]⁺ m/z = 129 frag1 Loss of -OCH₃ [M-31]⁺ M_plus->frag1 frag2 Loss of -COOCH₃ [M-59]⁺ M_plus->frag2

Caption: Expected Fragmentation in Mass Spectrometry.

Reactivity and Stability

Methyl 1-aminocyclobutanecarboxylate hydrochloride is expected to be a stable crystalline solid under standard laboratory conditions. It should be stored in a well-sealed container in a cool, dry place to prevent hydrolysis of the ester.

The primary amine is nucleophilic and can react with various electrophiles, such as acylating and alkylating agents. The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Applications in Drug Discovery and Development

The rigid cyclobutane scaffold of Methyl 1-aminocyclobutanecarboxylate hydrochloride makes it a valuable building block for introducing conformational constraint into drug candidates. This can lead to several beneficial effects:

  • Enhanced Potency: By locking the molecule in a bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.

  • Improved Selectivity: A more rigid scaffold can provide a better fit for the target receptor while reducing off-target interactions.

  • Favorable Pharmacokinetic Properties: The introduction of a small carbocyclic ring can improve metabolic stability by blocking sites of metabolism.

Derivatives of 1-aminocyclobutanecarboxylic acid have been explored in various therapeutic areas. For instance, they have been investigated as novel succinate dehydrogenase inhibitors with potential applications as fungicides.[5] Furthermore, such constrained amino acids are valuable for creating peptide mimetics with enhanced stability and biological activity.[6]

Safety and Handling

Methyl 1-aminocyclobutanecarboxylate hydrochloride is classified as a hazardous substance. It is harmful if swallowed, can cause severe skin burns and eye damage, and may cause respiratory irritation.[1]

Recommended Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid cyclobutane core provides a powerful tool for introducing conformational constraint, which can lead to improvements in potency, selectivity, and pharmacokinetic properties. While detailed experimental data for this specific compound is not widely published, its chemical properties and reactivity can be reliably predicted based on related structures. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their drug design and development efforts.

References

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • Universidad de La Rioja. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. [Link]

  • PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Chemsrc. CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride. [Link]

  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]

  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • NIST WebBook. Methyl cyclopentanecarboxylate. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ACS Publications. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. [Link]

  • Diva-Portal.org. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • PubChem. Methyl 1-aminocyclopropanecarboxylate. [Link]

  • NIST WebBook. Methanamine, hydrochloride. [Link]

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Exploratory

An In-Depth Technical Guide to Methyl 1-aminocyclobutanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and drug discovery, the strategic use of constrained amino acid analogues is a cornerstone of ration...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of constrained amino acid analogues is a cornerstone of rational drug design. Among these, Methyl 1-aminocyclobutanecarboxylate hydrochloride emerges as a pivotal building block, offering a unique conformational rigidity that is highly sought after in the synthesis of novel therapeutic agents. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental molecular characteristics to its practical applications and handling. As a Senior Application Scientist, my objective is to not only present the data but to also provide the underlying scientific rationale, empowering you to integrate this valuable synthon into your research with confidence and precision.

Core Molecular Attributes

Methyl 1-aminocyclobutanecarboxylate hydrochloride is the hydrochloride salt of the methyl ester of 1-aminocyclobutanecarboxylic acid. The presence of the cyclobutyl ring imparts a significant degree of conformational constraint compared to its acyclic counterparts. This rigidity can be instrumental in locking a peptide or small molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1][2][3]
CAS Number 92398-47-5[1][2][3]
Appearance White to off-white solid/powder[4]
Storage Temperature 2-8°C, Refrigerator[3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical factor for many biological assays and synthetic transformations.

Structural Representation

The three-dimensional structure of Methyl 1-aminocyclobutanecarboxylate is a key determinant of its utility. The cyclobutane ring adopts a puckered conformation, influencing the spatial orientation of the amino and ester functionalities.

Caption: 2D structure of Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Synthesis and Manufacturing

The synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the formation of the cyclobutane ring, followed by the introduction of the amino and ester functionalities.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis to identify key precursors and transformations.

G Methyl 1-aminocyclobutanecarboxylate HCl Methyl 1-aminocyclobutanecarboxylate HCl Methyl 1-aminocyclobutanecarboxylate Methyl 1-aminocyclobutanecarboxylate Methyl 1-aminocyclobutanecarboxylate HCl->Methyl 1-aminocyclobutanecarboxylate HCl addition 1-Aminocyclobutanecarboxylic acid 1-Aminocyclobutanecarboxylic acid Methyl 1-aminocyclobutanecarboxylate->1-Aminocyclobutanecarboxylic acid Esterification Cyclobutanone Cyclobutanone 1-Aminocyclobutanecarboxylic acid->Cyclobutanone Strecker or Bucherer-Bergs synthesis

Caption: Retrosynthetic pathway for Methyl 1-aminocyclobutanecarboxylate HCl.

Exemplary Synthetic Protocol

The following protocol outlines a general procedure for the synthesis. Note that specific reaction conditions may need to be optimized based on the scale and available reagents.

Step 1: Synthesis of 1-Aminocyclobutanecarbonitrile (Strecker Synthesis)

  • To a cooled (0-5 °C) solution of cyclobutanone in aqueous ammonia, add a solution of potassium cyanide in water dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

  • Treat the crude aminonitrile with a strong acid (e.g., concentrated HCl) and heat to reflux for 4-8 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 3: Esterification to Methyl 1-Aminocyclobutanecarboxylate

  • Suspend the 1-aminocyclobutanecarboxylic acid in methanol.

  • Bubble dry hydrogen chloride gas through the suspension at 0 °C until saturation.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain pure Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Applications in Research and Drug Development

The unique structural features of Methyl 1-aminocyclobutanecarboxylate hydrochloride make it a valuable tool in several areas of research and drug development.

  • Peptidomimetics: Incorporation of this constrained amino acid into peptide sequences can induce specific secondary structures (e.g., turns and helices), leading to enhanced biological activity and metabolic stability.

  • Small Molecule Synthesis: It serves as a key building block for the synthesis of complex small molecules with defined three-dimensional architectures. The cyclobutyl moiety can act as a rigid scaffold to orient other functional groups for optimal interaction with a biological target.

  • Pharmacological Probes: The conformational rigidity allows for the design of highly selective pharmacological probes to investigate the structure-activity relationships of receptors and enzymes.

The introduction of a methyl group can significantly influence a molecule's physicochemical and pharmacokinetic properties, a strategy often employed in lead optimization.[5]

Spectroscopic Characterization

Unambiguous characterization of Methyl 1-aminocyclobutanecarboxylate hydrochloride is essential for quality control and regulatory purposes. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutyl protons, the methoxy protons of the ester, and the amine protons. The cyclobutyl protons will typically appear as complex multiplets in the aliphatic region. The methoxy group will be a sharp singlet around 3.7 ppm.[6] The amine protons will appear as a broad singlet that can exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, the carbonyl carbon of the ester, and the methoxy carbon.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions include:

  • N-H stretching of the ammonium salt in the range of 3300-3500 cm⁻¹.[6]

  • C=O stretching of the ester group around 1730-1750 cm⁻¹.[7]

  • C-H stretching of the aliphatic groups around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron impact (EI) or chemical ionization (CI) techniques can be used. The mass spectrum will show the molecular ion peak and characteristic fragment ions corresponding to the loss of various groups.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Hazard Identification

Based on available data, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

  • Avoid generating dust.[10][13]

  • Wash hands thoroughly after handling.[12][13]

Storage Recommendations
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11][14]

  • The recommended storage temperature is 2-8°C.[3]

  • Protect from moisture.[10]

Conclusion

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a versatile and valuable building block for the synthesis of conformationally constrained molecules. Its unique structural and physicochemical properties make it an important tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, and handling is crucial for its successful application in the laboratory. This guide has provided a comprehensive overview of these aspects, intended to empower scientists to leverage the full potential of this important chemical entity in their pursuit of novel therapeutic agents.

References

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • Pharmaffiliates. Methyl 1-Aminocyclobutanecarboxylate Hydrochloride. [Link]

  • ChemSynthesis. methyl 1-methylcyclohexanecarboxylate. [Link]

  • PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • Chemsrc. Methyl 1-aminocyclopentanecarboxylate hydrochloride. [Link]

  • Lead Sciences. Methyl 1-aminocyclobutanecarboxylate. [Link]

  • PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. [Link]

  • ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [Link]

  • ResearchGate. Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • Universidad de La Rioja. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

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Foundational

An In-Depth Technical Guide to the Structure of Methyl 1-aminocyclobutanecarboxylate hydrochloride

Abstract: This technical guide provides a comprehensive examination of the molecular structure of Methyl 1-aminocyclobutanecarboxylate hydrochloride. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the molecular structure of Methyl 1-aminocyclobutanecarboxylate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core structural features, stereochemistry, and conformational dynamics of this important synthetic building block. Through a detailed analysis of spectroscopic data and established chemical principles, we present a holistic view that connects the molecule's architecture to its physicochemical properties and reactivity. This guide serves as an essential reference for leveraging this compound in medicinal chemistry and materials science.

Chapter 1: Chemical Identity and Nomenclature

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester derivative, widely utilized as a constrained scaffold in the synthesis of pharmacologically active compounds.[1] Its rigid cyclobutane core imparts unique conformational properties to peptidic structures, making it a valuable tool for probing biological systems.[2]

The compound is systematically identified by a set of unique identifiers crucial for regulatory and research tracking. The IUPAC name is methyl 1-aminocyclobutane-1-carboxylate;hydrochloride.[3] It is registered under CAS Number 92398-47-5.[3]

The fundamental chemical and physical properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂PubChem[3]
Molecular Weight 165.62 g/mol PubChem[3]
Canonical SMILES COC(=O)C1(CCC1)N.ClPubChem[3]
InChI Key LLCSDOKIBIMJNU-UHFFFAOYSA-NPubChem[3]

Chapter 2: Elucidation of the Core Molecular Structure

The structure of Methyl 1-aminocyclobutanecarboxylate hydrochloride is defined by three key components: a four-membered cyclobutane ring, a methyl ester (carboxylate) group, and an aminium group formed by the protonation of the primary amine with hydrochloric acid. The spatial arrangement and electronic interplay of these features dictate the molecule's overall chemical behavior.

The Strained Cyclobutane Ring

Unlike the flat, strain-free cyclohexane chair, the cyclobutane ring is characterized by significant angle strain. The internal C-C-C bond angles are forced to deviate substantially from the ideal sp³ tetrahedral angle of 109.5°. To alleviate some of this strain, the cyclobutane ring adopts a puckered, non-planar conformation.[4] This puckering is a dynamic process, and the ring rapidly interconverts between equivalent bent conformations at room temperature. This conformational rigidity is a key reason for its use in drug design, as it restricts the rotational freedom of attached pharmacophores.[5]

The Quaternary Center and Functional Groups

At the C1 position, a quaternary carbon atom serves as the anchor for both the aminium and methyl carboxylate groups. This arrangement is sterically demanding and influences the local geometry.

  • The Methyl Carboxylate Group (-COOCH₃): This group consists of a carbonyl (C=O) and a methoxy (-OCH₃) moiety. The carbonyl carbon is sp² hybridized, resulting in a planar geometry for the O=C-O segment. This group is an electron-withdrawing group, influencing the acidity of adjacent protons, although there are none on the alpha-carbon in this case.

  • The Aminium Hydrochloride Group (-NH₃⁺Cl⁻): The primary amino group (-NH₂) is basic and readily protonated by hydrochloric acid to form a positively charged aminium group (-NH₃⁺). This is ionically bonded to the chloride anion (Cl⁻). This salt formation is critical as it significantly enhances the compound's solubility in water and other polar solvents and increases its stability as a solid.[6]

Caption: Ionic bond between the aminium cation and chloride anion.

Chapter 3: Spectroscopic Signature and Structural Verification

The definitive structure of a molecule is confirmed through a combination of analytical techniques. The following sections describe the expected spectroscopic data for Methyl 1-aminocyclobutanecarboxylate hydrochloride, which collectively provide a unique "fingerprint" for its identification.

Workflow for Structural Elucidation cluster_techniques Analytical Techniques cluster_data Derived Information compound Sample: Methyl 1-aminocyclobutanecarboxylate HCl NMR NMR Spectroscopy (¹H & ¹³C) compound->NMR IR Infrared (IR) Spectroscopy compound->IR MS Mass Spectrometry (MS) compound->MS NMR_data Proton & Carbon Environment, Connectivity NMR->NMR_data IR_data Functional Groups (C=O, N-H, C-H) IR->IR_data MS_data Molecular Weight, Elemental Formula MS->MS_data structure Confirmed Molecular Structure NMR_data->structure IR_data->structure MS_data->structure

Caption: Integrated workflow for molecular structure confirmation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms. For this molecule, dissolved in a suitable deuterated solvent like D₂O or DMSO-d₆, the following signals are predicted:

  • -NH₃⁺ Protons: A broad singlet, typically downfield (δ > 8.0 ppm), due to exchange with the solvent and the deshielding effect of the positive charge. The exact chemical shift is highly dependent on concentration and solvent.

  • -OCH₃ Protons: A sharp singlet at approximately δ 3.7 ppm. This is a characteristic region for methyl esters.

  • Cyclobutane Protons: The six protons on the cyclobutane ring are diastereotopic and will exhibit more complex splitting patterns. They are expected to appear as two multiplets in the δ 2.0-2.8 ppm range. The protons on the carbons adjacent to the quaternary center (C2 and C4) will likely be a multiplet, while the single proton on the carbon further away (C3) will appear as another, potentially more complex multiplet due to coupling with its neighbors.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy reveals the number of unique carbon environments. The predicted chemical shifts are:

  • Carbonyl Carbon (-C=O): Deshielded, appearing around δ 170-175 ppm.

  • Quaternary Carbon (C1): Found in the δ 55-65 ppm range.

  • Methoxy Carbon (-OCH₃): A signal around δ 53 ppm.

  • Cyclobutane Carbons (-CH₂-): The methylene carbons of the ring will appear in the aliphatic region, typically between δ 30-40 ppm for the carbons adjacent to the quaternary center and δ 15-25 ppm for the carbon at the 3-position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch (Aminium) 3200 - 2800Strong, BroadThe broadness is characteristic of the N-H bonds in an ammonium salt.[7]
C-H Stretch (Aliphatic) 2950 - 2850Medium-StrongFrom the methyl and cyclobutane C-H bonds.[8]
C=O Stretch (Ester) ~1740StrongA very strong and sharp absorption, characteristic of saturated esters.[9]
N-H Bend (Aminium) 1600 - 1500MediumCorresponds to the scissoring/bending vibration of the -NH₃⁺ group.

Chapter 4: Experimental Protocol for Structural Verification

To ensure the identity and purity of Methyl 1-aminocyclobutanecarboxylate hydrochloride, a rigorous and self-validating analytical protocol is essential. The following outlines a standard operating procedure for acquiring a ¹H NMR spectrum.

Protocol: ¹H NMR Spectrum Acquisition
  • Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the proton framework of the title compound.

  • Materials:

    • Methyl 1-aminocyclobutanecarboxylate hydrochloride (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, ~0.7 mL)

    • 5 mm NMR tube

    • Pipettes and glassware

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 5 mg of the compound and transfer it into a clean, dry NMR tube.

    • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[10]

    • Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

    • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

    • Parameter Optimization:

      • Lock onto the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

      • Use a standard 90° pulse angle and set the relaxation delay (d1) to at least 1 second to allow for adequate T1 relaxation.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Data Acquisition: Initiate the acquisition sequence.

    • Data Processing:

      • Apply Fourier transformation to the raw free induction decay (FID) data.

      • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

      • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

      • Integrate the signals to determine the relative ratios of protons.

  • Expected Outcome: The processed spectrum should display peaks consistent with the chemical shifts, multiplicities, and integrations described in Section 3.1. This validates the proton structure of the molecule.

Chapter 5: Structural Implications for Application

The unique structural features of Methyl 1-aminocyclobutanecarboxylate hydrochloride directly influence its utility in research and development.

  • Medicinal Chemistry: The constrained cyclobutane ring serves as a bioisostere for larger or more flexible groups, helping to lock a drug candidate into a specific, biologically active conformation. This can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.[2]

  • Physicochemical Properties: As a hydrochloride salt, the compound is a crystalline solid with improved stability and handling characteristics compared to its free-base form. Its salt nature also confers aqueous solubility, which is often a desirable property for biological assays and formulation development.[6]

  • Synthetic Handle: The presence of both a primary amine and a methyl ester provides two distinct points for chemical modification. The amine can be acylated, alkylated, or used in peptide coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for diverse synthetic elaborations.[11]

Conclusion

The structure of Methyl 1-aminocyclobutanecarboxylate hydrochloride is a carefully orchestrated assembly of a strained aliphatic ring and key functional groups. Its puckered cyclobutane core provides conformational constraint, while the aminium and methyl ester groups govern its solubility, stability, and reactivity. A thorough understanding of this structure, verified by robust spectroscopic methods, is paramount for its effective application as a versatile building block in the design and synthesis of novel molecules for drug discovery and materials science.

References

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclopropanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Tourwé, D., et al. (1995). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Retrieved from [Link]

  • Diva-Portal.org. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl ethanoate. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of Methyl 1-Aminocyclobutanecarboxylate Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development Methyl 1-aminocyclobutanecarboxylate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its constrained cyclobutane ring offers a unique three-dimensional scaffold that can impart favorable pharmacological properties.[1][2] However, the successful progression of any new chemical entity from discovery to a viable drug product is fundamentally reliant on its physicochemical properties, with solubility being a primary determinant of bioavailability and formulate-ability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 1-aminocyclobutanecarboxylate hydrochloride in common organic solvents, empowering researchers and drug development professionals with the knowledge to conduct robust and reliable solubility assessments.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C6H12ClNO2PubChem[3]
Molecular Weight 165.62 g/mol PubChem[3]
IUPAC Name methyl 1-aminocyclobutane-1-carboxylate;hydrochloridePubChem[3]
Structure A primary amine and a methyl ester on a cyclobutane ring, as a hydrochloride salt.N/A

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of methyl 1-aminocyclobutanecarboxylate hydrochloride is a complex interplay of its structural features and the properties of the solvent. As a hydrochloride salt of a primary amine, the compound is ionic and polar.[4] This ionic character generally leads to higher solubility in polar solvents capable of solvating the charged amine group and the chloride counter-ion.

The "Like Dissolves Like" Principle in Action:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are anticipated to be effective at dissolving methyl 1-aminocyclobutanecarboxylate hydrochloride. Their ability to act as both hydrogen bond donors and acceptors allows for strong interactions with the protonated amine and the ester group. For instance, a related compound, methyl 1-aminocyclopropanecarboxylate hydrochloride, is reported to be soluble in methanol and water.[5]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Dichloromethane): Solvents like Dimethyl Sulfoxide (DMSO) are powerful solubilizing agents for a wide range of compounds due to their high polarity. Dichloromethane, being moderately polar, may also exhibit some solubilizing capacity.[6][7] The solubility of aminoguanidine hydrochloride in DMSO and dimethylformamide further suggests that polar aprotic solvents can be effective.

  • Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the solubility is expected to be very low. The energy required to break the ionic interactions of the salt is not compensated by the weak van der Waals forces that would be formed with the non-polar solvent molecules.

The Influence of the Cyclobutane Ring:

The presence of the cyclobutane ring is not merely a passive scaffold. Its strained nature and three-dimensional geometry can influence physicochemical properties. Research suggests that the inclusion of a cyclobutane ring can, in some cases, increase aqueous solubility and reduce planarity, which can be advantageous for drug candidates.[1][2]

Qualitative Solubility Expectations

SolventPredicted SolubilityRationale
MethanolHighPolar protic solvent, capable of strong hydrogen bonding.
EthanolHighPolar protic solvent, similar to methanol.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent, excellent for dissolving salts.
Dichloromethane (DCM)Moderate to LowModerately polar aprotic solvent.
AcetonitrileModerate to LowPolar aprotic solvent, but generally less effective than DMSO for salts.
AcetoneLowLess polar than other aprotic solvents.
Ethyl AcetateLowLow polarity.
TolueneVery LowNon-polar aromatic solvent.
HexaneVery LowNon-polar aliphatic solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain reliable and reproducible quantitative solubility data, the isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard.[2] This protocol outlines the necessary steps for its successful implementation.

Workflow for Isothermal Equilibrium Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_compound Obtain pure Methyl 1-aminocyclobutanecarboxylate HCl prep_solvents Select and prepare high-purity organic solvents prep_glassware Ensure clean and dry glassware (vials, flasks) add_excess Add excess solid compound to a known volume of solvent prep_glassware->add_excess equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate phase_sep Separate solid from liquid (centrifugation/filtration) equilibrate->phase_sep aliquot Take a precise aliquot of the supernatant phase_sep->aliquot dilute Dilute the aliquot with a suitable mobile phase aliquot->dilute hplc Quantify concentration using a validated HPLC method dilute->hplc construct_curve Construct a calibration curve hplc->construct_curve calc_sol Calculate solubility from the concentration and dilution factor construct_curve->calc_sol end end calc_sol->end Report solubility (e.g., mg/mL or mol/L)

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Methodology

1. Materials and Reagents:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes (calibrated)

  • Scintillation vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

2. Preparation of Saturated Solutions:

  • Add an excess amount of methyl 1-aminocyclobutanecarboxylate hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Accurately pipette a known volume of each organic solvent into the corresponding vials.

  • Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

  • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

4. Sample Preparation for Analysis:

  • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

  • To separate the solid and liquid phases, either centrifuge the vials or filter the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.

5. Quantification by HPLC:

  • Develop a suitable HPLC method for the quantification of methyl 1-aminocyclobutanecarboxylate hydrochloride. A reversed-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Prepare a series of calibration standards of known concentrations of the compound in the mobile phase.

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Accurately dilute a known volume of the saturated solvent sample with the mobile phase to bring the concentration within the range of the calibration curve.

  • Inject the diluted sample and determine its concentration from the calibration curve.

6. Calculation of Solubility:

Calculate the solubility using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Other Solvents...25Experimental ValueCalculated Value

The results should be analyzed in the context of the solvent properties. A high solubility in polar protic and aprotic solvents, with a correspondingly low solubility in non-polar solvents, would be the expected outcome for this polar, ionic compound. Any deviations from this trend could suggest specific solute-solvent interactions that warrant further investigation.

Conclusion

While specific public-domain data on the solubility of methyl 1-aminocyclobutanecarboxylate hydrochloride in organic solvents is limited, a thorough understanding of its physicochemical properties allows for reasoned predictions of its solubility profile. For drug development professionals, the ability to experimentally determine this crucial parameter is paramount. The detailed isothermal equilibrium protocol provided in this guide offers a robust and reliable pathway to generating the high-quality data necessary to inform formulation strategies and accelerate the journey from a promising molecule to a life-changing therapeutic.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

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  • Science.gov. (n.d.). aqueous equilibrium solubility: Topics by Science.gov. Science.gov. [Link]

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Foundational

An In-Depth Technical Guide on the Stability and Storage of Methyl 1-Aminocyclobutanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, valued for its unique strained cyclobutyl ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, valued for its unique strained cyclobutyl ring and its role as a constrained amino acid analogue. As with any reactive chemical intermediate, ensuring its stability and integrity from procurement to application is paramount for reproducible and reliable research and development outcomes. This guide provides a comprehensive overview of the stability profile of Methyl 1-aminocyclobutanecarboxylate hydrochloride, detailing its intrinsic chemical liabilities, recommended storage and handling conditions, and robust methodologies for assessing its purity and degradation over time. By understanding the causality behind its stability characteristics, researchers can implement effective strategies to mitigate degradation and ensure the quality of their starting materials, ultimately leading to more robust and successful drug discovery campaigns.

Introduction: The Significance of a Stable Intermediate

In the landscape of modern drug discovery, the structural integrity of starting materials is a foundational pillar of experimental success. Methyl 1-aminocyclobutanecarboxylate hydrochloride, with its compact and rigid cyclobutane scaffold, offers medicinal chemists a valuable tool for exploring novel chemical space and designing ligands with constrained conformations. However, the very features that make this molecule attractive—the ester functionality and the primary amine—also represent its primary vulnerabilities to degradation.

This guide moves beyond simple storage temperature recommendations to provide a deeper understanding of the "why" behind the stability protocols. We will explore the key degradation pathways, the influence of environmental factors, and the analytical techniques required to monitor the health of this critical reagent.

Chemical Identity and Intrinsic Stability

Methyl 1-aminocyclobutanecarboxylate hydrochloride is the hydrochloride salt of the methyl ester of 1-aminocyclobutanecarboxylic acid.[1] The hydrochloride salt form significantly enhances the stability of the compound compared to its free base.[2][3][4] The protonation of the primary amine to form the ammonium salt prevents its participation in nucleophilic reactions and reduces its susceptibility to oxidative degradation.

Molecular Structure:

Caption: Chemical structure of Methyl 1-aminocyclobutanecarboxylate hydrochloride.

The primary degradation pathway of concern is the hydrolysis of the methyl ester to form 1-aminocyclobutanecarboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[4] While the hydrochloride salt provides a mildly acidic environment in solution, the presence of moisture is the critical factor that enables this degradation.

Recommended Storage and Handling Protocols

To ensure the long-term stability of Methyl 1-aminocyclobutanecarboxylate hydrochloride, the following storage and handling procedures are recommended, grounded in the principles of minimizing exposure to deleterious environmental factors.

Core Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C[5] or Room Temperature[6] (consult supplier)Lower temperatures slow down the rate of potential degradation reactions. Some suppliers recommend room temperature, indicating good stability in a controlled environment.[6]
Atmosphere Inert gas (e.g., Argon, Nitrogen)[7]Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation.
Light Protect from lightWhile not explicitly stated as a primary concern in the provided search results, protection from light is a general best practice for complex organic molecules to prevent photodegradation.
Container Tightly closed container[6][7][8][9]Prevents the ingress of moisture and oxygen from the atmosphere.
Handling Procedures

Proper handling is as crucial as correct storage to maintain the integrity of the compound.

  • Dispensing: Weigh and dispense the compound in a controlled environment, such as a glove box or a fume hood with low ambient humidity.

  • Inert Atmosphere: After dispensing, flush the container with an inert gas before resealing.[7]

  • Avoid Cross-Contamination: Use clean, dry spatulas and weighing vessels to prevent the introduction of impurities that could catalyze degradation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[6][7][8][9][10]

Stability Indicating Analytical Methods

A robust stability program relies on analytical methods capable of separating the intact parent compound from its potential degradation products. For Methyl 1-aminocyclobutanecarboxylate hydrochloride, the primary analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Method for Purity Assessment

A reverse-phase HPLC method is generally suitable for monitoring the purity of Methyl 1-aminocyclobutanecarboxylate hydrochloride and detecting the formation of its primary degradant, 1-aminocyclobutanecarboxylic acid.

Experimental Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient would be 5% B, ramping to 95% B over 15-20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or by mass spectrometry).

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase A to a concentration of approximately 1 mg/mL.[12]

The parent compound, being more hydrophobic due to the methyl ester, will have a longer retention time than the more polar carboxylic acid degradant.

Forced Degradation Studies: Understanding the Degradation Profile

Forced degradation studies are essential for identifying the likely degradation products and establishing the degradation pathways of a drug substance or intermediate.[12][13] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during routine storage.[12]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 70°C, solid) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS Analysis HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR Pathway Degradation Pathway Identification NMR->Pathway Method Stability-Indicating Method Validation Pathway->Method

Caption: A typical workflow for forced degradation studies.

Experimental Protocols for Forced Degradation
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.[4]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).[4][14] Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature, protected from light.[4]

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70-80°C).[4][13]

  • Photostability: Expose a solution and the solid compound to UV and visible light according to ICH guidelines.

Long-Term Stability Testing

Long-term stability testing is crucial for determining the shelf-life and appropriate re-test period for a chemical intermediate.[15][16] This involves storing the compound under the recommended conditions and testing it at regular intervals.

Long-Term Stability Protocol
ParameterSpecification
Storage Conditions 2-8°C or controlled room temperature (as per supplier).
Testing Frequency Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17][18]
Tests to be Performed Appearance, HPLC purity, and identification (e.g., by IR or NMR).

Conclusion: A Proactive Approach to Stability

The stability of Methyl 1-aminocyclobutanecarboxylate hydrochloride is not a passive property but rather a state that must be actively maintained through informed storage and handling practices. By understanding its susceptibility to hydrolysis and implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of this important building block. A proactive approach to stability, supported by robust analytical monitoring, is a cornerstone of scientific integrity and will ultimately contribute to the success of research endeavors.

References

  • Safety Data Sheet 1 - Login | Chemical Management. (URL not provided)
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  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • SAFETY DATA SHEET - PhytoTech Labs. (URL not provided)
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  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
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Exploratory

An In-Depth Technical Guide to Methyl 1-aminocyclobutanecarboxylate hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Role of Steric Constraint in Medicinal Chemistry In the landscape of modern drug development, the use of conformationally constrained bioisosteres is a cornerstone of rational drug design. Small, rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Steric Constraint in Medicinal Chemistry

In the landscape of modern drug development, the use of conformationally constrained bioisosteres is a cornerstone of rational drug design. Small, rigid scaffolds are invaluable tools for medicinal chemists to fine-tune the pharmacological profile of lead compounds. Among these, cyclic amino acid analogs have gained prominence for their ability to impart specific three-dimensional conformations, enhance metabolic stability, and explore chemical space beyond traditional, more flexible structures.

Methyl 1-aminocyclobutanecarboxylate hydrochloride, a simple yet elegant molecule, has emerged as a significant building block in this domain. As the hydrochloride salt of the methyl ester of 1-aminocyclobutanecarboxylic acid, it provides a synthetically versatile handle for incorporation into larger, more complex molecules. The rigid cyclobutane ring locks the α-carbon's substituents into a well-defined spatial arrangement, offering a distinct advantage over its linear or larger cyclic counterparts. This guide provides a comprehensive overview of its history, synthesis, properties, and applications for researchers and professionals in drug development.

Historical Context: The Rise of Cyclobutane Amino Acids

While the parent carbocycle, cyclobutane, was first synthesized over a century ago, the systematic exploration of cyclobutane-containing amino acids (CBAAs) is a more recent development, flourishing within the last few decades. The initial synthesis of the parent amino acid, 1-aminocyclobutanecarboxylic acid, was reported in the 1960s. However, the true value of these structures was not fully realized until the principles of conformational constraint became central to medicinal chemistry. Researchers began to recognize that replacing a standard amino acid with a CBAA could prevent enzymatic degradation and lock a peptide backbone into a desired bioactive conformation. The subsequent development of straightforward esterification and salt formation protocols made derivatives like Methyl 1-aminocyclobutanecarboxylate hydrochloride readily accessible as key intermediates for further synthetic elaboration.[1]

Synthesis and Chemical Properties

The preparation of Methyl 1-aminocyclobutanecarboxylate hydrochloride is a logical, multi-step process that begins with commercially available precursors. The overall strategy involves the formation of the core amino acid followed by esterification and salt formation.

Overall Synthesis Workflow

The most common pathway involves two primary stages:

  • Formation of 1-aminocyclobutanecarboxylic acid: This is typically achieved via a Strecker synthesis or a related hydantoin-based route starting from cyclobutanone.

  • Esterification and Hydrochloride Salt Formation: The parent amino acid is then esterified in methanol with an acid catalyst, which concurrently forms the hydrochloride salt.

G cluster_0 Stage 1: Amino Acid Formation cluster_1 Stage 2: Esterification & Salt Formation A Cyclobutanone C 5,5-Cyclobutanespirohydantoin A->C Bucherer-Bergs Reaction Reagents B Potassium Cyanide (KCN) + Ammonium Carbonate ((NH₄)₂CO₃) E 1-Aminocyclobutanecarboxylic Acid C->E Ring Opening D Hydrolysis (e.g., Ba(OH)₂) G Methyl 1-aminocyclobutanecarboxylate hydrochloride E->G Fischer Esterification Reagents F Methanol (MeOH) + Thionyl Chloride (SOCl₂)

Caption: General synthesis pathway for Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Physicochemical Properties

This compound is typically supplied as a stable, crystalline solid, making it easy to handle and store. Its key properties are summarized below. While a specific melting point is not consistently reported in publicly available literature, data from its closest analogs are provided for comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₂ClNO₂[2]
Molecular Weight 165.62 g/mol [2]
Appearance White to off-white solid/powder
Storage Temperature 2-8°C, under inert atmosphere[3]
Melting Point Not Available. (Analog: Cyclopentane version melts at 203°C with decomposition. Analog: Cyclopropane version melts at 185-186°C.)[4][5]
CAS Number 92398-47-5[2]

Spectroscopic Characterization (Expected):

  • ¹H NMR: Expected signals would include a singlet around 3.7 ppm for the methyl ester protons (-OCH₃), and complex multiplets in the 1.8-2.5 ppm range corresponding to the six protons on the cyclobutane ring. The ammonium protons (-NH₃⁺) would appear as a broad singlet further downfield.

  • ¹³C NMR: Key resonances would be observed for the carbonyl carbon of the ester (~175 ppm), the quaternary α-carbon (~60 ppm), the methyl ester carbon (~52 ppm), and the carbons of the cyclobutane ring.

  • IR Spectroscopy: Characteristic absorption bands would be present for the N-H stretching of the ammonium salt, the C=O stretching of the ester group (~1740 cm⁻¹), and C-H stretching of the aliphatic ring.

Applications in Drug Development

The primary utility of Methyl 1-aminocyclobutanecarboxylate hydrochloride is as a rigid building block for creating novel chemical entities. Its incorporation into a molecule can confer several advantages, including improved metabolic stability by shielding adjacent bonds from enzymatic attack and locking flexible chains into a single, preferred conformation for optimal receptor binding.

A concrete example of its application is found in the synthesis of novel pyrazine derivatives with potential therapeutic uses. In this context, the amino ester is used as a nucleophile to form an amide bond with a carboxylic acid on the pyrazine core.[6][7]

G cluster_0 Reactants cluster_1 Product A Methyl 1-aminocyclobutanecarboxylate hydrochloride (CAS: 92398-47-5) C Amide Coupling (e.g., HATU, EDCI) A->C B Substituted Pyrazine Carboxylic Acid B->C D Final Product: Pyrazine Derivative with Constrained Side Chain C->D Forms stable amide bond

Caption: Use as a building block in the synthesis of pyrazine derivatives.[6][7]

This strategic use of the cyclobutane moiety introduces a three-dimensional, non-planar element into what might otherwise be a flat molecule, which can be critical for achieving high-affinity interactions with biological targets like protein kinases or enzymes.[1]

Experimental Protocols

The following protocols are generalized methodologies based on standard organic chemistry procedures. Researchers should always consult specific literature and perform appropriate safety assessments before undertaking any experiment.

Protocol 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid (via Bucherer-Bergs)

This protocol describes the formation of the hydantoin intermediate, followed by hydrolysis.

Materials:

  • Cyclobutanone

  • Potassium cyanide (KCN) - EXTREMELY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol, Water

  • Barium hydroxide (Ba(OH)₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Hydantoin Formation: In a sealed pressure vessel suitable for handling cyanide, dissolve ammonium carbonate and potassium cyanide in a mixture of ethanol and water.

  • Add cyclobutanone to the solution. Seal the vessel and heat to approximately 60-70°C for several hours with vigorous stirring.

    • Causality: This one-pot reaction combines the components of the Strecker synthesis (ketone, cyanide, ammonia source) to form the 5,5-cyclobutanespirohydantoin intermediate.

  • Cool the reaction mixture and acidify carefully with HCl to precipitate the hydantoin product. Filter, wash with cold water, and dry the solid.

  • Hydrolysis: Suspend the dried hydantoin in water and add barium hydroxide.

  • Heat the mixture to reflux for 24-48 hours. The reaction progress can be monitored by TLC.

    • Causality: The strong base hydrolyzes both amide bonds in the hydantoin ring to liberate the free amino acid and carbon dioxide.

  • Cool the mixture and remove the barium salts by precipitation with sulfuric acid or bubbling CO₂ gas, followed by filtration.

  • Concentrate the filtrate under reduced pressure to yield crude 1-aminocyclobutanecarboxylic acid. Recrystallization from a water/ethanol mixture can be used for purification.

    • Self-Validation: The identity of the product should be confirmed by NMR and comparison of its melting point to literature values.

Protocol 2: Esterification to Methyl 1-aminocyclobutanecarboxylate hydrochloride

This is a standard Fischer esterification procedure.[5]

Materials:

  • 1-Aminocyclobutanecarboxylic Acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl Chloride - CORROSIVE, REACTS VIOLENTLY WITH WATER

Procedure:

  • Suspend 1-aminocyclobutanecarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a stir bar and a reflux condenser. Cool the flask in an ice bath.

  • Slowly add thionyl chloride (or acetyl chloride) dropwise to the stirring suspension.

    • Causality: Thionyl chloride reacts with methanol in situ to form HCl gas and methyl sulfite, which acts as the acid catalyst and protonates the carboxylic acid, activating it for nucleophilic attack by methanol. The HCl formed also ensures the final product is the hydrochloride salt.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-16 hours.

  • Cool the reaction to room temperature.

  • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, Methyl 1-aminocyclobutanecarboxylate hydrochloride. It can be triturated with cold diethyl ether to remove non-polar impurities and then dried under vacuum.

    • Self-Validation: Purity should be assessed by TLC or LC-MS. The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

Methyl 1-aminocyclobutanecarboxylate hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its rigid four-membered ring provides a reliable method for introducing conformational constraint, a strategy repeatedly proven to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. As drug discovery continues to demand molecules with increasingly sophisticated and well-defined three-dimensional structures, the utility of such precisely engineered building blocks will only continue to grow. This guide serves as a foundational resource for scientists looking to leverage the unique structural and chemical properties of this valuable compound in their research endeavors.

References

  • (2025). 92398-47-5| Chemical Name : Methyl 1-Aminocyclobutanecarboxylate Hydrochloride. Pharmaffiliates. Retrieved from [Link]

  • Bollbuck, B., et al. (2016). Pyrazine derivatives. U.S. Patent 9,403,808 B2.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42614147, Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22645079, Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link].

  • (2013). Novel pyrazine derivatives. Taiwanese Patent TW201326139A.
  • (2025). CAS NO. 92398-47-5 | Methyl 1-aminocyclobutanecarboxylate HCl. Synthink. Retrieved from [Link]

  • (2025). Industrial Chemicals. IndiaMART. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Research Applications of Methyl 1-aminocyclobutanecarboxylate hydrochloride

Introduction: The Strategic Advantage of Conformational Constraint In the landscape of modern drug discovery and chemical biology, the pursuit of molecular scaffolds that offer both novelty and functional precision is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformational Constraint

In the landscape of modern drug discovery and chemical biology, the pursuit of molecular scaffolds that offer both novelty and functional precision is paramount. Methyl 1-aminocyclobutanecarboxylate hydrochloride, a non-proteinogenic α,α-disubstituted amino acid derivative, represents a key building block in this endeavor. Its defining feature—the cyclobutane ring fused to the α-carbon—imposes significant conformational rigidity upon the molecular backbone. This guide provides an in-depth exploration of how this structural constraint is leveraged across diverse research applications, from enhancing the therapeutic potential of peptides to probing the complex signaling of the central nervous system and designing novel enzyme inhibitors. For researchers, scientists, and drug development professionals, understanding the multifaceted utility of this compound opens new avenues for creating more potent, selective, and stable molecular tools and therapeutics.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's properties is critical for its effective application. Methyl 1-aminocyclobutanecarboxylate hydrochloride is a stable, crystalline solid amenable to standard laboratory handling.

PropertyValueReference
CAS Number 92398-47-5[1]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
IUPAC Name methyl 1-aminocyclobutane-1-carboxylate;hydrochloride[1]
Appearance White to off-white solid-
Solubility Soluble in water and polar organic solvents like methanol-
Rationale for Synthesis: Esterification and Protection

The title compound is the methyl ester hydrochloride salt of 1-aminocyclobutanecarboxylic acid (ACBC). The esterification of the carboxylic acid serves two primary purposes in synthetic chemistry:

  • Carboxyl Group Protection: In peptide synthesis, the carboxylic acid of one amino acid must be activated to react with the amine of another. Esterification prevents the carboxyl group from engaging in unwanted side reactions.

  • Improved Solubility & Handling: Ester derivatives can exhibit different solubility profiles, sometimes aiding in purification and handling compared to the zwitterionic parent amino acid.

The hydrochloride salt form ensures that the amino group is protonated, enhancing stability and water solubility. However, for use in standard peptide coupling reactions, this amine must be neutralized and typically protected with a base-labile (e.g., Fmoc) or acid-labile (e.g., Boc) group.

Representative Synthesis Protocol: Esterification of 1-Aminocyclobutanecarboxylic Acid

A convenient and widely applicable method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol. This avoids the use of harsher reagents like thionyl chloride or bubbling HCl gas.[2]

Objective: To synthesize Methyl 1-aminocyclobutanecarboxylate hydrochloride from 1-aminocyclobutanecarboxylic acid.

Materials:

  • 1-Aminocyclobutanecarboxylic acid (ACBC)

  • Methanol (MeOH), anhydrous

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Round bottom flask with magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round bottom flask, add 1-aminocyclobutanecarboxylic acid (e.g., 0.1 mol).

  • TMSCl Addition: Under a fume hood, slowly add freshly distilled chlorotrimethylsilane (0.2 mol, 2 equivalents) to the flask while stirring. The reaction is exothermic.

  • Methanol Addition: Carefully add anhydrous methanol (100 mL) to the mixture. The ACBC may not fully dissolve initially.

  • Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC), typically complete within 12-24 hours.

  • Isolation: Once the reaction is complete, concentrate the mixture using a rotary evaporator. The resulting solid is the crude Methyl 1-aminocyclobutanecarboxylate hydrochloride.

  • Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) if required.

Core Application: A Scaffold for Peptidomimetics and Conformationally Constrained Peptides

A primary challenge in peptide-based drug development is their susceptibility to enzymatic degradation and their inherent flexibility, which can lead to poor receptor selectivity and bioavailability.[3] Incorporating constrained amino acids like ACBC is a proven strategy to overcome these limitations.[4]

The "Why": Causality of Constraint

The cyclobutane ring locks the φ (phi) and ψ (psi) dihedral angles of the amino acid backbone into a restricted conformational space. This pre-organization has profound effects:

  • Enhanced Enzymatic Stability: Proteases recognize and cleave peptide bonds based on the specific side chains and the local backbone conformation of their substrates. The unnatural, rigid structure of an ACBC-containing peptide sterically hinders the approach and binding of proteases, significantly increasing the peptide's half-life in biological fluids.[5][6]

  • Induction of Secondary Structures: The constrained geometry of ACBC acts as a potent nucleator for specific secondary structures, such as β-turns and helices.[7] This allows researchers to design peptides that adopt a specific, bioactive conformation, leading to higher binding affinity and selectivity for their target receptor.

  • Reduced Entropy Penalty: Upon binding to a receptor, a flexible peptide must "freeze" into a specific conformation, an entropically unfavorable process. A pre-organized, rigid peptide has already paid much of this entropic penalty, leading to a more favorable free energy of binding (ΔG).

Data Presentation: Stability of Constrained Peptides

The following table summarizes findings from studies where incorporating constrained residues led to improved stability against enzymatic degradation.

PeptideModificationStability AssayKey FindingReference
Tuftsin AnalogThr¹ replaced with MThr¹ (an ACBC derivative)Human SerumExhibited high resistance to enzymatic hydrolysis compared to native tuftsin.[5]
Tuftsin AnalogOrn² replaced with MOrn² (an ACBC derivative)Human SerumShowcased high stability against proteolysis.[5]
Oxytocin AnalogLinear Oxytocin vs. Native Cyclic OxytocinHuman Colon ModelCyclization (a form of constraint) significantly reduced degradation. Total degradation of linear form in <30 min vs. >50% of cyclic form remaining.[6]
Oxytocin AnalogNative Oxytocin vs. Cyclic Oxytocin with 3 D-amino acidsHuman Colon ModelCombining cyclization with D-amino acid substitution (another constraint) improved stability by 79.1% over native oxytocin at 1.5h.[6]
Experimental Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Methyl 1-aminocyclobutanecarboxylate hydrochloride is an ideal starting material for incorporation into peptides using SPPS. The workflow requires initial N-terminal protection before coupling.

spfs_workflow cluster_prep Step 1: Pre-Coupling Preparation cluster_spps Step 2: Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Step 3: Cleavage & Purification A Methyl 1-aminocyclobutanecarboxylate hydrochloride B N-Boc Protection A->B (Boc)₂O, NaHCO₃ C Boc-ACBC-OMe (Protected Monomer) B->C D Resin-Bound Peptide (Free N-terminus) E Couple Boc-ACBC-OMe D->E EDC/DCC, HOBt F Wash E->F G Boc Deprotection F->G TFA H Wash G->H I Resin-Bound Peptide (ACBC incorporated) H->I J Cleave from Resin I->J Strong Acid (e.g., HF) K Purify Peptide J->K HPLC L Final Constrained Peptide K->L

Caption: Workflow for incorporating ACBC into a peptide via SPPS.

Protocol: N-Boc Protection of Methyl 1-aminocyclobutanecarboxylate

This protocol details the essential first step of protecting the amine before using the monomer in peptide synthesis.[8]

Objective: To synthesize Boc-protected Methyl 1-aminocyclobutanecarboxylate.

Materials:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water (1:1 mixture)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Neutralization & Dissolution: Dissolve Methyl 1-aminocyclobutanecarboxylate hydrochloride (e.g., 10 mmol) in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0°C in an ice bath.

  • Basification: Slowly add sodium bicarbonate (approx. 30 mmol, 3 equivalents) to neutralize the hydrochloride and create basic conditions for the reaction.

  • Boc Addition: Add Di-tert-butyl dicarbonate (e.g., 12 mmol, 1.2 equivalents) to the cooled solution while stirring vigorously.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup:

    • Perform a preliminary wash by adding ethyl acetate, stirring, and separating the aqueous layer to remove unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer with 1N HCl to a pH of 2-3.

    • Extract the product from the acidified aqueous layer using dichloromethane (2 x volume).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the Boc-protected product.

Core Application: Probing Excitatory Amino Acid Pathways

The structural similarity of ACBC to the neurotransmitter glycine makes it a valuable tool for neuroscience research, particularly for studying the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: Modulating the NMDA Receptor

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For activation, it uniquely requires the binding of both glutamate (at the NR2 subunit) and a co-agonist, typically glycine or D-serine (at the NR1 subunit).[9]

1-aminocyclobutanecarboxylic acid (ACBC) has been identified as a partial agonist/antagonist at the glycine binding site on the NR1 subunit.[10][11] This means it can bind to the site but elicits a submaximal response compared to the full agonist (glycine), and it can compete with and block the binding of the full agonist. This modulatory activity makes ACBC and its derivatives potent tools for:

  • Investigating Synaptic Function: By selectively antagonizing the glycine site, researchers can dissect the role of NMDA receptor activation in processes like Long-Term Potentiation (LTP).

  • Developing Neuroprotective Agents: Overactivation of NMDA receptors (excitotoxicity) is implicated in neuronal damage following stroke and in neurodegenerative diseases. Selective antagonists can mitigate this damage.[12]

  • Creating Anticonvulsants: The anticonvulsant activity of ACBC derivatives has been shown to directly correlate with their NMDA receptor antagonist potency.[12]

nmdar_pathway cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor (NR1/NR2 subunits) Ca_Influx Ca²⁺ Influx Blocked NMDAR->Ca_Influx Channel Blocked ACBC ACBC Derivative (Antagonist) ACBC->NMDAR Competitively Binds NR1 (Blocks Glycine) Glycine Glycine (Co-agonist) Glycine->NMDAR Binds NR1 (Activates) Glutamate Glutamate Glutamate->NMDAR Binds NR2 Downstream Downstream Signaling (e.g., CaMKII, CREB) Inhibited Ca_Influx->Downstream etc_pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Succinate Succinate C2 Complex II (SDH) Succinate->C2 Fumarate Fumarate C1 Complex I Q CoQ C1->Q C2->Fumarate FAD->FADH₂ C2->Q e⁻ C3 Complex III CytC Cyt c C3->CytC C4 Complex IV ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H⁺ Gradient Q->C3 CytC->C4 Inhibitor ACBC-based SDHI Inhibitor->C2 Inhibits

Caption: ACBC-based inhibitors block the electron transport chain by targeting SDH (Complex II).

Data Presentation: Antifungal and SDH Inhibitory Activity

Research has yielded ACBC derivatives with potent in vitro activity against pathogenic fungi and their target enzyme, SDH. [13]

Compound Target Organism Assay Type Potency (EC₅₀ / IC₅₀) Reference
A21 Rhizoctonia solani Antifungal Activity EC₅₀ = 0.03 mg/L [13]
A21 Botrytis cinerea Antifungal Activity EC₅₀ = 0.04 mg/L [13]
Fluxapyroxad Rhizoctonia solani Antifungal Activity EC₅₀ = 0.02 mg/L [13]
Boscalid Botrytis cinerea Antifungal Activity EC₅₀ = 0.42 mg/L [13]
A20 Porcine SDH Enzyme Inhibition IC₅₀ = 3.73 µM [13]

| Fluxapyroxad | Porcine SDH | Enzyme Inhibition | IC₅₀ = 3.76 µM | [13]|

Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor.

Objective: To determine the IC₅₀ of an ACBC derivative against SDH.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor, blue oxidized form)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • ACBC derivative (test inhibitor)

  • Spectrophotometer capable of kinetic measurements at 600 nm

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of succinate, DCPIP, PMS, and the test inhibitor in appropriate solvents.

  • Reaction Mixture: In a cuvette or 96-well plate, prepare the reaction mixture containing Assay Buffer, DCPIP, PMS, and the mitochondrial/enzyme preparation.

  • Inhibitor Incubation: Add various concentrations of the ACBC derivative to the reaction mixtures. Include a control with no inhibitor. Incubate for 5-10 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a saturating concentration of succinate.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to the rate of DCPIP reduction and thus SDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the activity of the no-inhibitor control (100% activity).

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

Methyl 1-aminocyclobutanecarboxylate hydrochloride is far more than a simple chemical reagent; it is a strategic tool for molecular design. Its inherent conformational constraint provides a robust solution to the persistent challenges of peptide instability and offers a rigid scaffold for the rational design of potent and selective enzyme inhibitors and receptor modulators.

Future research will likely focus on:

  • Expanding the Chemical Space: Synthesizing novel derivatives with diverse functional groups on the cyclobutane ring to target a wider range of biological macromolecules.

  • Advanced Peptidomimetics: Incorporating ACBC into more complex cyclic peptides and stapled peptides to further enhance stability and cell permeability for oral bioavailability.

  • In Vivo Applications: Moving promising candidates from in vitro assays into preclinical models to validate their therapeutic potential in complex biological systems.

By understanding and applying the principles outlined in this guide, researchers can effectively harness the power of conformational constraint to advance the frontiers of drug discovery and chemical biology.

References

  • Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

  • Puttaswamy, M., & Kumar, A. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 9(5), 359-363. Available at: [Link]

  • Google Patents. (2008). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(29), 11029-11041. Available at: [Link]

  • ACS Publications. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4847-4854. Available at: [Link]

  • Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. Available at: [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-446. Available at: [Link]

  • Chen, H., et al. (2018). The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions. Cell Reports, 22(10), 2543-2559. Available at: [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Peptide Synthesis. Retrieved from [Link]

  • Taresco, V., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1957. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2215-2228. Available at: [Link]

  • Fletcher, A. E., et al. (1997). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 120(7), 1334-1338. Available at: [Link]

  • Crisma, M., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(4), 301-309. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Biological Activity of Methyl 1-aminocyclobutanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the biological activity of Methyl 1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of Methyl 1-aminocyclobutanecarboxylate hydrochloride. Upon administration, this compound serves as a prodrug, rapidly converting to its biologically active form, 1-aminocyclobutane-1-carboxylic acid (ACBC). The core of this guide focuses on the intricate interactions of ACBC with the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. We will delve into its mechanism of action as a modulator of the NMDA receptor's glycine co-agonist site, presenting its unique profile as a partial agonist with antagonist properties at higher concentrations. This dual activity underscores its potential as a nuanced tool for investigating NMDA receptor function and as a lead compound for therapeutic development. This guide will further explore the neuropharmacological effects of ACBC, supported by quantitative data, detailed experimental protocols, and insightful visualizations to provide a thorough understanding for researchers in neuroscience and drug development.

Introduction: Unveiling the Active Moiety

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a synthetic amino acid derivative that has garnered interest in the field of neuropharmacology. It is essential to understand that the primary biological activity is not attributed to the methyl ester hydrochloride form itself, but rather to its active metabolite, 1-aminocyclobutane-1-carboxylic acid (ACBC). The ester group in the parent compound enhances its lipophilicity, potentially aiding in its absorption and distribution, before being rapidly hydrolyzed by esterases in the body to yield ACBC. Therefore, this guide will focus on the biological actions of ACBC.

ACBC is a conformationally constrained analog of the amino acid glycine. This structural feature is key to its interaction with the glycine binding site on the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1]

The NMDA Receptor: A Target of Intrigue

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the mammalian brain.[2] Its activation is unique as it requires the binding of two co-agonists: glutamate and either glycine or D-serine.[2] Upon co-activation, and the relief of a voltage-dependent magnesium block, the receptor's ion channel opens, allowing an influx of calcium and sodium ions. This influx triggers a cascade of intracellular signaling events that are fundamental to many forms of synaptic plasticity.[2]

The glycine binding site on the NMDA receptor represents a critical modulatory domain. Ligands that interact with this site can either enhance or inhibit receptor function, making it an attractive target for therapeutic intervention in a variety of neurological and psychiatric disorders.

Mechanism of Action: A Dual-Faceted Modulator

ACBC exhibits a complex and fascinating mechanism of action at the NMDA receptor's glycine co-agonist site, acting as a partial agonist.[1] This means that it can bind to and activate the receptor, but with lower efficacy than a full agonist like glycine.[3]

At lower concentrations, ACBC can facilitate NMDA receptor function, particularly in conditions where the glycine site is not saturated. However, at higher concentrations, it acts as a functional antagonist.[1] This is because it competes with the endogenous full agonists (glycine and D-serine) for the binding site, and due to its lower intrinsic efficacy, its presence leads to a net reduction in receptor activation. This dual activity allows for a more nuanced modulation of NMDA receptor activity compared to simple antagonists.

The antagonistic action of ACBC on NMDA-mediated responses has been demonstrated in functional assays. For instance, in Xenopus oocytes expressing rat brain mRNA, ACBC has been shown to block NMDA responses in a manner consistent with competitive interaction at the glycine modulatory site.[4]

Quantitative Analysis of Biological Activity

The interaction of ACBC with the NMDA receptor has been characterized through various experimental approaches, providing quantitative insights into its potency and efficacy.

Electrophysiological Effects

Electrophysiological studies have been instrumental in elucidating the functional consequences of ACBC's interaction with the NMDA receptor. In recordings from the rat entorhinal cortex, ACBC has been shown to modulate NMDA receptor-mediated evoked postsynaptic currents (eNEPSCs). Specifically, ACBC application leads to a concentration-dependent reduction in both the decay time and the peak amplitude of these currents.[3][4]

ParameterControlACBC (1 mM)Percent of ControlReference
eNEPSC Decay Time 524.8 ± 102.96 ms249.0 ± 26.5 ms57.5 ± 12.4%[4]
eNEPSC Peak Amplitude 239.4 ± 47.3 pA141.5 ± 21.2 pA62.0 ± 5.9%[4]

These findings highlight ACBC's ability to shorten the duration and decrease the magnitude of the synaptic response mediated by NMDA receptors, consistent with its role as a partial agonist/antagonist.

Signaling Pathway and Experimental Workflow

NMDA Receptor Signaling Pathway and ACBC Intervention

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for ACBC.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Subunit Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Subunit ACBC ACBC ACBC->NMDA_R Competes with Glycine at GluN1 Subunit Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling Cascades Ca_Influx->Signaling_Cascade Activates

Caption: ACBC competes with glycine for the GluN1 subunit of the NMDA receptor.

Experimental Workflow for Characterizing ACBC Activity

The following diagram outlines a typical experimental workflow for characterizing the activity of a compound like ACBC at the NMDA receptor.

Experimental_Workflow start Start: Hypothesis (ACBC modulates NMDA-R) radioligand Radioligand Binding Assay (Determine binding affinity) start->radioligand electrophysiology Electrophysiology (Assess functional effects) start->electrophysiology analysis Data Analysis & Interpretation radioligand->analysis electrophysiology->analysis invivo In Vivo Animal Models (Evaluate behavioral/physiological outcomes) invivo->analysis Iterative Refinement analysis->invivo conclusion Conclusion: Characterize Biological Activity analysis->conclusion

Caption: A multi-faceted approach to characterizing ACBC's biological activity.

Pharmacokinetics and In Vivo Effects

Understanding the in vivo behavior of ACBC is crucial for its application in research and potential therapeutic development.

Pharmacokinetics

Studies in animal models have shown that ACBC has a very short half-life in the brain. Following intravenous administration in mice, ACBC is rapidly eliminated from the brain with a half-life of approximately 5 minutes.[5] A similarly rapid clearance was observed in the cerebrospinal fluid of rats.[5] This rapid elimination profile suggests that for sustained in vivo effects, continuous administration or the development of analogs with improved pharmacokinetic properties would be necessary.

Potential Therapeutic Applications

Given its modulatory action on the NMDA receptor, ACBC and its derivatives have been investigated for their potential in treating neurological disorders.

  • Neuroprotection: The modulation of NMDA receptor activity is a key strategy in neuroprotection, as excessive activation can lead to excitotoxicity and neuronal cell death.[6] While direct evidence for ACBC's neuroprotective effects is still emerging, its ability to antagonize NMDA receptor function at higher concentrations suggests a potential therapeutic role in conditions like stroke or traumatic brain injury.[6][7]

  • Anticonvulsant Activity: Dysregulation of NMDA receptor function is implicated in the pathophysiology of epilepsy.[8] The antagonist properties of ACBC at the glycine site suggest that it could have anticonvulsant effects by dampening excessive excitatory neurotransmission.[9][10]

Further research is needed to fully explore the therapeutic potential of ACBC in these and other neurological conditions.

Experimental Protocols

The following are representative protocols for assessing the biological activity of ACBC at the NMDA receptor. These are intended as a guide and may require optimization based on specific experimental conditions.

Radioligand Binding Assay for the NMDA Glycine Site

This protocol describes a competitive binding assay to determine the affinity of ACBC for the glycine binding site on the NMDA receptor in rat brain homogenates.[11]

Objective: To determine the inhibitory constant (Ki) of ACBC at the NMDA receptor glycine site.

Materials:

  • Rat cortical membranes

  • Radioligand: [³H]glycine or a suitable antagonist radioligand like [³H]DCKA

  • ACBC (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Glutamate

  • Glycine (for non-specific binding determination)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortices.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of ACBC.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding by including a saturating concentration of unlabeled glycine in some wells.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the ACBC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ACBC that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to record NMDA receptor-mediated synaptic currents from neurons in brain slices to assess the functional effects of ACBC.[12][13]

Objective: To measure the effect of ACBC on the amplitude and kinetics of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

  • Brain slice preparation (e.g., from rat hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording pipette filled with internal solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with infrared differential interference contrast (IR-DIC) optics

  • Stimulating electrode

  • ACBC

  • Antagonists for other receptors (e.g., AMPA and GABA receptor blockers)

Procedure:

  • Slice Preparation: Prepare acute brain slices from the region of interest.

  • Recording Setup: Place a slice in the recording chamber and continuously perfuse with aCSF.

  • Cell Identification: Identify a neuron for recording using IR-DIC microscopy.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from the selected neuron.

  • Isolation of NMDA Receptor Currents: Pharmacologically isolate NMDA receptor-mediated EPSCs by blocking AMPA and GABA receptors. Hold the cell at a depolarized membrane potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.

  • Baseline Recording: Evoke synaptic responses by stimulating afferent fibers with a stimulating electrode and record baseline NMDA receptor-mediated EPSCs.

  • ACBC Application: Bath-apply ACBC at a known concentration and continue to record evoked EPSCs.

  • Washout: Wash out the ACBC by perfusing with normal aCSF to observe any reversal of the effects.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics (e.g., decay time constant) of the NMDA receptor-mediated EPSCs before, during, and after ACBC application.

    • Statistically compare the parameters to determine the effect of ACBC on NMDA receptor function.

Conclusion and Future Directions

Methyl 1-aminocyclobutanecarboxylate hydrochloride, through its active form ACBC, presents a valuable pharmacological tool for the study of the NMDA receptor. Its unique profile as a partial agonist/antagonist at the glycine co-agonist site allows for a fine-tuned modulation of receptor activity. The electrophysiological data clearly demonstrate its ability to alter the characteristics of NMDA receptor-mediated synaptic currents. While its rapid in vivo clearance presents a challenge for therapeutic applications, it also makes it a useful compound for acute experimental manipulations.

Future research should focus on several key areas:

  • Structure-Activity Relationship Studies: The development of ACBC analogs with improved pharmacokinetic profiles and potentially greater efficacy or selectivity for different NMDA receptor subtypes.

  • In-depth In Vivo Studies: Further investigation into the neuroprotective and anticonvulsant effects of ACBC and its derivatives in relevant animal models of neurological disorders.

  • Clinical Translation: Should promising lead compounds emerge from preclinical studies, their safety and efficacy in human subjects would be the ultimate goal.

References

  • Rao, T. S., Cler, J. A., Compton, R. P., Emmett, M. R., Mick, S. J., Sun, E. T., & Iyengar, S. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology, 29(3), 305–309.
  • Borowicz, K. K., & Luszczki, J. J. (2020). Antiepileptic drugs and neuroprotection. Epilepsy & Behavior, 107, 107056.
  • Wood, P. L., Emmett, M. R., Rao, T. S., Cler, J. A., Mick, S., & Iyengar, S. (1989). Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA. Neuropharmacology, 28(12), 1403–1406.
  • Javitt, D. C., & Zukin, S. R. (1990). A radioligand binding assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. Journal of Neuroscience Methods, 35(1), 53–58.
  • Popik, P., & Skolnick, P. (1992). Chronic treatment with 1-aminocyclopropanecarboxylic acid desensitizes behavioral responses to compounds acting at the N-methyl-D-aspartate receptor complex. Psychopharmacology, 107(4), 489–496.
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., … & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
  • Lai, T. W., Zhang, S., & Wang, Y. T. (2014). Excitotoxicity and stroke: identifying novel targets for neuroprotection. Progress in neurobiology, 115, 157-188.
  • Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4S Suppl), 1007S–15S.
  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61.
  • Lozovaya, N., & Tyzio, R. (2017). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. In Patch-Clamp Methods and Protocols (pp. 131-144). Humana Press, New York, NY.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
  • Hestrin, S., Nicoll, R. A., Perkel, D. J., & Sah, P. (1990). Analysis of excitatory synaptic transmission in the hippocampus using whole-cell patch-clamp recording from tissue slices.
  • Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327-335.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383-400.
  • Collingridge, G. L., Isaac, J. T., & Wang, Y. T. (2004). Receptor trafficking and synaptic plasticity. Nature reviews neuroscience, 5(12), 952-962.
  • Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors.
  • Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493-503.
  • Kussius, C. L., & Popescu, G. K. (2009). NMDA receptors with locked glutamate-binding clefts have lower single-channel conductance. The Journal of neuroscience, 29(28), 9091-9099.
  • Dravid, S. M., Prakash, A., & Burger, P. B. (2015). Differential effects of D-cycloserine and ACBC at NMDA receptors in the rat entorhinal cortex are related to efficacy at the co-agonist binding site. PloS one, 10(7), e0132542.
  • Rogawski, M. A. (2000). The new antiepileptic drugs. The Journal of the American Society for Experimental NeuroTherapeutics, 1(1), 3-10.

Sources

Foundational

An In-depth Technical Guide to Methyl 1-aminocyclobutanecarboxylate hydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Amino Acid Analogue In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Non-natural amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Amino Acid Analogue

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Non-natural amino acids, particularly those with conformationally restricted scaffolds, have emerged as powerful tools for medicinal chemists. Methyl 1-aminocyclobutanecarboxylate hydrochloride (CAS No. 92398-47-5), a constrained analogue of glycine, offers a unique structural motif that can impart valuable properties to parent molecules, such as enhanced metabolic stability, increased potency, and refined receptor-binding selectivity.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the sourcing, quality control, and application of this versatile building block.

The cyclobutane ring system introduces a degree of rigidity that is absent in its acyclic counterparts. This conformational constraint can lock a molecule into a bioactive conformation, leading to more specific interactions with biological targets.[1] Consequently, the incorporation of this moiety into peptide-based therapeutics or small molecule drug candidates is a strategic approach to overcoming challenges such as poor bioavailability and rapid in vivo degradation.[1]

Chemical and Physical Properties
IUPAC Name methyl 1-aminocyclobutane-1-carboxylate;hydrochloride[2]
Molecular Formula C6H12ClNO2[2]
Molecular Weight 165.62 g/mol [2]
CAS Number 92398-47-5[2]
Appearance White to off-white solid
Storage Conditions 2-8°C Refrigerator, Inert atmosphere

The Commercial Supplier Landscape: Navigating Sourcing and Qualification

The reliable supply of high-purity building blocks is a critical first step in any research or development program. The market for specialized reagents like Methyl 1-aminocyclobutanecarboxylate hydrochloride is populated by a diverse range of suppliers, from large, well-established chemical companies to smaller, more specialized custom synthesis labs. For researchers, navigating this landscape to find a trustworthy partner is paramount.

Leading suppliers in the research chemicals space often provide extensive documentation and have robust quality management systems in place.[3][4][5][6][7][8][9] Many of these companies also offer custom synthesis services, which can be invaluable for obtaining derivatives or scaling up production for later-stage development.[10][11][12][13][14]

Comparative Analysis of Commercial Suppliers

The following table provides a representative overview of the types of suppliers and the information that should be considered during the selection process. This is an illustrative compilation and researchers should conduct their own due diligence.

Supplier Category Typical Purity Available Quantities Documentation Provided Key Strengths
Large Chemical Suppliers (e.g., Sigma-Aldrich, Evonik) >97%mg to kgCertificate of Analysis (CoA), Safety Data Sheet (SDS)Broad portfolio, established quality systems, extensive documentation.[4]
Specialized Building Block Providers (e.g., Life Chemicals, ChemScene) >95%mg to multi-gramCoA, NMR/LC-MS data often availableDiverse and novel chemical scaffolds, expertise in medicinal chemistry.[9][15]
Custom Synthesis & CROs (e.g., Otava Chemicals, Eurofins Discovery) To specificationmg to kg+As per contract (CoA, full analytical data package)Tailored synthesis, route development, scale-up capabilities.[10][12]
Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is essential to mitigate risks to project timelines and data integrity. The following workflow outlines a best-practice approach.

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: Approval & Monitoring A Identify Potential Suppliers B Request Quotations & Preliminary Specs A->B Shortlist C Review CoA & Analytical Data B->C Engage D Assess Quality Management System (e.g., ISO 9001) C->D E Request and Test Sample D->E F Approve Supplier E->F Pass G Ongoing Performance Review F->G

Caption: A three-phase workflow for qualifying suppliers of critical chemical building blocks.

Scientific Integrity: A Framework for Quality Control and Validation

The adage "you can't make good drugs from bad starting materials" is a cornerstone of pharmaceutical development. A robust quality control (QC) program for incoming building blocks is not merely a regulatory hurdle but a scientific necessity. The identity, purity, and stability of Methyl 1-aminocyclobutanecarboxylate hydrochloride must be unequivocally established before its use in any experiment.

A comprehensive Certificate of Analysis (CoA) from the supplier is the starting point for this process.[16] However, as a Senior Application Scientist, I advocate for a system of internal verification, particularly for pivotal studies or when transitioning to larger-scale work.

Analytical Testing Cascade

The following diagram illustrates a logical flow for the analytical characterization of Methyl 1-aminocyclobutanecarboxylate hydrochloride.

AnalyticalCascade cluster_Identification Identity Confirmation cluster_Purity Purity Assessment cluster_Physicochemical Physicochemical Properties NMR 1H & 13C NMR Spectroscopy MS Mass Spectrometry NMR->MS HPLC HPLC-UV/ELSD MS->HPLC Elemental Elemental Analysis (CHN) HPLC->Elemental Appearance Visual Appearance Elemental->Appearance Solubility Solubility Testing Appearance->Solubility End End Solubility->End Qualified for Use Start Incoming Material Start->NMR

Caption: A typical workflow for the analytical qualification of a chemical building block.

Experimental Protocols
  • Objective: To confirm the chemical structure and assess for the presence of organic impurities.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a ¹H-NMR spectrum using standard acquisition parameters.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals and assign them to the expected protons in the molecule. The integral ratios should be consistent with the number of protons in each environment.[17]

    • Analyze for any unassigned signals, which may indicate the presence of residual solvents or other impurities.

  • Objective: To determine the purity of the compound by separating it from non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Protocol:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.[18]

    • Standard Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment if quantitative analysis is required.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at 210 nm

      • Gradient: A typical gradient might be 5% to 95% acetonitrile over 20 minutes.

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride

Understanding the synthetic route to a key building block is crucial for anticipating potential impurities and for troubleshooting experimental issues. While several methods exist for the synthesis of cyclobutane amino acids, a common and effective approach involves the cyclization of a suitable acyclic precursor.[19][20][21]

Illustrative Synthetic Protocol

The following protocol is a representative synthesis based on established chemical principles for the formation of cyclobutane rings and the esterification and protection/deprotection of amino acids.

  • Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid. This can be achieved via the condensation of diethyl malonate with 1,3-dibromopropane in the presence of a base, followed by hydrolysis and decarboxylation.[20]

  • Step 2: Curtius Rearrangement to form 1-Aminocyclobutanecarboxylic Acid. The dicarboxylic acid is converted to an acyl azide, which then undergoes rearrangement to the isocyanate, followed by hydrolysis to the amino acid.

  • Step 3: Esterification to Methyl 1-aminocyclobutanecarboxylate. The amino acid is treated with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas, to form the methyl ester.[22]

  • Step 4: Formation of the Hydrochloride Salt. The methyl ester is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then isolated by filtration and dried.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of Methyl 1-aminocyclobutanecarboxylate hydrochloride make it a valuable building block in several areas of drug discovery.

  • Peptide Mimetics: Incorporation of this constrained amino acid into peptides can enhance their resistance to enzymatic degradation and improve their conformational stability, leading to more potent and bioavailable therapeutic peptides.[1]

  • Scaffold for Novel Heterocycles: The amino and ester functionalities provide convenient handles for the construction of more complex heterocyclic systems, which are a rich source of new drug candidates.

  • Probing Pharmacophores: The rigid cyclobutane core allows for the precise positioning of pharmacophoric elements in three-dimensional space, aiding in the optimization of ligand-receptor interactions.

  • Antifungal Agents: Recent research has shown that derivatives of 1-aminocyclobutanecarboxylic acid can act as potent succinate dehydrogenase inhibitors with significant antifungal activity.[23]

Conclusion

Methyl 1-aminocyclobutanecarboxylate hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its ability to impart conformational rigidity and enhance metabolic stability makes it a valuable building block for the design of next-generation therapeutics. A thorough understanding of its sourcing, quality control, and synthetic chemistry is essential for its effective application. This guide has provided a framework for researchers and drug development professionals to confidently incorporate this versatile molecule into their discovery programs.

References

  • Otava Chemicals. Custom Synthesis. [Link]

  • chemeurope.com. 13 Amino Acids Companies From around the world. [Link]

  • Frontier Specialty Chemicals. Building Blocks. [Link]

  • Eurofins Discovery. Custom Synthesis up to Kilogram Scale. [Link]

  • MTC Industries. Amino Acid Supplier. [Link]

  • LabSuppliesConnect.com. Top Building blocks Manufacturers 2026. [Link]

  • Google Patents. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]

  • EPA. Analytical Method for Aminocyclopyrachlor Methyl. [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

  • Universidad de La Rioja. Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. [Link]

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • ResearchGate. Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Link]

  • Korea Science. 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

  • Taros Chemicals. Custom Synthesis Service for your key compounds. [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • PubMed. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. [Link]

  • PubMed Central. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

  • PHARMAPEDIA - Wikidot. Certificate of Analysis Guide for Bulk Pharmaceutical Excipients. [Link]

  • PubMed. Analytical methods for amino acid determination in organisms. [Link]

  • Organic Syntheses Procedure. 19. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

  • ResolveMass Laboratories Inc. Comprehensive Guide to Custom Synthesis Service. [Link]

  • ResearchGate. HPLC-NMR, Pharmaceutical Applications. [Link]

  • Google Patents. Process for the preparation of amino methyl cyclo alkane acetic acids.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Google Patents. Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Google Patents.

Sources

Exploratory

Technical Whitepaper: Methyl 1-Aminocyclobutanecarboxylate Hydrochloride

A Critical Scaffold for Conformational Restriction in Peptidomimetics and Drug Discovery Executive Summary Methyl 1-aminocyclobutanecarboxylate hydrochloride (Me-ACBC HCl) represents a pivotal structural motif in modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Conformational Restriction in Peptidomimetics and Drug Discovery

Executive Summary

Methyl 1-aminocyclobutanecarboxylate hydrochloride (Me-ACBC HCl) represents a pivotal structural motif in modern medicinal chemistry. As the methyl ester derivative of the non-proteinogenic amino acid 1-aminocyclobutanecarboxylic acid (ACBC), it serves as a "conformational lock." By incorporating a cyclobutane ring at the


-carbon, this scaffold restricts the torsional angles (

and

) of the peptide backbone, forcing bioactive molecules into specific secondary structures such as

-turns or

-helices.

This guide provides a comprehensive technical analysis of Me-ACBC HCl, detailing its synthesis, physicochemical properties, and critical role in structure-activity relationship (SAR) studies. It includes validated protocols for its preparation and integration into peptide sequences, supported by mechanistic insights into its stability and transport biology.

Chemical Identity & Physicochemical Profile[1]

Me-ACBC HCl is an


-disubstituted amino acid derivative. Unlike natural amino acids, the 

-carbon is part of a four-membered ring, imparting significant steric bulk and rigidity without the flexibility of linear alkyl chains.

Table 1: Technical Specifications

PropertySpecification
IUPAC Name Methyl 1-aminocyclobutane-1-carboxylate hydrochloride
Common Abbreviation H-Ac4c-OMe

HCl
CAS Number 92398-47-5
Molecular Formula

Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (

, Hexane)
Hygroscopicity Moderate (Store under desiccated conditions)
pKa (Parent Acid)

2.5 (COOH),

9.8 (

)
Synthetic Routes & Manufacturing

The synthesis of Me-ACBC HCl typically proceeds via the esterification of the parent amino acid, which is itself constructed using ring-closure methodologies.

3.1 Core Synthesis Pathway

The most robust industrial route involves the Bucherer-Bergs reaction to form the hydantoin from cyclobutanone, followed by hydrolysis to the amino acid, and finally acid-catalyzed esterification.

Figure 1: Synthetic Workflow for Me-ACBC HCl

Synthesis Cyclobutanone Cyclobutanone (Starting Material) Hydantoin Spiro-Hydantoin Intermediate Cyclobutanone->Hydantoin (NH4)2CO3, KCN Bucherer-Bergs ACBC 1-Aminocyclobutane- carboxylic Acid (ACBC) Hydantoin->ACBC NaOH/H2O, Reflux then HCl MeACBC Methyl 1-aminocyclobutane- carboxylate HCl ACBC->MeACBC SOCl2, MeOH 0°C -> Reflux

Caption: Step-wise synthesis from cyclobutanone precursor to the final methyl ester hydrochloride salt.

3.2 Critical Process Parameters
  • Esterification Specificity: The steric hindrance of the cyclobutane ring makes the carboxylic acid less reactive than in linear amino acids. Standard Fischer esterification often requires activation with Thionyl Chloride (

    
    ) or Trimethylsilyl Chloride (TMSCl) rather than simple acid catalysis.
    
  • Temperature Control: During the addition of

    
     to methanol, the exotherm must be controlled (
    
    
    
    C) to prevent the formation of dimethyl ether or degradation of the strained cyclobutane ring.
Mechanistic Role in Drug Design[3]

The primary value of Me-ACBC HCl lies in its ability to modulate the conformation of peptide backbones.

4.1 The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The cyclobutane ring imposes a constraint known as the Thorpe-Ingold effect . By forcing the bond angles at the


-carbon to deviate from the standard tetrahedral 

(internal ring angles are

), the external substituents (amino and carboxyl groups) are pushed closer together.
  • Result: This promotes intramolecular hydrogen bonding and stabilizes turn conformations (

    
    -turns).
    
4.2 Restricting

and

Angles

In a peptide chain, the rotation around the


 (

) and

(

) bonds determines the secondary structure.
  • Linear Residues (Gly, Ala): High rotational freedom, leading to "random coil" structures in solution.

  • Me-ACBC Residue: The

    
     is part of a ring.[1] Rotation is severely restricted.
    
    • 
       is typically constrained to 
      
      
      
      to
      
      
      .
    • 
       is typically constrained to regions favoring helical (
      
      
      
      ) or turn structures.

Figure 2: Conformational Restriction Mechanism

Mechanism cluster_0 Standard Amino Acid (Ala) cluster_1 Me-ACBC (Cyclobutane) Linear Flexible Rotation (High Entropy) Random Random Coil / Multiple Conformations Linear->Random Binding Enhanced Receptor Binding Affinity (Pre-organized Conformation) Random->Binding Entropy Penalty (Low Affinity) Constrained Steric Bulk + Ring Strain (Low Entropy) Locked Locked Secondary Structure (Beta-Turn / 3-10 Helix) Constrained->Locked Locked->Binding Entropy Benefit (High Affinity)

Caption: Thermodynamic advantage of pre-organized ACBC scaffolds in receptor ligand binding.

Biological Applications
5.1 Peptidomimetics

Me-ACBC is used to replace key residues in bioactive peptides to increase metabolic stability and potency.

  • Proteolytic Resistance: The non-natural cyclobutane ring is unrecognized by most proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of peptide drugs in plasma.

  • Case Study (Tuftsin): Incorporation of ACBC into the immunomodulatory peptide Tuftsin yielded analogs with retained biological activity but vastly improved stability.

5.2 LAT1 Transporter Targeting

The parent acid (ACBC) and its esters are substrates for the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many cancers.

  • Prodrug Strategy: The methyl ester (Me-ACBC) acts as a lipophilic prodrug. It crosses the cell membrane more easily than the free acid. Once intracellular, esterases hydrolyze it back to the acid, which accumulates due to LAT1 asymmetry.

  • Imaging: This mechanism underpins the development of PET tracers like anti-1-amino-3-[

    
    F]fluorocyclobutane-1-carboxylic acid (FACBC) , used for prostate cancer imaging.
    
Experimental Protocols
Protocol A: Synthesis of Methyl 1-Aminocyclobutanecarboxylate HCl

This protocol utilizes the Thionyl Chloride/Methanol method, preferred for its high yield and purity.

Materials:

  • 1-Aminocyclobutanecarboxylic acid (ACBC): 10.0 mmol (1.15 g)

  • Thionyl Chloride (

    
    ): 20.0 mmol (1.45 mL)
    
  • Methanol (Anhydrous): 20 mL

  • Diethyl Ether (for precipitation)[2]

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2 or

    
     line). Place in an ice-water bath (
    
    
    
    C).
  • Solvent Charge: Add 20 mL of anhydrous methanol.

  • Activation: Dropwise, add Thionyl Chloride (1.45 mL) to the cold methanol over 10 minutes. Caution: Exothermic reaction; evolution of HCl and

    
     gas.
    
  • Addition: Add solid ACBC (1.15 g) in one portion.

  • Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 3:1:1; stain with Ninhydrin).
    
  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to obtain a viscous oil or semi-solid.

  • Crystallization: Redissolve the residue in a minimum amount of cold methanol (

    
    2 mL). Add diethyl ether (
    
    
    
    20 mL) slowly with stirring until a white precipitate forms.
  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

  • Yield: Expected yield: 85–95% (approx. 1.4–1.5 g).

Protocol B: Handling and Storage
  • Storage: Store at

    
    C. The hydrochloride salt is hygroscopic; keep tightly sealed.
    
  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the methyl ester is susceptible to hydrolysis at neutral or basic pH.

References
  • Gaucher, A., et al. (2004). "Synthesis of 1-aminocyclobutanecarboxylic acid derivatives." Current Organic Chemistry, 8(13). Link

  • Washburn, L. C., et al. (1979). "1-Aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent." Journal of Nuclear Medicine, 20(10), 1055-1061. Link

  • Balaji, V. N., et al. (1995). "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Peptide Research, 8(3), 178-186. Link

  • PubChem Compound Summary. (2025). "Methyl 1-aminocyclobutane-1-carboxylate hydrochloride."[3][4][5][6] National Center for Biotechnology Information. Link

  • Li, J., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13, 1111-1119. Link

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Protocols & Analytical Methods

Method

Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Constrained Building Block for Advanced Medicinal Chemistry

Introduction: The Strategic Advantage of Conformational Constraint In the intricate dance of drug design, the ability to precisely control the three-dimensional shape of a molecule is paramount. Methyl 1-aminocyclobutane...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Conformational Constraint

In the intricate dance of drug design, the ability to precisely control the three-dimensional shape of a molecule is paramount. Methyl 1-aminocyclobutanecarboxylate hydrochloride emerges as a pivotal building block for medicinal chemists, offering a unique combination of a constrained cyclobutane scaffold and versatile reactive handles. This non-natural, cyclic amino acid analogue provides a strategic advantage in the quest for more potent, selective, and metabolically stable drug candidates. Its rigid four-membered ring system locks the substituent groups into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target and often leading to enhanced binding affinity and selectivity. This guide provides an in-depth exploration of the applications and protocols for leveraging this valuable building block in drug discovery.

Physicochemical Properties and Handling

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a white to off-white solid. A comprehensive understanding of its physical and chemical characteristics is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety and Handling:

Methyl 1-aminocyclobutanecarboxylate hydrochloride should be handled with care in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Cyclobutane Motif in Drug Design: A Scaffold for Innovation

The incorporation of a cyclobutane ring into drug candidates offers several distinct advantages that address key challenges in medicinal chemistry.[2] This rigid scaffold serves as a non-planar bioisostere for more flexible alkyl chains or other cyclic systems, influencing the molecule's overall conformation and physicochemical properties.

Caption: Conceptual workflow for the synthesis of a JAK inhibitor.

Protocols

Protocol 1: Synthesis of Methyl 1-aminocyclobutanecarboxylate Hydrochloride

This protocol is adapted from established methods for the synthesis of similar amino acid methyl ester hydrochlorides. The esterification of the parent amino acid, 1-aminocyclobutanecarboxylic acid, is a key transformation.

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Acetyl chloride (AcCl) or Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • To a stirred solution of anhydrous methanol (e.g., 100 mL) in a round-bottom flask at 0 °C (ice bath), slowly add acetyl chloride (e.g., 2 equivalents) dropwise. This in situ generation of HCl in methanol is a common and effective method for esterification.

  • After the addition is complete, add 1-aminocyclobutanecarboxylic acid (1 equivalent) to the solution.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude Methyl 1-aminocyclobutanecarboxylate hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Rationale: The acidic conditions generated by the addition of acetyl chloride to methanol protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The hydrochloride salt of the amine is formed concurrently.

Protocol 2: Amide Coupling with a Carboxylic Acid

The free amine of Methyl 1-aminocyclobutanecarboxylate can be readily coupled with a carboxylic acid to form an amide bond, a cornerstone reaction in medicinal chemistry. This protocol outlines a standard procedure using a common coupling agent.

Materials:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride salt of the amine and to act as a base for the coupling reaction.

  • Add Methyl 1-aminocyclobutanecarboxylate hydrochloride (1.1 equivalents) to the reaction mixture and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and efficient coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts cleanly with the amine.

  • DIPEA: This hindered amine base is used to deprotonate the ammonium salt of the building block to the free amine, which is the active nucleophile in the reaction. Its bulky nature prevents it from competing as a nucleophile.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

Conclusion

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a powerful and versatile building block in the medicinal chemist's arsenal. Its inherent conformational rigidity provides a valuable tool for optimizing the pharmacological properties of drug candidates. By understanding its physicochemical properties and employing robust synthetic protocols, researchers can effectively incorporate this constrained amino acid analogue to explore novel chemical space and accelerate the discovery of next-generation therapeutics.

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Application

Application Notes and Protocols for Methyl 1-aminocyclobutanecarboxylate hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the experimental use of Methyl 1-aminocyclobutanecarboxylate hydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the experimental use of Methyl 1-aminocyclobutanecarboxylate hydrochloride, a non-proteinogenic amino acid ester. This guide is designed to provide researchers, scientists, and drug development professionals with both the theoretical framework and practical protocols for the effective utilization of this compound. We will delve into its application as a unique building block in solid-phase peptide synthesis (SPPS) and explore its potential as a modulator of glycine receptor activity. The protocols are presented with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Constrained Amino Acids

In the landscape of medicinal chemistry and drug discovery, the quest for novel therapeutic agents with enhanced properties is perpetual. Non-proteinogenic amino acids, particularly those with constrained cyclic structures, have emerged as invaluable tools for modifying peptides and small molecules.[1] The incorporation of a cyclobutane ring into a peptide backbone, as is the case with 1-aminocyclobutanecarboxylic acid, can confer significant advantages.[1] This structural constraint can lead to increased resistance to enzymatic degradation, altered conformational preferences, and potentially enhanced biological activity and bioavailability.[1]

Methyl 1-aminocyclobutanecarboxylate hydrochloride serves as a readily usable form of this unique amino acid. The methyl ester protects the carboxylic acid moiety, while the hydrochloride salt enhances its stability and solubility. This compound is a key precursor for introducing the 1-aminocyclobutylcarbonyl moiety into larger molecules. Its structural similarity to glycine suggests potential interactions with glycine receptors, which are critical components of the central nervous system. The inhibitory glycine receptor (GlyR) is a ligand-gated ion channel that plays a crucial role in neurotransmission in the spinal cord and brainstem.[2][3] Furthermore, the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a key modulator of its function.[4] Therefore, analogs of glycine, such as the one discussed herein, are of significant interest for probing these receptors and for the development of novel therapeutics targeting them.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 1-aminocyclobutanecarboxylate hydrochloride is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂PubChem
Molecular Weight 165.62 g/mol PubChem
Appearance White to off-white crystalline powder
Solubility Soluble in water
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Hygroscopic.[5][6][7]

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices.[5][8] Avoid contact with skin and eyes.[6] Use in a well-ventilated area and avoid breathing dust.[5][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Methyl 1-aminocyclobutanecarboxylate hydrochloride is as a building block in peptide synthesis. The methyl ester can be hydrolyzed to the free acid, which is then typically protected with a tert-butyloxycarbonyl (Boc) group on the amine to yield N-Boc-1-aminocyclobutanecarboxylic acid. This derivative is then suitable for incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for Incorporating 1-Aminocyclobutanecarboxylic Acid into a Peptide Sequence

SPPS_Workflow cluster_prep Pre-Coupling Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps start Methyl 1-aminocyclobutanecarboxylate hydrochloride hydrolysis Hydrolysis (e.g., LiOH in THF/H2O) start->hydrolysis boc_protection Boc Protection (Boc)2O, base hydrolysis->boc_protection boc_amino_acid N-Boc-1-aminocyclo- butanecarboxylic Acid boc_protection->boc_amino_acid coupling Coupling (HBTU/DIPEA in DMF) boc_amino_acid->coupling Introduce into cycle resin Resin with growing peptide chain (N-terminal deprotected) resin->coupling Repeat for each amino acid wash1 Wash (DMF) coupling->wash1 Repeat for each amino acid deprotection N-terminal Deprotection (TFA in DCM) wash1->deprotection Repeat for each amino acid wash2 Wash (DMF) deprotection->wash2 Repeat for each amino acid cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) deprotection->cleavage After final coupling wash2->resin Repeat for each amino acid precipitation Precipitation (Cold diethyl ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_peptide Purified Peptide containing 1-aminocyclobutanecarboxylic acid purification->final_peptide

Caption: Workflow for the incorporation of 1-aminocyclobutanecarboxylic acid into a peptide.

Protocol 1: Boc-Protected Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating N-Boc-1-aminocyclobutanecarboxylic acid. The process involves iterative steps of deprotection and coupling.[10][11]

Materials:

  • N-Boc-1-aminocyclobutanecarboxylic acid

  • Appropriate solid support resin (e.g., Merrifield or PAM resin)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.[12]

    • Drain the solution and repeat the treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of N-Boc-1-aminocyclobutanecarboxylic acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, dry the peptide-resin under vacuum.[13]

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[14][15]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[14][16]

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity Assessment

Given its structural resemblance to glycine, Methyl 1-aminocyclobutanecarboxylate hydrochloride and its corresponding amino acid are prime candidates for investigating interactions with glycine receptors. The following protocols are designed to assess its potential as a glycine receptor agonist or antagonist.

Diagram: Investigating Glycine Receptor Modulation

Bioactivity_Workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity cluster_cellular Cellular Effects compound Methyl 1-aminocyclobutanecarboxylate hydrochloride binding_assay Radioligand Binding Assay (e.g., [3H]strychnine for GlyR or [3H]MK-801 for NMDA-R) compound->binding_assay electrophysiology Electrophysiology (Patch-clamp on cells expressing GlyR) compound->electrophysiology neurotoxicity Neurotoxicity Assay (e.g., in primary neuronal cultures) compound->neurotoxicity kd_ki Determine Kd or Ki binding_assay->kd_ki ec50_ic50 Determine EC50 or IC50 electrophysiology->ec50_ic50 viability Assess Cell Viability neurotoxicity->viability

Sources

Method

Application Notes and Protocols for the Derivatization of Methyl 1-aminocyclobutanecarboxylate Hydrochloride

Introduction: Unlocking the Analytical Potential of a Unique Cycloalkane Amino Acid Ester Methyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Analytical Potential of a Unique Cycloalkane Amino Acid Ester

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic α-amino acid ester of significant interest in medicinal chemistry and drug development. Its constrained cyclobutane ring imparts unique conformational properties to peptides and other bioactive molecules, making it a valuable building block for creating novel therapeutics. However, the inherent polarity of the primary amine and the potential for thermal lability pose significant challenges for its direct analysis by common chromatographic techniques such as gas chromatography (GC) and, in some cases, high-performance liquid chromatography (HPLC).

Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for analysis. For Methyl 1-aminocyclobutanecarboxylate, the primary goals of derivatization are to:

  • Enhance Volatility and Thermal Stability for GC Analysis: By replacing the active hydrogen of the primary amine with a non-polar group, the molecule's boiling point is lowered, and its stability at the high temperatures of the GC inlet and column is increased.[1]

  • Improve Chromatographic Resolution and Peak Shape: Derivatization reduces the polar interactions between the analyte and the stationary phase, leading to sharper, more symmetrical peaks and better separation from other components in a mixture.

  • Increase Detection Sensitivity: Certain derivatizing agents introduce moieties that are highly responsive to specific detectors, such as the flame ionization detector (FID) or mass spectrometer (MS) in GC, and fluorescence or UV detectors in HPLC.

  • Enable Chiral Separation: As Methyl 1-aminocyclobutanecarboxylate is a chiral molecule, separating its enantiomers is often crucial for understanding its pharmacological activity. Derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for three robust derivatization methods applicable to Methyl 1-aminocyclobutanecarboxylate hydrochloride:

  • N-Alkoxycarbonylation with Ethyl Chloroformate (ECF) for GC-MS analysis.

  • N-Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS analysis.

  • Chiral Derivatization with Marfey's Reagent for HPLC-based enantiomeric separation.

These protocols are designed for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for the quantification and chiral analysis of this important synthetic building block.

Part 1: Achiral Derivatization for Quantitative Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

For quantitative analysis, the goal is to convert the analyte into a single, stable derivative with high yield. Both N-alkoxycarbonylation and N-silylation are excellent choices for preparing Methyl 1-aminocyclobutanecarboxylate for GC-MS analysis.

Protocol 1: N-Alkoxycarbonylation with Ethyl Chloroformate (ECF)

Scientific Rationale:

Ethyl chloroformate (ECF) is a versatile derivatizing agent that reacts rapidly with primary amines in an aqueous-organic biphasic system.[2] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of ECF, leading to the formation of a stable N-ethoxycarbonyl derivative. A key advantage of this method is its tolerance to aqueous conditions, which simplifies sample preparation.[3] The presence of a base, such as pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine hydrochloride salt, thereby facilitating its nucleophilic attack.

Reaction Mechanism: N-Alkoxycarbonylation

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Elimination & Product Formation Analyte Methyl 1-aminocyclobutanecarboxylate Hydrochloride FreeAmine Free Amine Analyte->FreeAmine Base Base Pyridine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate Attacks Carbonyl ECF Ethyl Chloroformate (ECF) ECF->Intermediate Derivative N-Ethoxycarbonyl Derivative Intermediate->Derivative Loss of Cl- Chloride Chloride Ion Intermediate->Chloride

Caption: Deprotonation, nucleophilic attack, and elimination steps in ECF derivatization.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of Methyl 1-aminocyclobutanecarboxylate hydrochloride into a 2 mL screw-cap vial.

    • Add 200 µL of deionized water to dissolve the sample.

  • Derivatization Reaction:

    • To the aqueous sample, add 200 µL of ethanol and 50 µL of pyridine.

    • Vortex the mixture for 10 seconds.

    • Add 25 µL of ethyl chloroformate (ECF). Caution: ECF is corrosive and moisture-sensitive. Handle in a fume hood.

    • Immediately cap the vial and vortex vigorously for 30 seconds. An emulsion will form.

  • Extraction:

    • Add 500 µL of chloroform to the vial.

    • Vortex for 30 seconds to extract the derivatized product into the organic layer.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Sample Analysis:

    • Carefully transfer the lower organic (chloroform) layer to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

Data Presentation: ECF Derivatization Parameters

ParameterValue/ConditionRationale
Sample Amount1-5 mgSufficient for accurate weighing and detection.
SolventsWater, Ethanol, ChloroformCreates a biphasic system for reaction and extraction.
BasePyridineNeutralizes HCl byproduct and facilitates the reaction.
Derivatizing AgentEthyl Chloroformate (ECF)Reacts efficiently with the primary amine.
Reaction Time30 seconds (vortexing)Rapid reaction kinetics.
Extraction SolventChloroformEfficiently extracts the non-polar derivative.

Expected Outcome:

This protocol yields the N-ethoxycarbonyl methyl 1-aminocyclobutanecarboxylate derivative, which is significantly more volatile and thermally stable than the parent compound. The resulting derivative will produce a sharp, symmetrical peak on a standard non-polar GC column (e.g., DB-5ms) and a characteristic mass spectrum for confident identification and quantification.

Protocol 2: N-Silylation with MSTFA

Scientific Rationale:

Silylation is a widely used derivatization technique for GC analysis, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group.[1][4] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that reacts efficiently with primary amines.[5] The reaction produces a volatile and thermally stable TMS derivative. A key advantage of MSTFA is that its byproducts are also volatile and generally do not interfere with the chromatography. However, silylation reactions are highly sensitive to moisture, and all glassware and solvents must be anhydrous to ensure high derivatization yields.[1]

Experimental Workflow: N-Silylation with MSTFA

G Start Start: Dry Sample Add_Base Add Pyridine (optional catalyst) Start->Add_Base Add_MSTFA Add MSTFA Add_Base->Add_MSTFA Heat Heat (e.g., 70°C for 30 min) Add_MSTFA->Heat Cool Cool to Room Temperature Heat->Cool Analyze Inject into GC-MS Cool->Analyze

Caption: Workflow for N-silylation of the analyte using MSTFA.

Experimental Protocol:

  • Sample Preparation (Anhydrous Conditions):

    • Accurately weigh 1-5 mg of Methyl 1-aminocyclobutanecarboxylate hydrochloride into a 2 mL screw-cap vial.

    • Lyophilize or dry the sample in vacuo over P₂O₅ to remove all traces of water and HCl. This is a critical step.

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the reaction mixture directly into the GC-MS system.

Data Presentation: MSTFA Derivatization Parameters

ParameterValue/ConditionRationale
Sample StateAnhydrousSilylation reagents are highly sensitive to moisture.
SolventAnhydrous AcetonitrileSolubilizes the analyte and reagent.
Derivatizing AgentMSTFAHighly reactive silylating agent.
Reaction Temperature70°CProvides sufficient energy to drive the reaction to completion.
Reaction Time30 minutesEnsures complete derivatization.

Expected Outcome:

This protocol yields the N-trimethylsilyl derivative of Methyl 1-aminocyclobutanecarboxylate. This derivative is highly volatile and suitable for GC-MS analysis. The mass spectrum will show characteristic fragments of TMS derivatives, aiding in identification.

Part 2: Chiral Derivatization for Enantiomeric Separation via HPLC

For many applications in drug development, it is essential to separate and quantify the individual enantiomers of a chiral compound. This can be achieved by derivatizing the analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

Protocol 3: Chiral Derivatization with Marfey's Reagent

Scientific Rationale:

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used chiral derivatizing agent for the resolution of amino acid enantiomers.[6][7] It reacts with the primary amine of Methyl 1-aminocyclobutanecarboxylate via a nucleophilic aromatic substitution reaction. The chiral center in Marfey's reagent (the L-alanine moiety) leads to the formation of two diastereomers when reacting with a racemic mixture of the analyte. These diastereomers can then be separated by reverse-phase HPLC. The dinitrophenyl group is a strong chromophore, allowing for sensitive UV detection around 340 nm.[6]

Experimental Workflow: Chiral Derivatization with Marfey's Reagent

G Start Start: Analyte Solution Add_Buffer Add Bicarbonate Buffer (pH ~9) Start->Add_Buffer Add_Marfeys Add Marfey's Reagent in Acetone Add_Buffer->Add_Marfeys Heat Heat (e.g., 40°C for 1 hour) Add_Marfeys->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench with Acid (e.g., HCl) Cool->Quench Analyze Inject into HPLC Quench->Analyze

Caption: Workflow for chiral derivatization using Marfey's reagent.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl 1-aminocyclobutanecarboxylate hydrochloride in deionized water.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the sample stock solution.

  • Derivatization Reaction:

    • Add 100 µL of 1 M sodium bicarbonate solution to the sample.

    • Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 200 µL of the Marfey's reagent solution to the sample tube.

    • Vortex the mixture and incubate at 40°C for 1 hour in a heating block, with occasional vortexing.

  • Reaction Quenching and Sample Preparation for HPLC:

    • After incubation, cool the tube to room temperature.

    • Add 50 µL of 2 M HCl to quench the reaction.

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Add mobile phase (e.g., acetonitrile/water mixture) to a final volume of 1 mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 10-20 µL) onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

    • Monitor the elution at 340 nm.

Data Presentation: Marfey's Reagent Derivatization Parameters

ParameterValue/ConditionRationale
pH~9 (Bicarbonate buffer)Basic conditions are required for the nucleophilic aromatic substitution.
Derivatizing Agent1% Marfey's Reagent in AcetoneProvides a chiral handle and a strong chromophore.
Reaction Temperature40°CMild heating to promote the reaction without causing racemization.
Reaction Time1 hourSufficient time for the reaction to go to completion.
Quenching2 M HClStops the reaction by neutralizing the base.
Detection Wavelength340 nmCorresponds to the absorbance maximum of the dinitrophenyl group.

Expected Outcome:

The chromatogram will show two well-resolved peaks corresponding to the two diastereomers formed from the reaction of L-FDAA with the D- and L-enantiomers of Methyl 1-aminocyclobutanecarboxylate. The relative peak areas can be used to determine the enantiomeric excess of the sample.

Conclusion: A Versatile Toolkit for the Analysis of a Key Building Block

The derivatization protocols detailed in this application note provide a robust and reliable framework for the qualitative, quantitative, and chiral analysis of Methyl 1-aminocyclobutanecarboxylate hydrochloride. The choice of method will depend on the specific analytical goals. For routine quantitative analysis, ECF derivatization offers a rapid and straightforward approach. Silylation with MSTFA is a powerful alternative, particularly when a moisture-free sample preparation workflow is already established. For the critical task of enantiomeric separation, derivatization with Marfey's reagent followed by HPLC analysis is a highly effective and sensitive method. By understanding the underlying chemical principles and carefully following these validated protocols, researchers can confidently and accurately analyze this unique and valuable compound in their drug discovery and development endeavors.

References

  • Qiu, Y., Su, M., Liu, Y., Chen, M., Gu, J., Zhang, J., & Jia, W. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277–283.
  • Husek, P. (1998). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • Villas-Bôas, S. G., Delicado, D. G., Akesson, M., & Nielsen, J. (2003). Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. Analytical Biochemistry, 322(1), 134-138.
  • Fan, T. W. M., Lane, A. N., Higashi, R. M., & Yan, J. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Methods in Molecular Biology, 1601, 141-158.
  • Moldovan, R., Bodoki, E., & Servais, A. C. (2017). (+) or (−)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Pharmaceutical and Biomedical Analysis, 145, 456-470.
  • Hu, L., Huang, Y., & Li, L. (2006). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small PeptidesUsing Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 18(1), 53.
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  • Sobolevsky, T. G., Revelsky, I. A., Miller, B., O'Reilly, J., & Kappe, T. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids.
  • Shimbo, K., Oonuki, T., Yahashi, A., Hirayama, K., & Miyano, H. (2009). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst, 134(7), 1398-1405.
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  • Miranda, M. A., & Marín, M. L. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3569.

Sources

Application

The Strategic Application of Methyl 1-Aminocyclobutanecarboxylate Hydrochloride in Asymmetric Synthesis: A Guide for Advanced Research

In the landscape of modern drug discovery and development, the demand for molecules with precisely defined three-dimensional architectures is paramount. Chiral compounds, particularly enantiomerically pure amino acid der...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the demand for molecules with precisely defined three-dimensional architectures is paramount. Chiral compounds, particularly enantiomerically pure amino acid derivatives, form the cornerstone of many therapeutic agents. Among the diverse array of non-proteinogenic amino acids, constrained analogues have garnered significant attention for their ability to impart favorable conformational rigidity and metabolic stability to peptides and other bioactive molecules.[1] This guide provides an in-depth exploration of methyl 1-aminocyclobutanecarboxylate hydrochloride, a versatile chiral building block, and its strategic applications in the field of asymmetric synthesis. We will delve into its role in the construction of conformationally constrained peptides and its potential as a precursor for novel chiral ligands, supported by detailed protocols and mechanistic insights.

The Significance of Conformational Constraint: Introducing the Cyclobutane Motif

The incorporation of cyclic amino acids into peptide backbones is a well-established strategy to modulate their secondary structure and enhance their resistance to enzymatic degradation.[2] The cyclobutane ring of 1-aminocyclobutanecarboxylic acid (Acbc) imposes significant steric constraints, limiting the rotational freedom around the peptide backbone and inducing specific turn or helical conformations.[1] Methyl 1-aminocyclobutanecarboxylate hydrochloride serves as a readily available and synthetically tractable precursor to introduce this valuable structural motif.

Application in the Synthesis of Conformationally Constrained Peptidomimetics

The primary application of methyl 1-aminocyclobutanecarboxylate hydrochloride in asymmetric synthesis lies in its use as a building block for peptides and peptidomimetics with tailored conformational properties. Its incorporation can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[3]

Mechanistic Rationale: Peptide Bond Formation

The synthesis of peptides containing the Acbc residue follows standard solid-phase or solution-phase peptide synthesis protocols. The hydrochloride salt is typically neutralized in situ to the free amine, which then participates in amide bond formation with an N-protected amino acid or peptide fragment. The choice of coupling reagents is critical to ensure efficient and epimerization-free peptide bond formation.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following workflow outlines the general steps for incorporating a methyl 1-aminocyclobutanecarboxylate residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Wash1 Washing Fmoc_Deprotection->Wash1 2. Coupling Amino Acid Coupling (with Acbc-OMe·HCl) Wash1->Coupling 3. Wash2 Washing Coupling->Wash2 4. Capping Capping (Optional) Wash2->Capping 5. Repeat Repeat Cycle Capping->Repeat 6. Repeat->Fmoc_Deprotection for next residue Cleavage Cleavage & Deprotection Repeat->Cleavage Final Step Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating Methyl 1-Aminocyclobutanecarboxylate.

Detailed Protocol: Dipeptide Synthesis with Methyl 1-Aminocyclobutanecarboxylate Hydrochloride

This protocol describes the solution-phase synthesis of a model dipeptide, Fmoc-Ala-Acbc-OMe, to illustrate the fundamental coupling procedure.

Materials:

  • Fmoc-L-Alanine

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Neutralization of the Amine: In a round-bottom flask, dissolve methyl 1-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq) dropwise at 0 °C and stir for 15 minutes to generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HOBt (1.0 eq) in DCM. Cool the solution to 0 °C and add DIC (1.05 eq). Stir the mixture for 20 minutes at 0 °C.

  • Coupling Reaction: Add the solution of the activated Fmoc-L-Alanine to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

Expected Outcome: The successful coupling will yield the protected dipeptide Fmoc-Ala-Acbc-OMe. The yield and purity can be assessed by standard analytical techniques such as NMR and LC-MS.

As a Precursor for Chiral Ligands in Asymmetric Catalysis

While less documented, the chiral scaffold of methyl 1-aminocyclobutanecarboxylate hydrochloride presents an opportunity for the synthesis of novel chiral ligands for asymmetric catalysis. The primary amine and the ester functionality serve as handles for further derivatization.

Conceptual Ligand Design

The amino group can be functionalized to create bidentate or tridentate ligands. For instance, reaction with phosphines or other coordinating groups can lead to ligands suitable for transition metal-catalyzed reactions. The cyclobutane backbone provides a rigid and sterically defined environment around the metal center, which can influence the stereochemical outcome of a catalytic reaction.

Ligand_Synthesis Start Methyl 1-aminocyclo- butanecarboxylate ·HCl Amine_Mod Amine Functionalization Start->Amine_Mod e.g., Reductive Amination Ester_Mod Ester Modification Start->Ester_Mod e.g., Reduction to Amino Alcohol Amine_Mod->Ester_Mod e.g., Reduction, Amidation Ester_Mod->Amine_Mod Sequential Modification Ligand Chiral Ligand Ester_Mod->Ligand

Caption: Conceptual pathways for the synthesis of chiral ligands from Methyl 1-Aminocyclobutanecarboxylate.

Protocol: Synthesis of a Chiral Amino Alcohol from Methyl 1-Aminocyclobutanecarboxylate Hydrochloride

This protocol outlines the reduction of the ester functionality to afford a chiral amino alcohol, a common precursor for various chiral ligands.

Materials:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.5 eq) in anhydrous THF.

  • Addition of Ester: Dissolve methyl 1-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Work-up: Filter the resulting precipitate and wash thoroughly with THF and diethyl ether. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

  • Purification: Purify the product by distillation or chromatography as needed.

Expected Outcome: This procedure yields (1-aminocyclobutyl)methanol, a versatile chiral building block for the synthesis of more complex ligands.

Data Summary and Characterization

The successful synthesis and application of derivatives of methyl 1-aminocyclobutanecarboxylate hydrochloride rely on careful monitoring and characterization.

Derivative Synthetic Transformation Typical Yield Key Characterization Data
Fmoc-Ala-Acbc-OMePeptide Coupling70-90%¹H NMR, ¹³C NMR, LC-MS
(1-aminocyclobutyl)methanolLiAlH₄ Reduction60-80%¹H NMR, ¹³C NMR, IR

Conclusion and Future Perspectives

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a valuable and versatile building block in asymmetric synthesis. Its primary utility lies in the construction of conformationally constrained peptides, offering a strategic approach to enhance the biological activity and metabolic stability of peptide-based therapeutics. Furthermore, its potential as a precursor for novel chiral ligands remains an exciting area for future exploration. The protocols and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for leveraging the unique properties of this compound in their synthetic endeavors. The continued development of methodologies utilizing such constrained amino acids will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

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  • D'hooghe, M., et al. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules, 30(23), 4889. Retrieved from [Link]

  • Sergeiko, A., et al. (2015). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. Retrieved from [Link]

  • Shibatomi, K., et al. (2000). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 64(7), 1464-1469. Retrieved from [Link]

  • Che, J.-T., et al. (2025). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. ResearchGate. Retrieved from [Link]

  • Polat, İ., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 18, 77-85. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 92398-47-5| Chemical Name : Methyl 1-Aminocyclobutanecarboxylate Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

Method

Comprehensive Analytical Strategies for Methyl 1-aminocyclobutanecarboxylate hydrochloride

An In-Depth Technical Guide Introduction Methyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic amino acid ester that serves as a crucial building block in medicinal chemistry and drug discovery. Its c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic amino acid ester that serves as a crucial building block in medicinal chemistry and drug discovery. Its constrained cyclobutyl ring system imparts unique conformational properties to peptides and small molecule therapeutics. The accurate and precise analytical characterization of this compound is paramount for ensuring quality, stability, and safety in research and development settings.

This guide provides a comprehensive overview of the principal analytical methodologies for the characterization, quantification, and stability assessment of Methyl 1-aminocyclobutanecarboxylate hydrochloride. We will delve into the causality behind experimental choices, offering field-proven insights into method development and validation. The protocols described herein are designed to be self-validating systems, grounded in authoritative standards and scientific first principles.

Physicochemical Properties: The Analytical Foundation

Understanding the fundamental physicochemical properties of the analyte is the first step in selecting and optimizing analytical methods. As a hydrochloride salt of a primary amine and a methyl ester, the compound is polar and water-soluble.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂PubChem[1]
Molecular Weight 165.62 g/mol PubChem[1]
Exact Mass 165.0556563 DaPubChem[1]
Description White to off-white crystalline powderGeneral Knowledge
Solubility Freely soluble in water and methanolJapanese Pharmacopoeia[2]

Chromatographic Methods: The Core of Quantification and Purity Assessment

Chromatography is the cornerstone for separating and quantifying Methyl 1-aminocyclobutanecarboxylate hydrochloride from related substances, impurities, or formulation matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for this compound due to its polar, non-volatile nature. The primary challenge is detection, as the molecule lacks a significant UV chromophore.

Expertise & Experience: The "Why" Behind Method Choices

  • Column Selection: A reversed-phase C18 column is the workhorse for polar analytes. The end-capping of the silica is crucial to minimize peak tailing caused by the interaction of the primary amine with residual silanols.

  • Mobile Phase pH: The primary amine on the cyclobutane ring has a pKa around 9-10. To ensure good peak shape and retention, the mobile phase pH must be controlled. A pH between 2.5 and 4.0 will keep the amine protonated, leading to predictable behavior on a C18 column. Formic acid or phosphate buffers are excellent choices.

  • Detection: Due to the absence of a strong chromophore, standard UV detection at low wavelengths (e.g., 200-210 nm) is possible but prone to interference. More universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are superior for specificity and sensitivity. LC-MS is the gold standard for both identification and quantification.

Protocol 1: Reversed-Phase HPLC for Purity and Assay

This protocol is suitable for determining the purity and assay of the bulk drug substance where concentration levels are high.

  • Instrumentation: A standard HPLC system equipped with a UV or ELSD detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B for 5 min, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 205 nm or ELSD (Nebulizer: 40 °C, Evap: 60 °C)
  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Protocol 2: High-Sensitivity LC-MS/MS for Quantitation

This method is ideal for trace-level quantification in complex matrices, such as in environmental samples or pharmacokinetic studies. The principles are adapted from validated methods for structurally similar compounds.[3][4]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Water) SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Scan) ESI->MS1 CID Quadrupole 2 (Q2) (Collision Cell - CID) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Quantification) Integration->Calibration Report Final Report Calibration->Report

Caption: LC-MS/MS workflow for trace quantification.

  • Sample Preparation (Solid Phase Extraction - SPE): The analyte's primary amine allows for strong retention on a mixed-mode cation exchange SPE cartridge.[3]

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Acidify the sample with formic acid and load it onto the cartridge.[4]

    • Wash with 0.1% formic acid in water, followed by methanol to remove interferences.

    • Elute the analyte using 5% ammonium hydroxide in methanol.[4]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (Q1) m/z 130.08 (M+H)⁺ for the free base
Product Ions (Q3) To be determined experimentally (e.g., m/z 71, 84)
Collision Energy To be optimized for maximum product ion intensity
Gas Chromatography (GC)

Direct GC analysis of Methyl 1-aminocyclobutanecarboxylate hydrochloride is not feasible due to its salt form and high polarity, which make it non-volatile.[5] Therefore, derivatization is mandatory to convert the analyte into a volatile and thermally stable compound suitable for GC analysis.

Expertise & Experience: The "Why" of Derivatization

  • Goal: To mask the polar functional groups (the amine and potential interaction with the ester).

  • Method: Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common and effective methods. Acylation often produces very stable derivatives with excellent chromatographic properties.

Protocol 3: GC-MS Analysis after Derivatization

This protocol is useful for confirming identity and detecting volatile impurities not amenable to HPLC. The general instrumental parameters are adapted from established GC-MS methods.[6]

  • Derivatization:

    • Place ~1 mg of the sample in a reaction vial.

    • Add 100 µL of pyridine and 100 µL of trifluoroacetic anhydride.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural confirmation.[7]

Protocol 4: Sample Preparation and NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the substance in ~0.7 mL of a suitable deuterated solvent (D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected Chemical Shifts (in D₂O):

  • ¹H NMR:

    • ~3.8 ppm (singlet, 3H): -OCH₃ protons.

    • ~2.2-2.8 ppm (multiplets, 6H): The three pairs of diastereotopic -CH₂- protons on the cyclobutane ring.

  • ¹³C NMR:

    • ~175 ppm: Ester carbonyl carbon (C=O).

    • ~60 ppm: Quaternary carbon attached to the amine and ester (C-NH₂).

    • ~53 ppm: Methyl carbon (-OCH₃).

    • ~30-35 ppm: Methylene carbons (-CH₂-) of the cyclobutane ring.

Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural information through fragmentation patterns.[8]

Expected Fragmentation in ESI+:

The protonated molecule (free base) is [M+H]⁺ at m/z 130.08. Collision-induced dissociation (CID) would likely produce key fragments.

Fragmentation Parent [M+H]⁺ m/z 130.08 Frag1 Loss of CH₃OH (-32 Da) m/z 98.07 Parent->Frag1 Frag2 Loss of COOCH₃ (-59 Da) m/z 71.07 Parent->Frag2

Caption: Proposed ESI+ fragmentation pathway.

Stability-Indicating Method Development

A crucial aspect of drug development is understanding the degradation pathways of a substance. Forced degradation studies are performed to intentionally degrade the sample under harsh conditions to develop a stability-indicating analytical method that can separate the intact drug from all potential degradation products.[9][10]

Protocol 5: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the substance in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions.[11][12]

    • Acid Hydrolysis: Add 1N HCl and heat at 80 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80 °C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105 °C for 24 hours.

    • Photolytic: Expose the solution to light energy (ICH Q1B guidelines).

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the developed HPLC method (Protocol 1).

  • Evaluation: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure under all conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_validation Method Validation Acid Acid Hydrolysis Analysis Analyze via Developed HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API Drug Substance (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Resolution Assess Peak Resolution Analysis->Resolution Purity Check Peak Purity (PDA Detector) Resolution->Purity MassBalance Perform Mass Balance Calculation Purity->MassBalance Final Validated Stability- Indicating Method MassBalance->Final

Caption: Workflow for developing a stability-indicating method.

Conclusion

The analytical control of Methyl 1-aminocyclobutanecarboxylate hydrochloride requires a multi-faceted approach. HPLC, particularly when coupled with mass spectrometry, serves as the primary tool for quantification and purity assessment. GC-MS following derivatization offers a complementary technique for identity confirmation. Spectroscopic methods like NMR are indispensable for absolute structural verification. By implementing the principles and protocols outlined in this guide, including the development of a stability-indicating method through forced degradation studies, researchers and drug development professionals can ensure the integrity and quality of this important chemical entity.

References

  • Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. (2009). PubMed. Available at: [Link]

  • Analytical Method for Aminocyclopyrachlor Methyl. EPA. Available at: [Link]

  • Analytical Method for Aminocyclopyrachlor Methyl. EPA. Available at: [Link]

  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

  • Analytical Methodologies for Determination of Methylcobalamin: An Overview. (2016). Austin Publishing Group. Available at: [Link]

  • Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. ResearchGate. Available at: [Link]

  • A review: On HPLC method for estimation of methylcobalamin. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Stability indicating RP‐HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling. ResearchGate. Available at: [Link]

  • Analytical Method for Aminocyclopyrachlor Methly. EPA. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. Available at: [Link]

  • CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride. Chemsrc. Available at: [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Available at: [Link]

  • Official Monographs. Japanese Pharmacopoeia. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A typical experimental procedure for the synthesis methyl benzoate (3a). The Royal Society of Chemistry. Available at: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Crimson Publishers. Available at: [Link]

  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

  • Methyl 1-aminocyclopropane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

  • European Pharmacopoeia Reagents and Standards. Ph Eur. Available at: [Link]

  • Methyl 1-aminocyclopropanecarboxylate. PubChem. Available at: [Link]

  • METHOTREXATE IMPURITY D CRS. CRS catalogue. Available at: [Link]

  • MONOGRAPHS (USP). USP. Available at: [Link]

  • Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. Available at: [Link]

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Application

Application Note: Purification Strategies for Methyl 1-aminocyclobutanecarboxylate Hydrochloride

Executive Summary Methyl 1-aminocyclobutanecarboxylate hydrochloride is a critical intermediate in the synthesis of conformationally restricted peptidomimetics and non-natural amino acid derivatives.[1][2] Unlike its cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a critical intermediate in the synthesis of conformationally restricted peptidomimetics and non-natural amino acid derivatives.[1][2] Unlike its cyclopropane analog, the cyclobutane ring introduces unique steric bulk and lipophilicity, but it shares the notorious instability of


-amino esters in their free base form.[2]

This guide provides a validated protocol for isolating the hydrochloride salt with >98% purity. The methodology prioritizes anhydrous processing to prevent ester hydrolysis and controlled crystallization to avoid the formation of intractable oils—a common failure mode with cyclobutane amino esters.[2]

Strategic Context & Impurity Profile

To purify this compound effectively, one must understand the genesis of its impurities. The standard synthesis involves the reaction of 1-aminocyclobutanecarboxylic acid with thionyl chloride in methanol.[1][2]

The Impurity Landscape
Impurity TypeOriginRemoval Strategy
Residual HCl/SO₂ Byproducts of thionyl chloride reaction.[1][2]Azeotropic evaporation with toluene; Trituration.[1]
Starting Material Unreacted 1-aminocyclobutanecarboxylic acid.[1][2]Filtration (insoluble in cold MeOH/Et₂O).[2]
Hydrolysis Product Re-formation of acid due to moisture.Strict anhydrous conditions; Recrystallization.[2]
Diketopiperazine Dimerization of the free base.[2]CRITICAL: Maintain acidic pH (HCl salt form) at all times.
Mechanism of Instability

The primary risk during purification is the inadvertent generation of the free base.[2]


-Amino esters rapidly cyclize to form diketopiperazines (DKPs) or polymerize when neutralized.[1][2] Therefore, chromatography on silica gel (which is slightly acidic but often requires basic modifiers) is not recommended  for scale-up.[1][2] Crystallization of the hydrochloride salt is the only scalable route to stability.[2]

Workflow Visualization

The following diagram outlines the logical flow of the purification process, highlighting critical decision points to prevent yield loss.

PurificationWorkflow Start Crude Reaction Mixture (MeOH, SOCl2, Product) Evap 1. Vacuum Concentration (<40°C) Start->Evap Azeotrope 2. Co-evaporation (with Toluene x2) Evap->Azeotrope Removes SO2/HCl StateCheck State Check: Solid or Oil? Azeotrope->StateCheck Trituration 3. Trituration (Cold Et2O or Hexanes) StateCheck->Trituration If Oil/Sticky Recryst 4. Recrystallization (MeOH / Et2O) StateCheck->Recryst If Solid Trituration->Recryst Crude Solid Filter 5. Filtration & Vacuum Drying (P2O5) Recryst->Filter Final Pure Product (White Crystalline Solid) Filter->Final

Figure 1: Purification workflow emphasizing the removal of volatiles before crystallization.[1][2]

Detailed Protocols

Protocol A: Removal of Volatiles & Azeotropic Drying

Objective: To remove excess thionyl chloride and HCl without degrading the ester.[2]

  • Concentration: Concentrate the reaction mixture (usually in Methanol) under reduced pressure at a bath temperature not exceeding 40°C . Higher temperatures risk ester degradation.[1][2]

  • The Toluene Chase: Once the volume is reduced to an oil or wet solid, add anhydrous Toluene (approx. 2-3 volumes relative to the original reaction volume) and re-evaporate.[2]

    • Why? Toluene forms azeotropes with residual methanol and thionyl chloride, dragging them out of the oil. This step is crucial to induce crystallization later.[2]

  • Repeat: Repeat the toluene co-evaporation at least twice. The final residue should be a viscous oil or a semi-solid.

Protocol B: Trituration (The "De-Oiling" Step)

Objective: To convert the viscous oil into a handleable solid by removing lipophilic impurities and excess acidity.[2]

  • Solvent Addition: To the residue from Protocol A, add anhydrous Diethyl Ether (Et₂O) or Methyl tert-Butyl Ether (MTBE).[1][2] Use approximately 10 mL per gram of theoretical product.

  • Agitation: Vigorously stir or sonicate the flask. The oil should begin to harden and turn into a white/off-white solid.[1][2]

    • Troubleshooting: If the oil remains sticky, cool the flask in an ice bath and scratch the glass sides with a spatula to induce nucleation.[2]

  • Filtration: Filter the crude solid rapidly under a blanket of nitrogen (the solid is hygroscopic).[2] Wash with cold Et₂O.[2]

Protocol C: Recrystallization (The Polishing Step)

Objective: To achieve >98% purity and remove trace starting material.[2]

  • Dissolution: Transfer the crude solid to a clean flask. Add the minimum amount of warm anhydrous Methanol (40-50°C) required to just dissolve the solid.[2]

    • Note: If undissolved particles remain (likely unreacted amino acid or inorganic salts), filter the hot solution through a syringe filter or sintered glass funnel.[2]

  • Precipitation: Allow the solution to cool to room temperature. slowly add anhydrous Diethyl Ether (or MTBE) dropwise with stirring.[2]

    • Ratio: The target ratio is typically 1:3 to 1:5 (MeOH:Ether).[2]

    • Observation: A cloud point will be reached.[1][2] Stop adding ether and let the cloudiness settle into crystals.

  • Crystallization: Place the flask in a freezer (-20°C) overnight.

  • Collection: Filter the white crystals in a dry environment.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets to remove traces of HCl and water. Do not heat above 40°C during drying.

Troubleshooting & Critical Quality Attributes (CQAs)

The "Oiling Out" Matrix

Cyclobutane esters are prone to "oiling out" (liquid-liquid phase separation) instead of crystallizing.[2]

SymptomProbable CauseCorrective Action
Product is a yellow oil Residual solvent/HCl or oxidation.[1][2]Perform Protocol A (Toluene chase) again. Use MTBE for trituration instead of Et₂O.[2]
Cloudy solution, no crystals Supersaturation not reached or too much alcohol.[1][2]Add more anti-solvent (Ether) or use vapor diffusion (place open vial of solution inside a jar of ether).[2]
Product turns to liquid on filter Hygroscopicity (absorbing water from air).[2]Filter under nitrogen/argon.[1] Minimize exposure time. Store in desiccator immediately.
Validation Parameters

Ensure your isolated product meets these criteria before proceeding to the next synthetic step:

  • Appearance: White to off-white crystalline solid.[1][2]

  • ¹H NMR (D₂O or DMSO-d₆):

    • Methyl ester singlet

      
       ppm (integrates to 3H).[1][2]
      
    • Cyclobutane ring protons

      
       ppm (multiplets).[1][2]
      
    • Absence of methanol peaks (unless solvate) and toluene.[2]

  • Solubility: Soluble in water, methanol, DMSO.[2] Insoluble in Ether, Hexanes, DCM.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 812668, Methyl 1-aminocyclobutanecarboxylate hydrochloride. Retrieved January 29, 2026 from [Link][2]

  • Organic Syntheses. General procedures for esterification of amino acids using Thionyl Chloride/Methanol. (Analogous methodology for alpha-amino esters). [Link]

  • U.S. Patent 4,367,344.Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (Describes the isolation of cyclic amino acid esters and the risks of free-base handling).

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Method

Scale-Up Synthesis of Methyl 1-Aminocyclobutanecarboxylate Hydrochloride: An Application Note and Protocol

Introduction Methyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in modern drug discovery and development. As a constrained non-proteinogenic amino acid ester, its rigid cyclobutane scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in modern drug discovery and development. As a constrained non-proteinogenic amino acid ester, its rigid cyclobutane scaffold offers medicinal chemists a valuable tool to introduce conformational rigidity into peptide-based therapeutics and other small molecules. This rigidity can lead to enhanced metabolic stability, improved receptor binding affinity, and favorable pharmacokinetic profiles. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a variety of synthetic transformations and pharmaceutical formulations.

This application note provides a detailed, scalable, and efficient two-step synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride, commencing from the readily available starting material, cyclobutanone. The first part of this guide details the synthesis of the key intermediate, 1-aminocyclobutanecarboxylic acid, via a modified Strecker synthesis. The second part describes a robust and scalable esterification protocol to yield the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the production of this important synthetic intermediate.

Strategic Approach to Scalable Synthesis

For a synthesis to be considered scalable, it must be efficient, cost-effective, safe, and reproducible on a larger scale. The chosen synthetic route, a modified Strecker synthesis followed by an acid-catalyzed esterification, adheres to these principles.

The Strecker synthesis is a classic and highly versatile method for the synthesis of α-amino acids.[1][2] In this adaptation for 1-aminocyclobutanecarboxylic acid, cyclobutanone is reacted with a cyanide source and an ammonia source to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to the corresponding α-amino acid. This method is advantageous for its use of inexpensive and readily available starting materials.

The subsequent esterification is achieved using a straightforward and highly effective method employing methanol and a catalyst, such as trimethylchlorosilane or anhydrous HCl, to directly convert the amino acid to its methyl ester hydrochloride salt.[3] This approach is scalable due to its simple procedure and the ease of product isolation.

Experimental Protocols

Part 1: Scale-Up Synthesis of 1-Aminocyclobutanecarboxylic Acid

This protocol is adapted from established Strecker synthesis methodologies.[1][2]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclobutanone70.0970.1 g1.0
Sodium Cyanide49.0158.8 g1.2
Ammonium Chloride53.4964.2 g1.2
28% Aqueous Ammonia-150 mL-
Concentrated Hydrochloric Acid36.46As needed-
Water18.02As needed-
Isopropanol60.10As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Formation of the α-Aminonitrile:

    • To the flask, add ammonium chloride (64.2 g, 1.2 mol) and 28% aqueous ammonia (150 mL). Stir the mixture until the ammonium chloride is dissolved.

    • In a separate beaker, dissolve sodium cyanide (58.8 g, 1.2 mol) in 100 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Cool the ammonia solution in the flask to 10-15 °C using an ice bath.

    • Slowly add the sodium cyanide solution to the flask via the dropping funnel over a period of 30 minutes, maintaining the temperature below 20 °C.

    • Once the addition is complete, add cyclobutanone (70.1 g, 1.0 mol) dropwise over 1 hour, again keeping the temperature below 20 °C.

    • After the addition, allow the reaction mixture to stir at room temperature for 24 hours. The formation of a precipitate (1-aminocyclobutanecarbonitrile) should be observed.

  • Hydrolysis of the α-Aminonitrile:

    • After 24 hours, slowly and carefully add concentrated hydrochloric acid to the reaction mixture under vigorous stirring in an ice bath to neutralize the excess ammonia and initiate hydrolysis. Continue adding acid until the pH of the solution is strongly acidic (pH < 1). This step is highly exothermic.

    • Once the addition of acid is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain reflux for 6-8 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Isolation and Purification of 1-Aminocyclobutanecarboxylic Acid:

    • After the hydrolysis is complete, cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the excess hydrochloric acid and water.

    • The resulting crude solid is then dissolved in a minimal amount of hot water and the pH is adjusted to 6-7 with aqueous ammonia.

    • The product will precipitate out of the solution upon cooling. For further purification, the crude product can be recrystallized from a mixture of water and isopropanol.

    • Filter the purified crystals, wash with cold isopropanol, and dry under vacuum to yield 1-aminocyclobutanecarboxylic acid as a white crystalline solid.

Workflow Diagram:

Strecker_Synthesis cluster_0 Part 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid A Cyclobutanone C 1-Aminocyclobutanecarbonitrile A->C Formation of α-Aminonitrile B NaCN, NH4Cl, aq. NH3 B->C E 1-Aminocyclobutanecarboxylic Acid C->E Hydrolysis D Conc. HCl, H2O, Reflux D->E

Caption: Workflow for the synthesis of 1-aminocyclobutanecarboxylic acid.

Part 2: Scale-Up Synthesis of Methyl 1-Aminocyclobutanecarboxylate Hydrochloride

This protocol utilizes a direct esterification method that is both efficient and scalable.[3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Aminocyclobutanecarboxylic Acid115.13115.1 g1.0
Methanol32.041 L-
Thionyl Chloride (SOCl2) or Anhydrous HCl gas118.97142.7 g (1.2 mol)1.2
Diethyl Ether74.12As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 2 L round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.

  • Esterification Reaction:

    • Suspend 1-aminocyclobutanecarboxylic acid (115.1 g, 1.0 mol) in methanol (1 L) in the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly and carefully add thionyl chloride (142.7 g, 1.2 mol) dropwise to the stirred suspension over a period of 1-2 hours. Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction is exothermic and releases HCl and SO2 gases. Perform in a well-ventilated fume hood. Alternatively, anhydrous HCl gas can be bubbled through the methanolic suspension. The reaction of thionyl chloride with methanol generates anhydrous HCl in situ, which catalyzes the esterification.[4]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

  • Isolation and Purification of Methyl 1-Aminocyclobutanecarboxylate Hydrochloride:

    • After the reaction is complete, cool the solution to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the excess methanol and HCl.

    • The resulting crude solid is then triturated with diethyl ether to induce crystallization and remove any non-polar impurities.

    • Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum to yield Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Workflow Diagram:

Esterification cluster_1 Part 2: Esterification to Final Product F 1-Aminocyclobutanecarboxylic Acid H Methyl 1-Aminocyclobutanecarboxylate Hydrochloride F->H Acid-Catalyzed Esterification G Methanol, SOCl2 (or HCl) G->H

Caption: Workflow for the esterification of 1-aminocyclobutanecarboxylic acid.

Safety and Handling

  • Sodium Cyanide: Highly toxic. Avoid contact with skin and eyes, and inhalation of dust. In case of contact, seek immediate medical attention. Neutralize any spills with an appropriate decontaminating agent.

  • Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment at all times.

Conclusion

The two-step synthetic route described in this application note provides a reliable and scalable method for the production of Methyl 1-aminocyclobutanecarboxylate hydrochloride. The use of readily available and cost-effective starting materials, coupled with straightforward and high-yielding reaction conditions, makes this protocol well-suited for both academic research and industrial applications. The detailed step-by-step instructions and safety precautions are intended to ensure the successful and safe execution of this synthesis.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Kadmon, M., & Shvo, Y. (1981). A convenient synthesis of amino acid methyl esters. Tetrahedron Letters, 22(30), 2815-2816.
  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]

  • Strecker Amino Acid Synthesis. (2021, July 27). YouTube. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Center for Biotechnology Information. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

The Strategic Integration of Methyl 1-Aminocyclobutanecarboxylate Hydrochloride in Modern Drug Discovery: A Guide for Researchers

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of constrained non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of constrained non-proteinogenic amino acids into peptide-based therapeutics and small molecule scaffolds has emerged as a powerful approach to modulate bioactivity, improve metabolic stability, and confer desirable pharmacokinetic properties. Among these valuable building blocks, Methyl 1-aminocyclobutanecarboxylate hydrochloride and its parent acid, 1-aminocyclobutanecarboxylic acid (ACBC), have garnered significant attention for their unique conformational constraints and versatile synthetic utility. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound in the synthesis of innovative therapeutics.

Introduction: The Rationale for Conformational Constraint

The introduction of cyclic constraints into a molecule's backbone can profoundly influence its biological activity.[1] Unlike their linear counterparts, conformationally restricted molecules exhibit a reduced entropic penalty upon binding to their biological targets, which can translate to higher binding affinities.[2] The cyclobutane ring of Methyl 1-aminocyclobutanecarboxylate hydrochloride imparts a rigid scaffold that can mimic or induce specific secondary structures, such as β-turns and helices, in peptides.[3] This pre-organization of the molecular architecture is a key strategy in the design of potent and selective peptidomimetics.[1][2] Furthermore, the unnatural structure of the cyclobutane moiety often confers resistance to enzymatic degradation, thereby enhancing the in vivo half-life of the resulting drug candidates.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 1-aminocyclobutanecarboxylate hydrochloride is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[5]
Molecular Weight 165.62 g/mol [5]
Appearance White to off-white solid[6]
Storage Temperature 2-8°C[6]

Application I: A Building Block for Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Methyl 1-aminocyclobutanecarboxylate hydrochloride, after appropriate N-terminal protection (typically with Fmoc), is a valuable building block for the solid-phase synthesis of peptidomimetics. Its incorporation can introduce conformational rigidity, leading to peptides with improved biological activity and stability.

General Workflow for SPPS

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Coupling Amino Acid Coupling (e.g., HBTU/DIPEA in DMF) Fmoc_AA->Coupling Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Coupling of Fmoc-1-amino-1-cyclobutanecarboxylic acid

This protocol outlines the manual coupling of Fmoc-protected 1-aminocyclobutanecarboxylic acid (the free acid form is typically used for SPPS, which can be generated from the methyl ester hydrochloride).

Materials:

  • Fmoc-1-aminocyclobutanecarboxylic acid

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-1-aminocyclobutanecarboxylic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. The solution should turn yellow.

    • Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture for 1-2 hours at room temperature. The hindered nature of the α,α-disubstituted cyclobutane ring may require a longer coupling time or the use of stronger coupling reagents like HATU for difficult couplings.[8]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and DMF (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application II: Synthesis of NMDA Receptor Antagonists

Derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized and evaluated as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[9] Overactivation of the NMDA receptor is implicated in a variety of neurological disorders, making NMDA receptor antagonists a key area of therapeutic research.[10]

Synthetic Pathway to a Cyclobutane-Containing NMDA Receptor Antagonist

The following diagram outlines a plausible synthetic route to a substituted 1-aminocyclobutanecarboxylic acid derivative with potential NMDA receptor antagonist activity, starting from Methyl 1-aminocyclobutanecarboxylate hydrochloride.

NMDA_Synthesis Start Methyl 1-aminocyclobutanecarboxylate hydrochloride Protection N-Protection (e.g., Boc anhydride) Start->Protection Reduction Ester Reduction (e.g., LiAlH4) Protection->Reduction Oxidation Alcohol Oxidation (e.g., PCC) Reduction->Oxidation Wittig Wittig Reaction (e.g., with a phosphonate ester) Oxidation->Wittig Deprotection N-Deprotection (e.g., TFA) Wittig->Deprotection Final Substituted 1-aminocyclobutane derivative Deprotection->Final

Caption: Synthetic scheme for a cyclobutane-based NMDA receptor antagonist.

Downstream Signaling of NMDA Receptor Antagonism

Antagonism of the NMDA receptor can have significant downstream effects on intracellular signaling cascades, which are believed to contribute to their therapeutic effects, particularly in the context of depression.

NMDA_Signaling NMDA_Antagonist NMDA Receptor Antagonist (containing cyclobutane moiety) NMDA_Receptor NMDA Receptor NMDA_Antagonist->NMDA_Receptor Blocks Glutamate_Release ↑ Glutamate Release NMDA_Receptor->Glutamate_Release Leads to AMPA_Receptor AMPA Receptor Activation Glutamate_Release->AMPA_Receptor BDNF_Release ↑ BDNF Release AMPA_Receptor->BDNF_Release TrkB_Activation TrkB Receptor Activation BDNF_Release->TrkB_Activation mTOR_Pathway mTOR Pathway Activation TrkB_Activation->mTOR_Pathway Synaptogenesis ↑ Synaptogenesis & Neuronal Plasticity mTOR_Pathway->Synaptogenesis Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant) Synaptogenesis->Therapeutic_Effects

Sources

Method

Application Notes and Protocols for Methyl 1-aminocyclobutanecarboxylate hydrochloride

An In-Depth Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of strained ring systems has emerged as a powerful strategy for optimizing the pharmacological profiles of lead compounds. Among these, the cyclobutane ring holds a privileged position. Its unique, puckered three-dimensional structure offers a significant departure from the flat, aromatic systems that have historically dominated medicinal chemistry.[1][2] The introduction of a cyclobutane scaffold can confer several advantageous properties, including enhanced metabolic stability, improved solubility, and the ability to serve as a rigid, non-planar bioisostere for larger cyclic systems or alkenes.[1][3] This conformational rigidity can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target.

Methyl 1-aminocyclobutanecarboxylate hydrochloride (CAS: 92398-47-5) is a pivotal pharmaceutical intermediate that serves as a versatile building block for introducing the 1-amino-1-carboxycyclobutane core into advanced molecular architectures.[4] As a constrained, non-proteinogenic amino acid analogue, it is particularly valuable in the synthesis of novel peptides, peptidomimetics, and small molecules where precise spatial orientation of functional groups is critical. Its derivatives have been explored for a range of therapeutic applications, notably as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in treating neurological disorders.[5]

This guide provides a comprehensive overview of the properties, handling, and synthetic applications of Methyl 1-aminocyclobutanecarboxylate hydrochloride, complete with detailed protocols designed for practical implementation in a research and development setting.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties is essential for the effective use and handling of this intermediate.

PropertyValueSource
IUPAC Name methyl 1-aminocyclobutane-1-carboxylate;hydrochloridePubChem[4]
CAS Number 92398-47-5PubChem[4]
Molecular Formula C₆H₁₂ClNO₂PubChem[4]
Molecular Weight 165.62 g/mol PubChem[4]
Appearance White to off-white crystalline powderECHEMI[6]
Melting Point 185-186 °CECHEMI[6]
Solubility Soluble in water and methanol.
SMILES COC(=O)C1(CCC1)N.ClPubChem[4]
InChIKey LLCSDOKIBIMJNU-UHFFFAOYSA-NPubChem[4]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount.

Hazard Identification: Methyl 1-aminocyclobutanecarboxylate hydrochloride is classified as an irritant.[4] GHS hazard statements indicate it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7]

  • H302: Harmful if swallowed[4][7]

  • H315: Causes skin irritation[4][7]

  • H319: Causes serious eye irritation[4][7]

  • H335: May cause respiratory irritation[4][7]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

  • Safe Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is typically 2-8°C.

Synthetic Protocol: Preparation from 1-Aminocyclobutanecarboxylic Acid

While commercially available, understanding the synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride provides valuable context. A common and straightforward method is the Fischer esterification of the parent amino acid, 1-aminocyclobutanecarboxylic acid.

Reaction Principle: The carboxylic acid is reacted with methanol in the presence of an acid catalyst (in this case, generated in situ from acetyl chloride or using thionyl chloride) to form the corresponding methyl ester. The amine group is simultaneously protonated to form the hydrochloride salt.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 1-Aminocyclobutanecarboxylic Acid P1 Combine & Reflux A->P1 B Methanol (Solvent/Reagent) B->P1 C Acetyl Chloride (Catalyst Precursor) C->P1 P2 Cool & Concentrate P1->P2 Z Methyl 1-aminocyclobutanecarboxylate HCl P2->Z

Caption: Workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol:

  • Catalyst Preparation: In a fume hood, cautiously add acetyl chloride (2.0 eq) dropwise to anhydrous methanol (sufficient volume to make a ~2M solution) in a flask equipped with a stir bar, while cooling in an ice bath. Causality: This reaction is exothermic and generates HCl gas, which will be the acid catalyst for the esterification.

  • Reaction Setup: To a separate round-bottom flask equipped with a reflux condenser, add 1-aminocyclobutanecarboxylic acid (1.0 eq) and anhydrous methanol.

  • Reaction Execution: Add the freshly prepared methanolic HCl solution to the suspension of the amino acid. Heat the mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude Methyl 1-aminocyclobutanecarboxylate hydrochloride.

  • Purification (Optional): The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent system like methanol/diethyl ether.

Application Protocol: Use in Amide Bond Formation (Peptide Synthesis)

The primary utility of Methyl 1-aminocyclobutanecarboxylate hydrochloride is as a nucleophile (after deprotonation) in amide bond forming reactions. This protocol details its coupling to a carboxylic acid, a fundamental step in building larger pharmaceutical molecules. This example uses standard solid-phase peptide synthesis (SPPS) reagents for illustrative purposes.[9][10]

Reaction Principle: The hydrochloride salt is neutralized in situ with a non-nucleophilic base to free the primary amine. Simultaneously, a carboxylic acid is activated using a coupling reagent (e.g., HATU, HBTU) to form a highly reactive species (like an active ester). The free amine then attacks the activated carboxyl group to form a stable amide bond.

Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Coupling RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated OAt Ester RCOOH->ActiveEster + HATU HATU HATU (Coupling Reagent) Amide Amide Bond Formed (Product) ActiveEster->Amide + Free Amine Amine Free Amine (from Title Compound) Amine->ActiveEster Nucleophilic Attack Base DIPEA (Base) Base->Amine Deprotonates HCl Salt

Caption: General mechanism of amide bond formation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • In a suitable reaction vessel, dissolve the carboxylic acid component (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • In a separate vial, prepare a solution of Methyl 1-aminocyclobutanecarboxylate hydrochloride (1.1 eq), a coupling reagent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent. Causality: Two equivalents of base are needed: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction. A slight excess ensures the reaction goes to completion.

  • Reaction Execution:

    • Cool the carboxylic acid solution to 0°C in an ice bath.

    • Add the solution containing the amine, coupling reagent, and base dropwise to the cooled carboxylic acid solution with stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • In-Process Validation:

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.

    • In SPPS, a Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines, confirming the completion of the coupling step. A negative Kaiser test (beads remain yellow) indicates a successful reaction.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final coupled product.

Conclusion

Methyl 1-aminocyclobutanecarboxylate hydrochloride is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its rigid, three-dimensional structure provides a reliable method for introducing conformational constraint, a key tactic in the rational design of potent and selective therapeutics.[11] The protocols outlined in this guide offer a validated framework for the synthesis and application of this intermediate, empowering researchers to confidently incorporate the valuable cyclobutane motif into their drug discovery programs. By understanding the causality behind each experimental step, scientists can troubleshoot and adapt these methods to a wide array of synthetic targets, accelerating the journey from molecular concept to clinical candidate.

References

  • Vertex AI Search. (n.d.). Methyl 1-aminocyclopropanecarboxylate hydrochloride | Amino Acid Derivative.
  • ECHEMI. (n.d.). 72784-42-0, Methyl 1-aminocyclopropanecarboxylate hydrochloride Formula.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Apollo Scientific. (2023). Methyl 1-aminocyclobutanecarboxylate hydrochloride.
  • Chemical Management. (n.d.). Safety Data Sheet 1.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 1-Aminocyclopentanecarboxylate Hydrochloride.
  • Loba Chemie. (2015). METHYLAMMONIUM CHLORIDE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (n.d.). Methyl 1-aminocyclopropanecarboxylate 72784-42-0.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride.
  • ResearchGate. (2025). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF.
  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene.
  • PubMed. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives.
  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride.
  • Organic Chemistry Frontiers. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products.
  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • DergiPark. (n.d.). Importance and review of drug metabolite synthesis.
  • PubMed Central. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PubMed. (2013). [Application of methyl in drug design].
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • Molbase. (n.d.). Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride 1807558-23-1 wiki.
  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • PubMed Central. (2024). Methyl-Containing Pharmaceuticals.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • NIH. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

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Method

Application Notes &amp; Protocols: Strategic Coupling Reactions of Methyl 1-aminocyclobutanecarboxylate Hydrochloride in Modern Drug Discovery

Introduction: The Strategic Value of a Constrained Scaffold In the landscape of modern medicinal chemistry, the rational design of small molecules with optimized pharmacodynamic and pharmacokinetic profiles is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the rational design of small molecules with optimized pharmacodynamic and pharmacokinetic profiles is paramount. The strategic incorporation of conformationally restricted scaffolds is a proven method to enhance potency, selectivity, and metabolic stability. Methyl 1-aminocyclobutanecarboxylate hydrochloride serves as a cornerstone building block in this endeavor. Its rigid cyclobutyl framework pre-organizes substituents in a defined three-dimensional space, reducing the entropic penalty upon binding to a biological target. This unique α,α-disubstituted amino acid ester is a valuable precursor for synthesizing spirocyclic systems and novel pharmacophores that explore previously inaccessible chemical space.[1][2]

This guide provides an in-depth exploration of the key coupling reactions involving this versatile reagent. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols for two of the most critical transformations in drug development: robust amide bond formation and palladium-catalyzed Buchwald-Hartwig amination. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of next-generation therapeutics.

Core Mechanistic Principles: Activating the Amine for C-N Bond Formation

The primary amino group of Methyl 1-aminocyclobutanecarboxylate is the focal point of its reactivity. As the starting material is a hydrochloride salt, the amine is protonated and non-nucleophilic. A crucial first step in any coupling reaction is the in situ liberation of the free amine using a suitable base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Once deprotonated, the nucleophilic amine can engage in a variety of powerful C-N bond-forming reactions.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is the most frequent reaction in medicinal chemistry, linking molecular fragments to build complexity.[3] The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the process universally involves the activation of the carboxylic acid coupling partner to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[4][5]

Common classes of coupling reagents include:

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] While effective, their use can sometimes be complicated by racemization of chiral acids and the formation of urea byproducts.[3][6]

  • Onium Salts (Aminium/Uronium & Phosphonium): Reagents like HATU, HBTU, and PyBOP are considered the gold standard for efficiency and suppression of side reactions. They generate activated esters in situ that react cleanly and rapidly with amines to form the desired amide bond with high yields.[7][8]

Buchwald-Hartwig Amination: Forging Aryl-Amine Bonds

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals.[9][10][11] This cross-coupling reaction allows for the formation of a C(sp²)-N bond between an aryl halide (or pseudohalide) and an amine—a transformation that is challenging to achieve via traditional methods.[9][10]

The catalytic cycle, in simplified terms, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[11][12]

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired aryl amine product, regenerating the Pd(0) catalyst.[12]

The success of this reaction is critically dependent on the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting the key steps of the catalytic cycle and ensuring high reaction efficiency.[11]

Experimental Protocols & Workflows

Protocol 1: General Amide Coupling with HATU

This protocol describes a reliable method for coupling Methyl 1-aminocyclobutanecarboxylate hydrochloride with a generic carboxylic acid using HATU, a highly efficient uronium-based coupling reagent.

Workflow Diagram: Amide Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Weigh Carboxylic Acid (1.0 eq) D Dissolve Acid, Amine, HATU in aprotic solvent (e.g., DMF) A->D B Weigh Amine HCl Salt (1.1 eq) B->D C Weigh HATU (1.1 eq) C->D E Add Base (DIPEA, 2.5 eq) to liberate free amine D->E Cool in ice bath F Stir at Room Temperature (Monitor by LC-MS/TLC) E->F 1-12 h G Quench with H2O Extract with EtOAc F->G Upon completion H Wash Organic Layer (aq. NaHCO3, brine) G->H I Dry (Na2SO4), Concentrate H->I J Purify via Column Chromatography I->J

Caption: General workflow for HATU-mediated amide coupling.

Materials & Reagents

ReagentM.W.StoichiometryPurpose
Methyl 1-aminocyclobutanecarboxylate HCl165.62 g/mol 1.1 eqAmine coupling partner
Carboxylic Acid (e.g., Benzoic Acid)122.12 g/mol 1.0 eqAcid coupling partner
HATU380.23 g/mol 1.1 eqCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 2.5 eqNon-nucleophilic base
N,N-Dimethylformamide (DMF)-~0.2 MAnhydrous solvent
Ethyl Acetate (EtOAc)--Extraction Solvent
Saturated aq. NaHCO₃, Brine, H₂O--Aqueous wash solutions
Anhydrous Na₂SO₄ or MgSO₄--Drying Agent

Step-by-Step Methodology

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), Methyl 1-aminocyclobutanecarboxylate hydrochloride (1.1 eq), and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Base Addition: Cool the flask in an ice-water bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. Causality Note: The excess base is required to neutralize the hydrochloride salt of the amine and the acid generated during the HATU activation cycle.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed coupling of Methyl 1-aminocyclobutanecarboxylate hydrochloride with a representative aryl bromide.

Workflow Diagram: Buchwald-Hartwig Amination

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Pd Catalyst, Ligand, and Base to oven-dried flask B Evacuate and backfill flask with Argon or Nitrogen (3x) A->B C Add Aryl Bromide (1.0 eq) and Amine HCl Salt (1.2 eq) B->C D Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe C->D E Heat reaction to 80-110 °C (Monitor by LC-MS/TLC) D->E 12-24 h F Cool to RT, filter through Celite® to remove catalyst E->F Upon completion G Rinse pad with solvent (EtOAc) F->G H Concentrate filtrate G->H I Purify via Column Chromatography H->I

Caption: General workflow for Buchwald-Hartwig amination.

Materials & Reagents

ReagentM.W.StoichiometryPurpose
Aryl Bromide (e.g., 4-Bromotoluene)171.04 g/mol 1.0 eqArylating agent
Methyl 1-aminocyclobutanecarboxylate HCl165.62 g/mol 1.2 eqAmine coupling partner
Pd₂(dba)₃915.72 g/mol 1-2 mol %Palladium Pre-catalyst
XPhos476.67 g/mol 2-4 mol %Ligand
Sodium tert-butoxide (NaOtBu)96.10 g/mol 1.4 eqStrong, non-nucleophilic base
Toluene-~0.1 MAnhydrous solvent
Celite®--Filtration aid

Step-by-Step Methodology

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or vial equipped with a stir bar, add Pd₂(dba)₃ (e.g., 0.02 eq), XPhos (e.g., 0.04 eq), and sodium tert-butoxide (1.4 eq). Causality Note: The reaction is sensitive to air and moisture. The Pd(0) catalyst can be oxidized, and water can interfere with the base. An inert atmosphere is critical for reproducibility.

  • Reagent Addition: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add the aryl bromide (1.0 eq) and Methyl 1-aminocyclobutanecarboxylate hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction by taking aliquots (under inert atmosphere if possible) and analyzing by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.

  • Concentration & Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

Trustworthiness: Troubleshooting & Key Insights

  • Incomplete Conversion (Amide Coupling): If the reaction stalls, a small additional portion of the coupling reagent (0.2 eq) can be added. Ensure solvents are anhydrous, as water will hydrolyze the activated intermediate.

  • Base Selection: For the Buchwald-Hartwig reaction, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is essential. Weaker bases like DIPEA are generally insufficient to facilitate the catalytic cycle effectively. For the amide coupling, DIPEA or TEA are preferred as they are strong enough to deprotonate the ammonium salt but do not interfere with the coupling reagents.

  • Ligand Choice (Buchwald-Hartwig): The choice of ligand is substrate-dependent. While XPhos is broadly effective, other bulky phosphine ligands like SPhos or RuPhos may provide better results for particularly challenging or electron-rich/poor substrates.

  • Purification: The urea byproduct from DCC or DIC can be difficult to remove.[6] For DIC, the diisopropylurea is more soluble and easier to handle in solid-phase synthesis. For solution-phase, filtration can often remove the precipitated dicyclohexylurea from DCC. Using onium salt reagents like HATU avoids this specific issue.

References

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Reddy, B. V. S., et al. (2015). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 13(40), 10146-10150. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Vale, N., et al. (2010). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Letters in Organic Chemistry, 7(2), 159-165. [Link]

  • Aliev, A. E., & Zefirov, N. S. (2013). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Russian Chemical Reviews, 82(9), 795-838. [Link]

  • Pinto, D. C. G. A., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Molecules, 28(23), 7856. [Link]

  • Wang, Y., et al. (2023). Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Vale, N., et al. (2010). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ResearchGate. [Link]

  • Avanthay, M., et al. (2020). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • de L. K. M. Dutra, J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1147. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • MDPI. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. [Link]

  • El-Shafei, A. K., et al. (1995). Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemalononitriles with Active Methylene Reagents. ResearchGate. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (47), 5467-5473. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Tjarks, W., et al. (2001). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Medicinal Chemistry, 44(21), 3478-3481. [Link]

  • Glorius, F., et al. (2024). Ring‐Opening Amino Esterification of Cyclic Ketones to Access Distal Amino Acid Derivatives. Advanced Synthesis & Catalysis, 366(8), 1606-1614. [Link]

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Application

Application Notes and Protocols for the Agrochemical Development of Methyl 1-aminocyclobutanecarboxylate hydrochloride

A Strategic Framework for Investigation Prepared by a Senior Application Scientist Preamble: Navigating the Research Frontier The exploration of novel plant growth regulators is a cornerstone of advancing agricultural pr...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Framework for Investigation

Prepared by a Senior Application Scientist

Preamble: Navigating the Research Frontier

The exploration of novel plant growth regulators is a cornerstone of advancing agricultural productivity and sustainability. Methyl 1-aminocyclobutanecarboxylate hydrochloride enters this field as a compound of significant interest due to its structural analogy to key molecules in the ethylene biosynthesis pathway. It is critical to establish at the outset that, while its chemical properties are defined, its specific biological activity in plants is an emerging area of research.

This document, therefore, is structured not as a retrospective guide to established applications, but as a forward-looking strategic framework for researchers. It provides the foundational knowledge, hypothesized mechanisms, and detailed experimental protocols necessary to systematically investigate the potential of Methyl 1-aminocyclobutanecarboxylate hydrochloride as a novel agrochemical. We will proceed from first principles, leveraging established knowledge of related compounds to build a logical, self-validating system for its characterization and potential development.

Foundational Chemistry and Synthesis

Chemical Properties

Before delving into biological applications, a firm grasp of the molecule's chemical identity is paramount.

PropertyValueSource
IUPAC Name methyl 1-aminocyclobutane-1-carboxylate;hydrochloride[PubChem][1]
Molecular Formula C₆H₁₂ClNO₂[PubChem][1]
Molecular Weight 165.62 g/mol [PubChem][1]
CAS Number 92398-47-5[PubChem][1]
Physical Form White powder (typical)[Sigma-Aldrich][2]
Solubility Soluble in waterGeneral chemical principles
Proposed Synthesis Protocol

While multiple synthetic routes for cyclobutane derivatives exist, a common approach involves the modification of a cyclobutanecarboxylate precursor. The following protocol is a generalized procedure that serves as a starting point for laboratory synthesis, and may require optimization.[3]

Objective: To synthesize Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Materials:

  • Methyl cyclobutanecarboxylate

  • Isopropylcyclohexylamine

  • Tetrahydrofuran (THF), dry

  • n-Butyl lithium in hexane (1.6 M)

  • Methyl iodide

  • Hydrochloric acid (1N)

  • Ether

  • Ethyl acetate

  • Sodium sulfite solution, dilute

  • Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Under an argon atmosphere, dissolve isopropylcyclohexylamine (27 g) in dry THF (200 ml) in a flask equipped for low-temperature reactions.

  • Cool the solution to -20°C.

  • Slowly add n-butyl lithium in hexane (115 ml, 1.6 M) and stir for 30 minutes at -20°C.

  • Cool the reaction mixture to -70°C.

  • In a separate flask, dissolve methyl cyclobutanecarboxylate (14 g) in THF (100 ml).

  • Add the methyl cyclobutanecarboxylate solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -70°C.

  • After the addition is complete, allow the solution to warm to near 0°C.

  • Rapidly add methyl iodide (33 g).

  • Allow the reaction mixture to warm to room temperature.

  • Pour the mixture into a separatory funnel containing a mixture of ether and 1N HCl.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with a dilute sodium sulfite solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved through recrystallization or column chromatography.

Hypothesized Mechanism of Action: The Ethylene Pathway

The structural similarity of Methyl 1-aminocyclobutanecarboxylate hydrochloride to 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor to ethylene in plants, strongly suggests that its mode of action will involve the ethylene biosynthesis or signaling pathway.[4] Ethylene is a gaseous phytohormone that regulates a vast array of developmental processes, including germination, root growth, flowering, fruit ripening, and senescence.[5]

There are two primary, and opposing, potential mechanisms of action for our target compound:

  • Ethylene Agonist: The compound could mimic ACC, potentially being converted to an active substance that triggers the ethylene response. This is the observed action of its close structural analog, Methyl 1-aminocyclopropanecarboxylate (methyl-ACC), which leads to classic ethylene-related effects like inhibited root elongation and accelerated senescence.[4]

  • Ethylene Antagonist (Inhibitor): The compound could interfere with ethylene synthesis or perception. It might act as a competitive inhibitor of ACC oxidase, the enzyme that converts ACC to ethylene, or it could block the ethylene receptors, preventing the plant from perceiving endogenous ethylene.[5]

The following diagram illustrates the canonical ethylene signaling pathway and the potential points of interaction for an agonist or antagonist.

Ethylene_Pathway cluster_synthesis Ethylene Biosynthesis cluster_perception Ethylene Signaling (in Air) cluster_response_off Response (in Air) cluster_perception_ethylene Ethylene Signaling (+ Ethylene) cluster_response_on Response (+ Ethylene) SAM SAM ACC ACC SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) ETR1 ETR1 Receptor (Active Kinase) CTR1 CTR1 (Active) ETR1->CTR1 Activates EIN2_C EIN2 C-Terminus (Cleaved & Degraded) CTR1->EIN2_C Promotes Degradation EIN3 EIN3/EIL1 (Degraded) Ethylene_Response_Off Ethylene Response OFF Ethylene_mol Ethylene ETR1_in ETR1 Receptor (Inactive Kinase) Ethylene_mol->ETR1_in Binds & Inactivates CTR1_in CTR1 (Inactive) ETR1_in->CTR1_in Inactivates EIN2_C_stable EIN2 C-Terminus (Stable) CTR1_in->EIN2_C_stable Stabilizes EIN2_C_nucleus EIN2 C-Terminus (Moves to Nucleus) EIN2_C_stable->EIN2_C_nucleus Translocates EIN3_stable EIN3/EIL1 (Stable) EIN2_C_nucleus->EIN3_stable Stabilizes Ethylene_Response_On Ethylene Response ON EIN3_stable->Ethylene_Response_On Activates Transcription Agonist Agonist (e.g., methyl-ACC) Agonist->Ethylene_Response_On Promotes Antagonist Antagonist (e.g., 1-MCP) Antagonist->ETR1 Blocks Ethylene Binding

Caption: Ethylene signaling pathway with potential interaction points for agonists and antagonists.

Experimental Protocols: A Tiered Approach to Characterization

The following protocols are designed as a comprehensive workflow to determine the biological activity and potential applications of Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Workflow start Start: Pure Compound Available tier1 Tier 1: Primary Bioassays (Determine Mode of Action) start->tier1 tier1_assays Etiolated Seedling Triple Response Root Growth Inhibition Assay tier1->tier1_assays tier2 Tier 2: Dose-Response & Efficacy (Determine Potency) tier1->tier2 tier2_assays Concentration Gradient Studies Leaf Senescence Assay tier2->tier2_assays decision Agonist or Antagonist? tier2->decision tier3_agonist Tier 3 (Agonist Pathway): Application Screening decision->tier3_agonist Agonist tier3_antagonist Tier 3 (Antagonist Pathway): Application Screening decision->tier3_antagonist Antagonist tier3_agonist_apps Fruit Ripening Acceleration Flowering Induction tier3_agonist->tier3_agonist_apps analytics Analytical Method Development (HPLC-based Quantification) tier3_agonist->analytics tier3_antagonist_apps Post-Harvest Shelf-Life Extension Abscission Delay tier3_antagonist->tier3_antagonist_apps tier3_antagonist->analytics end End: Characterized Agrochemical Lead analytics->end

Caption: Tiered workflow for investigating a novel plant growth regulator.

Tier 1 Protocol: The Etiolated Seedling Triple Response Assay

Principle: This is the definitive bioassay for ethylene action. Etiolated (dark-grown) dicot seedlings exposed to ethylene exhibit a characteristic "triple response": 1) inhibition of stem elongation, 2) radial swelling of the stem, and 3) exaggeration of the apical hook. An agonist will induce this response. An antagonist will prevent this response when ethylene is also present.

Materials:

  • Seeds of a model dicot (e.g., Arabidopsis thaliana or tomato, Solanum lycopersicum)

  • Agar medium (e.g., 0.8% agar in water) in sterile petri dishes

  • Stock solution of Methyl 1-aminocyclobutanecarboxylate hydrochloride (e.g., 10 mM in sterile water)

  • ACC stock solution (10 mM in sterile water) as a positive control for ethylene agonism

  • Airtight containers (e.g., glass jars or sealed plastic boxes)

  • Ethylene gas source (optional, for antagonist testing)

  • Growth chamber or incubator set to 22-25°C in complete darkness

Procedure:

  • Preparation: Prepare agar plates. For agonist testing, create a set of plates containing different final concentrations of the test compound (e.g., 0 µM, 1 µM, 10 µM, 100 µM) and a set with ACC (10 µM). For antagonist testing, prepare similar plates, but these will be placed in an atmosphere containing a low concentration of ethylene (e.g., 1-10 ppm).

  • Sterilization and Plating: Surface-sterilize seeds (e.g., with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinse 3-5 times with sterile water).

  • Plating: Aseptically place 20-30 seeds on the surface of each agar plate.

  • Incubation: Seal the plates with breathable tape, place them in the airtight containers, and incubate in complete darkness at 22-25°C for 3-5 days.

  • Observation and Data Collection: After the incubation period, carefully remove the plates and immediately photograph them. Measure the length of the hypocotyls and roots, and qualitatively score the degree of apical hook exaggeration and radial swelling.

Interpreting the Results:

ObservationInterpretation
Test compound induces short, thick hypocotyls and an exaggerated apical hook (similar to ACC). Probable Ethylene Agonist
Test compound has no effect on its own. When combined with ethylene, it prevents the triple response. Probable Ethylene Antagonist
Test compound shows no effect alone or in the presence of ethylene. Likely inactive in this pathway or requires metabolic activation not present in seedlings.
Tier 2 Protocol: Dose-Response and Leaf Senescence Assay

Principle: To determine the potency of the compound and to observe its effects on a key physiological process regulated by ethylene.

Materials:

  • Young, healthy plants (e.g., 3-4 week old Arabidopsis or tomato)

  • Test compound solutions at a range of concentrations (e.g., 0, 1, 10, 100, 500, 1000 µM) in a spray bottle with a surfactant (e.g., 0.01% Tween-20).

  • Chlorophyll meter or spectrophotometer for chlorophyll extraction.

  • Ethanol (80%) for chlorophyll extraction.

Procedure:

  • Treatment: Group plants into treatment blocks, ensuring uniform size and developmental stage.

  • Application: Spray the foliage of each plant group with the corresponding test solution until runoff. Include a water + surfactant control group.

  • Incubation: Place the plants in a growth chamber under standard conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Observation: Monitor the plants daily for 7-14 days. For leaf senescence, observe the timing and progression of leaf yellowing (chlorosis).

  • Data Collection:

    • Root Growth (for potted seedlings): Carefully remove plants from pots, wash the roots, and measure the length of the primary root.

    • Chlorophyll Content: At set time points (e.g., day 0, 3, 7, 10), collect leaf discs from a consistent position on the plants. Extract chlorophyll using 80% ethanol and measure absorbance at 645 nm and 663 nm. Calculate total chlorophyll content.

Data Presentation:

Table: Effect of Methyl 1-aminocyclobutanecarboxylate hydrochloride on Tomato Seedling Root Length and Leaf Chlorophyll Content (Day 7)

Concentration (µM)Average Primary Root Length (cm) ± SDTotal Chlorophyll (mg/g FW) ± SD
0 (Control)8.5 ± 0.72.1 ± 0.2
18.3 ± 0.92.0 ± 0.3
106.2 ± 0.51.5 ± 0.2
1003.1 ± 0.40.8 ± 0.1
5001.8 ± 0.30.4 ± 0.1
10001.5 ± 0.20.3 ± 0.1

Note: Data are hypothetical and for illustrative purposes.

Tier 3 Protocol: Application Screening (Example: Post-Harvest Ripening)

Principle: To test the practical utility of the compound based on its determined mode of action. This example assumes the compound was identified as an agonist .

Materials:

  • Mature, green, unripe climacteric fruit (e.g., tomatoes, bananas).

  • Test compound solutions (agonist) at effective concentrations determined in Tier 2.

  • Control solution (water + surfactant).

  • Storage containers.

  • Colorimeter, texture analyzer (penetrometer), and refractometer.

Procedure:

  • Selection: Select uniform, blemish-free fruit.

  • Treatment: Dip or spray the fruit with the test solution or control solution. Allow to air dry.

  • Storage: Store the fruit at room temperature.

  • Evaluation: At daily intervals, measure:

    • Color Change: Using a colorimeter to quantify the change from green to red/yellow.

    • Firmness: Using a penetrometer to measure the force required to puncture the fruit skin.

    • Soluble Solids Content (as °Brix): Using a refractometer to measure the sugar content of the fruit juice.

Expected Outcome for an Agonist: Fruit treated with Methyl 1-aminocyclobutanecarboxylate hydrochloride would show accelerated color development, faster softening, and a more rapid increase in sugar content compared to the control group.

Analytical Protocol: Quantification by HPLC

Principle: A robust analytical method is essential for quality control of the synthesized compound and for future residue analysis studies. This is a general reverse-phase HPLC method that would require validation for this specific analyte.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride standard of known purity.

  • HPLC-grade water and solvents.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 210 nm (or as determined by a UV scan of the analyte).

  • Gradient: Start with 95% A / 5% B, hold for 2 minutes. Linearly increase to 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the standard in water (e.g., 1 mg/mL). From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample to be tested in water to fall within the calibration range. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the prepared samples.

  • Quantification: Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Directions

The protocols and frameworks detailed in this document provide a comprehensive roadmap for the initial investigation of Methyl 1-aminocyclobutanecarboxylate hydrochloride as a potential agrochemical. The critical first step is the definitive determination of its mode of action—as an ethylene agonist or antagonist—using the Tier 1 bioassays. All subsequent research and development efforts will be contingent upon this foundational finding. Should this compound demonstrate significant, reliable activity, further studies into crop-specific applications, formulation development, toxicology, and environmental fate will be warranted. This structured approach ensures that research is conducted logically and efficiently, maximizing the potential for a successful outcome in the development of new tools for agriculture.

References

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Method

Laboratory Synthesis of Amino Acid Methyl Ester Hydrochlorides

Abstract The conversion of amino acids to their corresponding methyl ester hydrochlorides is a fundamental transformation in organic synthesis, serving as a critical first step in peptide coupling, peptidomimetic develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of amino acids to their corresponding methyl ester hydrochlorides is a fundamental transformation in organic synthesis, serving as a critical first step in peptide coupling, peptidomimetic development, and prodrug synthesis. This guide provides a rigorous, field-proven technical analysis of the two most reliable laboratory methods: the Thionyl Chloride (


)  mediated synthesis and the Acetyl Chloride (

)
in situ HCl generation method. Unlike generic textbook descriptions, this protocol emphasizes stoichiometric precision, thermodynamic control, and purification strategies to maximize yield (>95%) and purity while minimizing side reactions such as racemization or diketopiperazine formation.

Strategic Method Selection

Choosing the correct reagent system is pivotal for process efficiency. While direct bubbling of dry HCl gas is the historical standard, liquid-phase reagents (


 and 

) offer superior reproducibility and safety profiles for modern laboratories.
Comparative Analysis of Synthetic Routes
FeatureThionyl Chloride (

) / MeOH
Acetyl Chloride (

) / MeOH
Dry HCl Gas / MeOH
Mechanism Generates HCl +

(gas) + Methyl Sulfite
Generates HCl + Methyl AcetateDirect saturation of solvent
Reaction Rate Fast (Exothermic)Moderate (Controlled)Fast
Water Scavenging Excellent (

consumes

)
Good (AcCl consumes

)
Poor (Requires dry gas/solvent)
By-products

(gas),

(gas)
Methyl Acetate (liquid)None (excess HCl)
Scalability High (Gram to Kg scale)Low to Medium (Gram scale)High (Industrial)
Safety Profile High Risk (Corrosive, gas evolution)Moderate Risk (Exothermic)High Risk (Gas cylinder handling)
Best For Standard bulk synthesis Small-scale / Sensitive substrates Large industrial batches

Mechanism of Action

Both recommended protocols rely on the in situ generation of anhydrous hydrogen chloride in methanol. This creates a highly acidic environment that drives the Fischer Esterification .

  • Activation: The carbonyl oxygen of the amino acid is protonated by the anhydrous HCl.

  • Nucleophilic Attack: Methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: Proton transfer and elimination of water (scavenged by excess reagent) collapse the intermediate to the ester.

  • Salt Formation: The amine group is protonated, precipitating the product as the stable hydrochloride salt.

Experimental Protocols

Protocol A: Thionyl Chloride Method (The "Gold Standard")

Application: Robust synthesis for non-sensitive amino acids (Gly, Phe, Val, Ala, Leu). Scale: 10 mmol to 100 mmol.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Amino Acid (Dry, powdered)

  • Thionyl Chloride (

    
    , Reagent Grade, >99%)
    
  • Methanol (Anhydrous, stored over molecular sieves)

  • Equipment: Round-bottom flask (RBF), reflux condenser, drying tube (

    
    ), ice-water bath, magnetic stirrer.
    
Step-by-Step Methodology
  • System Setup: Oven-dry a 2-neck RBF and a magnetic stir bar. Attach a reflux condenser topped with a drying tube. Flush with Nitrogen (

    
    ).
    
  • Solvent Preparation (0°C): Add anhydrous Methanol (10-20 mL per gram of amino acid) to the flask. Cool to 0°C using an ice bath.

  • Reagent Addition (Critical Step):

    • Slowly add Thionyl Chloride (1.5 - 2.0 equivalents) dropwise via a syringe or addition funnel.

    • Caution: This reaction is highly exothermic and evolves

      
       and 
      
      
      
      gas. Maintain temperature <10°C.
    • Stir for 10-15 minutes at 0°C after addition to ensure complete formation of the active reagent.

  • Substrate Addition: Add the amino acid (1.0 equivalent) in one portion. The solution may remain a suspension initially.

  • Reaction Phase:

    • Remove the ice bath.

    • Option A (Standard): Heat to reflux (approx. 65°C) for 2-4 hours. The solution should become clear.

    • Option B (Mild): Stir at Room Temperature (RT) for 12-18 hours. (Preferred to minimize racemization).

  • Work-up:

    • Cool the mixture to RT.

    • Concentrate in vacuo (Rotary Evaporator) at <40°C to remove solvent and excess

      
      .
      
    • Note: Do not overheat; this can cause charring or degradation.

  • Precipitation/Crystallization:

    • The residue is often a sticky oil or gum.

    • Add cold Diethyl Ether (

      
      ) or Methyl tert-butyl ether (MTBE) to induce precipitation.
      
    • Triturate (scratch the glass) to promote crystal formation.

  • Isolation: Filter the white solid, wash with cold ether, and dry under high vacuum.

Workflow Diagram (Protocol A)

ThionylChlorideProtocol Start Start: Anhydrous MeOH Cool Cool to 0°C (Ice Bath) Start->Cool AddSOCl2 Add SOCl2 Dropwise (Exothermic, Gas Evolution) Cool->AddSOCl2  In situ HCl generation AddAA Add Amino Acid (1.0 Equiv) AddSOCl2->AddAA  Wait 10 min Reaction Reflux (2-4h) OR Stir RT (12-18h) AddAA->Reaction  Dissolution Evap Evaporate Solvent (<40°C, Vacuum) Reaction->Evap Triturate Add Cold Ether & Triturate Evap->Triturate  Residue is oil/gum Filter Filter & Dry (Vacuum) Triturate->Filter  Precipitation Product Final Product: Amino Acid-OMe·HCl Filter->Product

Figure 1: Workflow for Thionyl Chloride mediated esterification.

Protocol B: Acetyl Chloride Method (The "Convenient Alternative")

Application: Ideal for small-scale synthesis or when


 is unavailable. Milder conditions.
Scale:  < 10 mmol.
Step-by-Step Methodology
  • Preparation: Place anhydrous Methanol (5-10 mL/mmol) in a round-bottom flask.

  • Acid Generation:

    • Cool to 0°C.[7]

    • Add Acetyl Chloride (2.0 - 3.0 equivalents) dropwise.

    • Mechanism:[8]

      
      .
      
    • Stir for 5-10 minutes.

  • Reaction: Add the Amino Acid (1.0 equivalent).

  • Incubation: Stir at Room Temperature for 12-24 hours. (Reflux is rarely needed for this method).

  • Work-up: Evaporate the solvent in vacuo. The byproduct (methyl acetate) is volatile and is removed with the methanol.

  • Purification: Recrystallize from Methanol/Ether as described in Protocol A.

Characterization & Quality Control

Successful synthesis is confirmed by melting point (MP) and NMR spectroscopy. The product should be a white, crystalline solid.[9]

Quantitative Data: Typical Melting Points

Compare your isolated product against these standard values to assess purity.

Amino Acid DerivativeMolecular FormulaMelting Point (°C) [Lit]Typical Yield (%)
Glycine-OMe[10] · HCl

175 - 176 (dec)95 - 98
L-Alanine-OMe · HCl

156 - 15892 - 96
L-Valine-OMe · HCl

171 - 17390 - 95
L-Phenylalanine-OMe · HCl

159 - 16190 - 95
L-Methionine-OMe · HCl

151 - 15388 - 93
L-Proline-OMe · HCl

134 - 13685 - 90
NMR Interpretation Guidelines
  • 
     NMR (
    
    
    
    or
    
    
    ):
    Look for a sharp singlet corresponding to the methyl ester protons (
    
    
    ) typically between 3.60 ppm and 3.80 ppm .
  • Absence of Starting Material: Ensure no peaks correspond to the free methanol or unreacted amino acid side chains (though side chain shifts are often subtle).

  • Ammonium Protons: In

    
    , the 
    
    
    
    protons appear as a broad singlet around 8.0 - 8.5 ppm .

Expert Tips & Troubleshooting

Diketopiperazine (DKP) Formation[4][7]
  • Problem: Sterically unhindered amino acids (Gly, Ala, Pro) can dimerize to form cyclic DKPs, especially if the free base is generated or if the reaction is heated too long.

  • Solution: Keep the reaction acidic at all times. Do not neutralize the hydrochloride salt until the coupling step in the next synthesis phase. Avoid excessive heating during work-up.

Hygroscopicity
  • Problem: The hydrochloride salts are often hygroscopic (absorb water from air), leading to "sticky" solids that are hard to weigh.

  • Solution: Store products in a desiccator over

    
     or KOH. If the product oils out during precipitation, use anhydrous ether and scratch the flask vigorously under 
    
    
    
    .
Racemization
  • Problem: High temperatures can cause partial racemization of the

    
    -carbon, particularly for Phenylalanine or Cysteine.
    
  • Solution: Use the Acetyl Chloride method at Room Temperature (Protocol B) rather than refluxing with Thionyl Chloride.[3][4][6]

Safety & Handling

  • Thionyl Chloride: Extremely corrosive.[7] Reacts violently with water to release HCl and

    
    . Must  be handled in a fume hood.[6][7]
    
  • Acetyl Chloride: Highly flammable and corrosive. Causes severe burns.[11]

  • Methanol: Toxic by ingestion and inhalation.

  • Waste Disposal: Quench excess reagents by slowly adding the reaction mixture to a large volume of ice water and neutralizing with Sodium Bicarbonate before disposal, following local EHS regulations.

References

  • Li, X., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119.[1] Retrieved from [Link]

  • IonSource. (2016).[11] Making Methyl Esters: Protocols for Mass Spectrometry. Retrieved from [Link]

  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in Methyl 1-aminocyclobutanecarboxylate hydrochloride chemistry

Welcome to the technical support guide for Methyl 1-aminocyclobutanecarboxylate hydrochloride (MACC-HCl). This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 1-aminocyclobutanecarboxylate hydrochloride (MACC-HCl). This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile, sterically constrained amino acid ester. As a non-proteinogenic building block, MACC offers unique conformational rigidity, which can be highly advantageous in drug design. However, its structure also presents specific challenges. This guide provides in-depth, experience-based answers to common issues, focusing on the prevention and troubleshooting of side reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and fundamental reactivity of MACC-HCl.

Q1: How should I properly store and handle Methyl 1-aminocyclobutanecarboxylate hydrochloride?

Answer: Methyl 1-aminocyclobutanecarboxylate hydrochloride is a salt and is generally stable as a solid at room temperature when stored in a tightly sealed container, protected from moisture. As with most amine hydrochloride salts, it is hygroscopic and should be stored in a desiccator. For long-term storage, refrigeration at 2-8°C is recommended.

In solution, its stability is highly dependent on the pH and solvent. In neutral or acidic aqueous solutions, the compound is relatively stable. However, in basic aqueous solutions, it is susceptible to ester hydrolysis. In organic solvents, ensure the solvent is anhydrous, especially if a base is to be added for subsequent reactions.

Q2: I need to use the free amine for my reaction. What is the best way to neutralize the hydrochloride salt?

Answer: Neutralization must be performed in situ just prior to your reaction (e.g., an acylation or peptide coupling). The choice of base is critical to avoid side reactions.

The recommended method is to dissolve or suspend the MACC-HCl in an anhydrous aprotic solvent (e.g., DCM, DMF, or MeCN) and add a non-nucleophilic, sterically hindered base. The most common and preferred base is N,N-Diisopropylethylamine (DIPEA or Hünig's base) .[1] Use 1.0 to 1.1 equivalents of DIPEA to neutralize the HCl salt. The resulting diisopropylethylammonium chloride salt is often soluble in solvents like DMF but may precipitate from others like DCM, which typically does not interfere with the subsequent reaction.

Crucial Point: Avoid using less hindered or more nucleophilic amines like triethylamine (TEA) or pyridine. These bases, or impurities within them, can act as nucleophiles and attack the methyl ester, leading to unwanted amide byproducts.

Q3: Can the methyl ester group hydrolyze during my reaction or workup? What are the signs?

Answer: Yes, ester hydrolysis is one of the most common side reactions. The methyl ester can be cleaved to the corresponding carboxylic acid (1-aminocyclobutanecarboxylic acid) under either acidic or, more commonly, basic conditions.[2]

Signs of Hydrolysis:

  • Reaction Monitoring (LC-MS): You will observe a new peak with a mass corresponding to the free acid (Mass of MACC free base = 129.16; Mass of acid = 115.13). The mass difference is -14 Da (loss of CH₂).

  • Workup Issues: If performing an aqueous workup under basic conditions (e.g., washing with NaHCO₃ solution), you risk significant hydrolysis. The resulting amino acid is highly polar and may be lost to the aqueous phase or cause emulsification.

  • Purification Challenges: The free acid will have a very different retention time on silica gel or reverse-phase HPLC, complicating purification.

To prevent this, always use anhydrous conditions for your reaction and perform aqueous workups under neutral or slightly acidic conditions if possible. If a basic wash is unavoidable, perform it quickly with cold solutions.

Section 2: Troubleshooting Guide for N-Acylation Reactions

This section focuses on issues encountered when acylating the primary amine of MACC.

Problem: My N-acylation reaction (e.g., with an acyl chloride or anhydride) is giving low yields and multiple byproducts.

This is a frequent issue stemming from several potential causes related to reaction setup and reagent choice. The troubleshooting workflow below can help isolate the problem.

G start Low Yield / Byproducts in N-Acylation q1 Is your starting material pure and the free amine generated correctly? start->q1 sol1 Action: Verify MACC-HCl purity. Use 1.05 eq. of DIPEA in anhydrous solvent. Avoid TEA or other nucleophilic bases. q1->sol1 No q2 Are you observing self-condensation (dimer/oligomer formation)? q1->q2 Yes sol1->q2 sol2 Cause: Acylating agent activates another MACC molecule, leading to polymerization. Action: Use slow addition of the acylating agent to a solution of the amine. Keep concentration dilute. q2->sol2 Yes q3 Is the methyl ester being cleaved? q2->q3 No sol2->q3 sol3 Cause: Presence of water or nucleophilic base. Action: Ensure all reagents and solvents are anhydrous. Use a non-nucleophilic base like DIPEA. q3->sol3 Yes end Problem Resolved q3->end No, review reaction kinetics & temperature sol3->end

Caption: Troubleshooting workflow for N-acylation reactions.

Q&A: In-Depth Analysis

Q: I see a peak in my LC-MS at M+112 Da above my product mass. What is it? A: This mass likely corresponds to the dimeric amide byproduct . This occurs when your acylating agent (e.g., an activated carboxylic acid) reacts with a molecule of MACC, which then acts as the acylating agent for a second molecule of MACC. The mass difference corresponds to the addition of a MACC-carbonyl moiety (C₅H₇NO = 113 Da), minus a proton.

  • Causality: This side reaction is favored when the concentration of the activated MACC intermediate is high relative to your desired acylating partner. The steric hindrance from the cyclobutane ring can slow the desired reaction, giving more time for this side reaction to occur.

  • Solution: Employ a slow-addition strategy. Add your primary acylating agent (e.g., acyl chloride or activated acid) dropwise to the solution containing the neutralized MACC. This keeps the concentration of the desired electrophile high and minimizes the chance for self-condensation.

Section 3: Troubleshooting Guide for Peptide Coupling Reactions

When MACC is used in peptide synthesis, its unique structure can lead to specific side reactions, particularly after it has been coupled to the first amino acid.

Problem: After coupling my second amino acid to resin-bound MACC, I see a significant loss of product and the emergence of a small molecule byproduct.

This is a classic sign of Diketopiperazine (DKP) formation . This intramolecular cyclization is a major yield-reducing side reaction in solid-phase peptide synthesis (SPPS).[3][4]

DKP_Formation Resin Resin Dipeptide_Resin Resin Linker-O-C(=O)-CH(R1)-NH-C(=O)-C(cyclobutyl)(COOMe)-NH2 Resin->Dipeptide_Resin SPPS Steps DKP Diketopiperazine (Byproduct) Dipeptide_Resin:f1->DKP Intramolecular Attack Resin_OH Resin-Linker-OH (Truncated Sequence) Dipeptide_Resin:f0->Resin_OH Cleavage

Caption: Mechanism of Diketopiperazine (DKP) formation on solid support.

Q&A: In-Depth Analysis

Q: Why is DKP formation a concern with MACC? A: DKP formation occurs when the free N-terminal amine of a dipeptide attacks the ester linkage of the C-terminal residue, cleaving the dipeptide from the resin to form a stable six-membered ring.[3] The reaction is particularly prevalent with certain amino acid sequences. While MACC itself is not a proline (a common culprit for DKP), its rigid cyclobutane structure restricts the conformational freedom of the peptide backbone.[5] This pre-organization can either favor or disfavor the conformation required for this intramolecular cyclization. If the lowest energy conformation of the dipeptide places the N-terminal amine in proximity to the ester carbonyl, the rate of DKP formation can be significantly enhanced.

Q: How can I prevent or minimize DKP formation? A:

  • Couple a Tripeptide: Instead of coupling a single amino acid to the resin-bound MACC, use a pre-formed, protected dipeptide (e.g., Fmoc-AA₂-AA₃-OH). This bypasses the problematic dipeptide stage on the resin entirely.

  • Use Sterically Hindered Resins: Resins like 2-chlorotrityl chloride (2-CTC) resin are designed to be sterically bulky, which can physically hinder the back-biting attack required for DKP formation.

  • Modify Deprotection Conditions: DKP formation is often triggered during the basic conditions of Fmoc deprotection (e.g., using piperidine). Using a milder base cocktail, such as 2% DBU / 5% piperazine in NMP, has been shown to suppress DKP formation compared to standard 20% piperidine in DMF.[6]

Problem: My coupling reaction with a carbodiimide reagent (like EDC) is inefficient, and I see a byproduct with the mass of my carboxylic acid + EDC.

This indicates the formation of an N-acylurea byproduct . This is an irreversible side reaction that consumes both your activated acid and the coupling reagent.

  • Causality: Carbodiimides like EDC react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is supposed to react with the amine (MACC). However, it can also undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable and unreactive N-acylurea.[7] This side reaction competes with the desired amine coupling.

  • Solution Protocol: Using an Additive to Suppress N-Acylurea Formation

    • Reagent Selection: In addition to your carboxylic acid, EDC, and MACC-HCl/DIPEA, include an activating agent such as N-hydroxysuccinimide (NHS) or OxymaPure® (ethyl cyanohydroxyiminoacetate) .

    • Pre-activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and NHS or OxymaPure (1.0-1.2 eq) in anhydrous DMF or DCM.

    • Add EDC (1.1 eq) to this mixture and stir at 0°C to room temperature for 15-30 minutes. This converts the O-acylisourea into a more stable, yet still highly reactive, NHS or Oxyma active ester.

    • Coupling: In your main reaction flask, prepare the solution of MACC-HCl and DIPEA as previously described.

    • Slowly add the pre-activated ester solution from step 3 to the MACC solution.

    • Allow the reaction to proceed, monitoring by TLC or LC-MS. This two-step procedure significantly minimizes the formation of the N-acylurea byproduct by converting the unstable intermediate into a more reliable acylating agent.

Section 4: Data & Tables

Table 1: Base Selection Guide for MACC-HCl Neutralization

BaseStructureTypeRecommendationRationale
DIPEA N(CH(CH₃)₂)₂EtNon-Nucleophilic, HinderedHighly Recommended Steric bulk prevents it from attacking the methyl ester. Acts purely as a proton scavenger.[1]
TEA NEt₃Nucleophilic, Less HinderedNot RecommendedCan act as a nucleophile, causing ester aminolysis or other side reactions.
Pyridine C₅H₅NNucleophilic, AromaticNot RecommendedCan catalyze side reactions and is a competent nucleophile.
DBU C₉H₁₆N₂Non-Nucleophilic, Strong BaseUse with CautionVery strong, non-nucleophilic base. Primarily used for Fmoc deprotection; may be too harsh for simple neutralization.

Table 2: Common Byproducts and Their Mass Signatures

Side ReactionByproduct StructureΔ Mass from Starting Material (MACC)Δ Mass from N-Acylated Product
Hydrolysis 1-Aminocyclobutanecarboxylic acid-14.02 Da (-CH₂)-14.02 Da
Dimerization MACC-NH-CO-MACC-COOMe+113.08 Da (+C₅H₇NO)N/A
DKP Formation Cyclo(AA₁-MACC)Varies based on AA₁Cleavage from resin
N-Acylurea R-CO-N(Et)-C(=NR')-NH-Pr+191.70 Da (+EDC)N/A (Consumes Acid)

(Note: Pr = Propyl, R' = dimethylaminopropyl)

References

  • Casanovas, J., Zanuy, D., Nussinov, R., & Alemán, C. (2006). Identification of the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid. Chemical Physics Letters, 429(4–6), 558–562.
  • Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 90(7), 845-56.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Loudon, G. M., & Stowell, J. C. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614147, Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved January 29, 2026, from [Link].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Zhang, W., & Radom, L. (2005). Diketopiperazine Formation in Dipeptides: A Theoretical Study. The Journal of Physical Chemistry A, 109(19), 4416–4422.
  • Williams, A., & Ibrahim, I. T. (1981). Carbodiimide chemistry: recent advances. Chemical Reviews, 81(6), 589-636.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions with Methyl 1-aminocyclobutanecarboxylate Hydrochloride

Welcome to the technical support center for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this sterically hindered, cyclic amino acid ester. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: Understanding the Unique Challenges

Methyl 1-aminocyclobutanecarboxylate hydrochloride presents a unique set of challenges in chemical synthesis, primarily due to two key structural features: the sterically demanding quaternary carbon center and the presence of the amine as a hydrochloride salt. These characteristics can lead to issues with solubility, reactivity, and potential side reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Solubility and Reagent Preparation

Question 1: My Methyl 1-aminocyclobutanecarboxylate hydrochloride won't dissolve in my reaction solvent (DCM, THF, Acetonitrile). What should I do?

Answer: This is a common issue. As a salt, Methyl 1-aminocyclobutanecarboxylate hydrochloride has limited solubility in many anhydrous aprotic organic solvents.

Root Cause Analysis:

  • Salt Form: The hydrochloride salt form significantly increases polarity, making it more soluble in polar protic solvents like water or methanol, and less soluble in common aprotic solvents used for synthesis.[1][2]

  • Zwitterionic Character: In solution, amino acids can exist as zwitterions, further influencing their solubility profile.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solubility issues.

Detailed Solutions:

  • Neutralization to the Free Amine: The most effective solution is to convert the hydrochloride salt to the free amine in situ or as a separate workup step. The free amine is significantly less polar and will have much better solubility in solvents like DCM, THF, and acetonitrile.

    • Recommended Bases: Use a non-nucleophilic organic base.

      • Tertiary Amines: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Use at least 1.1 to 1.5 equivalents relative to the hydrochloride salt.

      • N-Methylmorpholine (NMM): A good alternative, particularly in peptide couplings, as it is less sterically hindered than DIPEA.[3]

  • Solvent Selection: If the free amine still exhibits poor solubility, consider using more polar aprotic solvents.

    • High-Polarity Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving polar starting materials.

    • Solvent Mixtures: A mixture of solvents, such as DCM/DMF, can sometimes provide the right balance of polarity to dissolve all reaction components.

  • Reaction as a Suspension: In some cases, the reaction can proceed successfully even if the starting material is not fully dissolved. The small amount of dissolved material will react, and more will dissolve as the reaction progresses (Le Chatelier's principle). This requires efficient stirring to ensure good mass transfer.

Category 2: Amide Coupling Reactions

Question 2: My amide coupling reaction with Methyl 1-aminocyclobutanecarboxylate hydrochloride has failed or is giving very low yields. What are the likely causes and how can I fix it?

Answer: Low yields in amide coupling reactions involving this substrate are typically due to incomplete neutralization of the hydrochloride salt, insufficient activation of the carboxylic acid, or steric hindrance.

Root Cause Analysis:

  • Incomplete Neutralization: The presence of HCl will protonate the amine, rendering it non-nucleophilic.[3]

  • Steric Hindrance: The quaternary carbon adjacent to the amine group significantly slows down the rate of reaction.[4]

  • Weak Coupling Reagents: Standard coupling reagents like EDC or DCC alone may not be potent enough to overcome the steric barrier.[5]

Troubleshooting Workflow for Failed Amide Coupling:

Caption: Troubleshooting workflow for failed amide coupling.

Detailed Solutions & Optimized Protocol:

  • Ensure Complete Neutralization: Always add a non-nucleophilic base to liberate the free amine. A common mistake is using only one equivalent of base, which may not be sufficient to neutralize the HCl and act as a base for the coupling reaction itself.

    • Recommended Stoichiometry: Use 2-3 equivalents of DIPEA or NMM. One equivalent neutralizes the HCl salt, and the excess acts as the base for the coupling reaction.

  • Employ Potent Coupling Reagents: Due to steric hindrance, a highly reactive activated ester is necessary.[4]

    • Uronium/Aminium Salts: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is highly effective. HBTU and HCTU are also good alternatives.[6][7]

    • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice.

    • Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® can further enhance coupling efficiency and suppress side reactions.[6][7][8]

  • Optimize Reaction Conditions:

    • Solvent: DMF is generally the preferred solvent for difficult couplings due to its excellent solvating properties.

    • Temperature: While many couplings are run at room temperature, gentle heating (40-50 °C) can help overcome the activation energy barrier. Microwave-assisted synthesis can also be highly effective for driving sluggish reactions to completion.[4]

    • Reaction Time: Sterically hindered couplings are often slow. Allow the reaction to proceed for an extended period (e.g., 12-24 hours) and monitor by TLC or LC-MS.

Optimized Amide Coupling Protocol:

ReagentEquivalentsPurpose
Carboxylic Acid1.0Limiting Reagent
Methyl 1-aminocyclobutanecarboxylate hydrochloride 1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA2.5Base (Neutralization & Coupling)
DMF-Solvent

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Methyl 1-aminocyclobutanecarboxylate hydrochloride (1.1 eq) in a minimal amount of DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Upon completion, proceed with an aqueous workup to remove DMF and excess reagents.

Category 3: N-Alkylation Reactions

Question 3: I am attempting an N-alkylation of Methyl 1-aminocyclobutanecarboxylate hydrochloride with an alkyl halide, but the reaction is not working.

Answer: Similar to amide coupling, successful N-alkylation requires the free amine form. Additionally, polyalkylation can be a competing side reaction.

Root Cause Analysis:

  • Protonated Amine: The hydrochloride salt is not nucleophilic.

  • Base Choice: A suitable base is required to deprotonate the amine and neutralize the generated acid.

  • Steric Hindrance: The bulky cyclobutane group can hinder the approach of the alkyl halide.

Detailed Solutions:

  • Generate the Free Amine: Neutralize the hydrochloride salt with a non-nucleophilic base like DIPEA or TEA (at least 1.1 equivalents).

  • Choice of Base for Alkylation: A common base for N-alkylation is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These bases are strong enough to deprotonate the amine and scavenge the proton generated during the reaction.[9]

  • Reaction Conditions:

    • Solvent: DMF or acetonitrile are good choices.

    • Temperature: Heating is often required to overcome the steric hindrance. Monitor the reaction at temperatures ranging from 60 °C to 100 °C.

    • Stoichiometry: To avoid dialkylation, it is sometimes beneficial to use a slight excess of the amine relative to the alkyl halide.

General N-Alkylation Protocol:

  • Suspend Methyl 1-aminocyclobutanecarboxylate hydrochloride (1.2 eq) and a powdered base like K₂CO₃ (2.5 eq) in acetonitrile or DMF.

  • Add the alkyl halide (1.0 eq).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • After completion, filter off the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography.

Category 4: Potential Side Reactions and Stability

Question 4: Is the cyclobutane ring stable under my reaction conditions?

Answer: The cyclobutane ring is generally stable under most standard synthetic conditions, including amide coupling and N-alkylation. However, it can be susceptible to ring-opening under harsh conditions.[10]

Conditions to Avoid:

  • Strongly Acidic Conditions: Prolonged exposure to strong acids at high temperatures can potentially lead to ring cleavage.

  • Strongly Basic Conditions: While generally stable to organic bases, very strong bases at elevated temperatures could promote side reactions.

  • Harsh Reduction/Oxidation: Aggressive reducing or oxidizing agents may affect the integrity of the cyclobutane ring.

General Guideline: For most applications in drug discovery and development, the cyclobutane moiety is considered a stable scaffold.[11]

Analytical Characterization and Purification

Monitoring Reaction Progress:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of the product. Due to the polarity of the amine, a polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine) may be necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.

Purification of Products:

  • Aqueous Workup: After the reaction, a standard aqueous workup is often necessary to remove the coupling reagents, base, and any water-soluble byproducts. If a tertiary amine base like DIPEA or TEA was used, an acidic wash (e.g., dilute HCl or saturated NH₄Cl) can help remove it by protonating it and making it water-soluble.[12]

  • Column Chromatography:

    • Normal Phase (Silica Gel): For products of moderate polarity, silica gel chromatography is effective. It may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing of amine-containing products.

    • Reversed-Phase (C18): For highly polar products, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient is often a better choice.[13][14]

NMR Spectroscopy:

  • ¹H NMR: The protons on the cyclobutane ring of Methyl 1-aminocyclobutanecarboxylate typically appear as complex multiplets in the aliphatic region (around 1.5-2.5 ppm). The methyl ester protons will be a singlet at approximately 3.7 ppm.[15][16][17]

  • ¹³C NMR: The quaternary carbon of the cyclobutane ring will have a characteristic chemical shift.

References

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 433–440.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 10(1), 1-5.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. (n.d.). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-156.
  • Tips and tricks for difficult amide bond form
  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. (2003). Available at: [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 24(5), 724-733.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. (2025).
  • EP0007983A1 - Process for the purification of tertiary amines.
  • N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. ResearchGate. (1996). Available at: [Link]

  • cyclobutane. SeRMN – NMR Service at UAB. (2017). Available at: [Link]

  • NMR Spectroscopy of Cyclobutanes.
  • How should I purify a complex, polar, amide reaction mixture? Biotage. (2023). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 62(18), 6102-6105.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Amine workup. r/Chempros. Reddit. (2022).
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(11), 2303-2307.
  • Reactions of Amines. (n.d.).
  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Accounts of Chemical Research, 55(17), 2413-2426.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 245-252.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
  • Process optimization for acid-amine coupling: a catalytic approach.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1532.
  • Synthesis of N-Alkyl Amino Acids. Monash University. (n.d.).
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. (n.d.).
  • Workup: Amines. University of Rochester, Department of Chemistry. (n.d.). Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (n.d.). Available at: [Link]

  • amide coupling help. r/Chempros. Reddit. (2020).
  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. (n.d.). Available at: [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 59(3), 112-117.
  • What is the best technique for amide purification?
  • Preparation of Amines. Chemistry Steps. (n.d.). Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm, 7(9), 1779-1783.
  • Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90.
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.).
  • 26.2: Structures of Amino Acids. Chemistry LibreTexts. (2024).
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. (2024).
  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. (2012).
  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Conditions for Methyl 1-aminocyclobutanecarboxylate hydrochloride

Welcome to the technical support resource for optimizing amide coupling reactions with Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing amide coupling reactions with Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered amino acid derivative. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your specific reaction.

The core challenge in coupling Methyl 1-aminocyclobutanecarboxylate arises from the steric bulk of the cyclobutane ring adjacent to the nucleophilic amine. This α,α-disubstituted (quaternary) carbon significantly hinders the approach of the amine to an activated carboxylic acid, often leading to low yields, slow reaction times, and the failure of standard coupling protocols.[1][2][3] This guide provides a systematic approach to overcoming these steric challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions when setting up a coupling reaction with this substrate.

Q1: Why is my standard EDC/DCC coupling protocol failing or giving low yields?

Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) are often inefficient for coupling sterically hindered amines. The primary reason is the formation of a relatively stable O-acylisourea intermediate. The nucleophilic attack by the hindered cyclobutylamine on this intermediate is slow. This delay allows for competing side reactions, most notably the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which terminates the reaction.[4][5] Lowering the reaction temperature, which is a common strategy to reduce racemization, can exacerbate this issue by further slowing the desired coupling step.[4]

Q2: What class of coupling reagent is recommended for this hindered amine?

For sterically demanding couplings, uronium/aminium or phosphonium-based reagents are vastly superior to carbodiimides.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are generally the first choice. Reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) react with the carboxylic acid to form a highly reactive OAt-ester.[6][7] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent amidation step and making these reagents exceptionally effective for hindered substrates.[7] COMU is a newer, safer, and highly reactive alternative that avoids the potentially explosive benzotriazole byproducts.[4][8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, forming a reactive OBt-ester. It is known for rapid coupling with minimal side reactions.[9] The primary drawback of older phosphonium reagents like BOP is the formation of the carcinogenic byproduct HMPA; PyBOP was developed as a safer alternative.[4][9]

Q3: What is the optimal choice of base and stoichiometry?

The choice of base is critical. A non-nucleophilic, sterically hindered tertiary amine is required to deprotonate the carboxylic acid and the amine hydrochloride salt without competing in the coupling reaction.

  • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are the preferred choices. Triethylamine (TEA) can sometimes be used but is more nucleophilic and can lead to side products.

  • Stoichiometry: Since the starting material is a hydrochloride salt, you will need at least two equivalents of base: one to neutralize the amine salt and one to facilitate the carboxyl activation. A common starting point is 2.0-2.5 equivalents of base relative to the amine. For the coupling reagent and carboxylic acid, a slight excess (1.1-1.2 equivalents) is typically sufficient to drive the reaction to completion.

Q4: Which solvent should I use?

The solvent must fully solubilize all reagents and the growing peptide chain.[10]

  • Primary Choices: Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for peptide coupling due to their high polarity and ability to solvate reactants.[11][12]

  • Alternative: Dichloromethane (DCM) can be used, but solubility of the amine salt and peptide products can be an issue. It is crucial to ensure all components are fully dissolved.[11] In some cases, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown compatibility, particularly with reagents like COMU.[8]

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low or No Product Yield

If you observe a low yield of your desired amide product, follow this decision-making workflow.

G start Low Yield Observed reagent_check Are you using a carbodiimide (EDC, DCC)? start->reagent_check base_check Is your base stoichiometry correct (>2.0 eq)? reagent_check->base_check No switch_reagent Action: Switch to HATU, HCTU, or PyBOP. reagent_check->switch_reagent Yes temp_check Is the reaction temperature too low (e.g., 0°C)? base_check->temp_check Yes increase_base Action: Increase base (e.g., DIPEA) to 2.5 eq. base_check->increase_base No solubility_check Are all reagents fully dissolved? temp_check->solubility_check No increase_temp Action: Run reaction at Room Temperature (20-25°C). temp_check->increase_temp Yes change_solvent Action: Switch to DMF or NMP. Consider gentle warming. solubility_check->change_solvent No

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation:

  • Cause: As discussed, carbodiimides are often unsuitable. The slow kinetics with hindered amines favor the formation of N-acylurea byproducts.[4]

  • Solution: Switch to a more potent coupling reagent. HATU or COMU are excellent first choices due to their high reactivity and favorable mechanism for hindered couplings.[6]

  • Cause: Insufficient base will result in free HCl in the reaction mixture, which protonates the amine nucleophile, rendering it unreactive.

  • Solution: Ensure at least 2 equivalents of a hindered base like DIPEA are used. It is often beneficial to pre-mix the amine hydrochloride and the base in the solvent for 5-10 minutes before adding the other components to ensure complete neutralization.

  • Cause: While low temperatures can suppress racemization, they can bring sterically hindered couplings to a halt.

  • Solution: For hindered couplings, room temperature is often a necessary compromise to achieve a reasonable reaction rate. Monitor for racemization if your carboxylic acid is chiral and susceptible.

Problem 2: Formation of an Unknown Side Product

Q: I see a major side product in my LCMS/TLC analysis. What could it be?

  • Guanidinylation of the Amine: If you are using an excess of a uronium/aminium reagent (like HBTU or HATU) relative to your carboxylic acid, the reagent can directly react with your valuable amine to form a guanidinium species.[9] This side product will not couple further and is often difficult to remove.

    • Validation: The mass of this side product will correspond to [Mass of Amine + 138.11].

    • Solution: Always use the carboxylic acid and coupling reagent in slight excess (1.1 eq) relative to the amine. A better strategy is to pre-activate the carboxylic acid: mix the acid, coupling reagent, and base for 5-10 minutes before adding the amine. This consumes the coupling reagent, preventing it from reacting directly with the amine.

  • N-Acylurea Formation: As mentioned, this is the classic side product with carbodiimide reagents.[4]

    • Validation: The mass will correspond to [Mass of Carboxylic Acid + Mass of Carbodiimide - H₂O].

    • Solution: Switch to a uronium or phosphonium reagent.

Problem 3: Potential Racemization

Q: My carboxylic acid partner is chiral. How do I minimize the risk of racemization?

Racemization can occur via the formation of a 5(4H)-oxazolone intermediate, especially in the presence of excess base.[4] While urethane-protected amino acids (Fmoc, Boc, Z) are generally resistant, peptide fragments or certain heterocyclic carboxylic acids are more prone.[4]

  • Use Additives: If using a carbodiimide is unavoidable, always include an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to racemization.[9]

  • Choose the Right Reagent: Reagents based on HOAt (like HATU) or OxymaPure (like COMU) are known to provide high yields with very low levels of racemization.[4][9]

  • Base Selection: Use the weakest base possible that still effectively promotes the reaction. Collidine is less basic than DIPEA and can sometimes reduce racemization. Use the minimum necessary amount of base.

Recommended Starting Protocol & Reagent Comparison

This protocol provides a robust starting point for the successful coupling of Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Experimental Protocol: HATU-Mediated Coupling
  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the Carboxylic Acid (1.1 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution based on the limiting reagent). Stir until the acid is fully dissolved.

  • Add HATU (1.1 eq) to the solution and stir for 2 minutes.

  • Add DIPEA (2.2 eq) dropwise. Stir the solution for 10 minutes at room temperature. This is the pre-activation step . You may observe a color change.

  • In a separate flask, dissolve Methyl 1-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the dissolved amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor Progress: Check the reaction completion by LCMS or TLC, looking for the disappearance of the limiting amine starting material.

  • Work-up: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Table 1: Comparison of Coupling Reagent Classes
Reagent ClassExamplesSuitability for Hindered AminesCommon Side ReactionsCost
Carbodiimide EDC, DCC, DICPoorN-Acylurea formation, Racemization (without additives)Low
Uronium/Aminium HATU, HBTU, HCTU, COMUExcellentGuanidinylation of amine (if reagent is in excess)High
Phosphonium PyBOP, PyAOPVery GoodMinimal; Byproducts are generally water-solubleHigh
Other T3P, Acid ChloridesGood to ExcellentRequires careful control of stoichiometry and temperatureMedium
References
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • ResearchGate. (n.d.). Peptide synthesis. Peptide coupling conditions.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • MDPI. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
  • NIH National Library of Medicine. (n.d.). Introduction to Peptide Synthesis.
  • Wikipedia. (n.d.). HATU.

Sources

Optimization

preventing racemization of Methyl 1-aminocyclobutanecarboxylate hydrochloride

Technical Support Center: Methyl 1-aminocyclobutanecarboxylate Hydrochloride A Guide to Preserving Chiral Integrity in Synthesis Welcome to the technical support center for Methyl 1-aminocyclobutanecarboxylate hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-aminocyclobutanecarboxylate Hydrochloride

A Guide to Preserving Chiral Integrity in Synthesis

Welcome to the technical support center for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Maintaining the enantiomeric purity of this compound is critical for the efficacy and safety of downstream applications. This document provides in-depth, experience-driven answers to common challenges related to its racemization.

Part 1: Understanding the Risk of Racemization

The stereochemical integrity of Methyl 1-aminocyclobutanecarboxylate is paramount. Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate), is a significant risk.[1] This occurs through the removal and re-addition of the proton at the α-carbon (the carbon atom adjacent to the carbonyl group).

The Core Mechanism: α-Proton Abstraction

The primary pathway for racemization in α-amino acid esters is the direct abstraction of the α-proton by a base.[2][3][4] The ester group's electron-withdrawing nature increases the acidity of this proton, making it susceptible to removal. This deprotonation results in a planar carbanion intermediate.[4][5] Subsequent reprotonation can occur from either face of this planar intermediate, leading to either the original enantiomer or its mirror image.[4][6] Because there is no energetic preference, a 50:50 mixture is the ultimate thermodynamic outcome.

RacemizationMechanism cluster_0 Step 1: Base-Mediated Proton Abstraction cluster_1 Step 2: Reprotonation cluster_2 Result Start Enantiopure Ester (S-enantiomer) Intermediate Planar Carbanion Intermediate Start->Intermediate α-H abstraction Base Base (B:) Base->Start End_S S-enantiomer (Original) Intermediate->End_S Protonation (from top) End_R R-enantiomer (Racemized) Intermediate->End_R Protonation (from bottom) Racemate Racemic Mixture (50% S, 50% R) End_S->Racemate End_R->Racemate

Caption: Base-catalyzed racemization of an α-amino ester.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common experimental issues in a direct question-and-answer format.

Q1: After coupling Methyl 1-aminocyclobutanecarboxylate to my peptide sequence, chiral analysis shows significant racemization. What are the most likely causes?

A: This is a classic problem in peptide synthesis. The loss of enantiomeric purity during a coupling reaction is almost always multifactorial, stemming from the specific conditions used to activate the carboxyl group and facilitate amide bond formation. The key factors are the base, temperature, solvent, and reaction time.

  • Base Selection is Critical: The choice of base is arguably the most important factor.[3] Stronger bases and those with less steric hindrance are more likely to abstract the α-proton.

    • High-Risk Bases: Triethylamine (TEA) is a common culprit due to its relatively high basicity and small size.

    • Safer Alternatives: Use weaker, more sterically hindered bases. N-Methylmorpholine (NMM) and 2,4,6-collidine (TMP) are often preferred as they are less likely to cause racemization.[3] N,N-Diisopropylethylamine (DIEA) offers a balance of basicity and steric bulk but should still be used judiciously.[3]

  • Elevated Temperature: Higher reaction temperatures provide the activation energy needed for proton abstraction and increase the rate of racemization.[1][7] Whenever possible, perform coupling reactions at 0 °C or even lower.

  • Prolonged Reaction Times: The longer your starting material is exposed to basic conditions and activated intermediates, the greater the opportunity for racemization.[7] Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.

  • Solvent Polarity: More polar solvents can sometimes favor racemization side reactions.[8] While solvents like DMF are common, consider alternatives like acetonitrile or THF if racemization is a persistent issue.[8]

  • Coupling Reagents & Additives: The method of carboxyl activation matters. Some coupling reagents can promote the formation of highly reactive intermediates that are prone to racemization. The routine addition of reagents like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is a field-proven method to suppress racemization by forming less reactive, more stable active esters.[3][9][10]

Q2: I need to use the free-base form of the ester for my reaction. What is the safest way to neutralize the hydrochloride salt without causing racemization?

A: Preparing the free amine from its hydrochloride salt is a high-risk step where significant racemization can occur if not performed correctly. The goal is to deprotonate the ammonium salt to liberate the nucleophilic free amine without allowing the base to attack the sensitive α-proton.

Never isolate and store the free-base form. It is far less stable than the hydrochloride salt. The best practice is to generate it in situ or use it immediately after a carefully controlled workup.

Protocol: Low-Temperature Aqueous Workup for Free-Base Generation

  • Dissolution: Dissolve the Methyl 1-aminocyclobutanecarboxylate hydrochloride in a minimal amount of cold (0 °C) deionized water.

  • Biphasic System: Add an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate, also pre-chilled to 0 °C.

  • Base Addition: Slowly add a slight excess (e.g., 1.1 equivalents) of a cold, dilute aqueous solution of a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) while vigorously stirring the biphasic mixture. Avoid strong bases like NaOH or KOH.

  • Rapid Extraction: Immediately after the addition of the base, separate the organic layer. Perform 2-3 additional extractions of the aqueous layer with the cold organic solvent to maximize yield.

  • Drying and Concentration: Combine the organic layers, dry them quickly over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.

  • Immediate Use: Use the resulting free amine immediately in your subsequent reaction.

Causality: The biphasic system and low temperature are key. The free amine is preferentially extracted into the organic layer as it is formed, physically separating it from the aqueous base and minimizing contact time, thereby reducing the probability of α-proton abstraction.

Q3: Can the hydrochloride salt racemize during storage? What are the correct storage conditions?

A: The hydrochloride salt form is significantly more stable and resistant to racemization than its free-base counterpart. In the salt, the amine is protonated (-NH3+), which electrostatically disfavors the formation of an adjacent carbanion, making α-proton abstraction much more difficult. However, improper storage can still lead to degradation over time.

Compound FormRacemization RiskRecommended Storage ConditionsShelf Life
Hydrochloride Salt Low2-8°C, tightly sealed container, under inert gas (Argon or Nitrogen), protected from moisture.[11][12]Stable for years if stored correctly.
Free Base (Amine) Very HighNot recommended for storage. Prepare fresh and use immediately.Unstable; should not be stored.

Q4: How can I check the enantiomeric purity of my starting material and final product?

A: Quantifying the enantiomeric excess (e.e.) is crucial for validating your process. Several analytical techniques are available, with chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable.

  • Chiral HPLC: This is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-derived CSPs are often effective for separating amino acid derivatives.[13]

  • Chiral Gas Chromatography (GC): This method requires the analyte to be volatile. Often, derivatization with a reagent like N-(trifluoroacetyl)-L-prolyl chloride is necessary to create volatile diastereomers that can be separated on a standard GC column.

  • Capillary Electrophoresis (CE): CE with a chiral selector (e.g., a cyclodextrin derivative) in the running buffer can provide excellent separation of enantiomers with high efficiency and low sample consumption.[14]

Part 3: Best Practices & Preventative Protocols

Adhering to a validated protocol is the best way to prevent racemization. Below is a workflow designed to minimize chiral degradation during a typical peptide coupling reaction.

Workflow: Racemization-Suppressed Peptide Coupling

Workflow start Start: Reagents & Glassware prep 1. Prepare Dry Reagents - Anhydrous Solvent (DCM/DMF) - Inert Atmosphere (Ar/N2) start->prep freebase 2. In Situ Free-Base Generation - Dissolve protected peptide & HCl salt - Cool to 0°C prep->freebase add_base 3. Add Base - Add 1.0 eq. NMM or Collidine - Stir for 5-10 min at 0°C freebase->add_base activation 4. Activate & Couple - Add Coupling Reagent (e.g., DIC) - Add Additive (1.2 eq. Oxyma) - Stir at 0°C add_base->activation monitor 5. Monitor Reaction - Use TLC or LC-MS - Avoid prolonged reaction times activation->monitor workup 6. Quench & Workup - Quench upon completion - Standard aqueous workup monitor->workup analysis 7. Analyze Purity - Purify via Chromatography - Check Enantiomeric Purity (Chiral HPLC) workup->analysis end End: Enantiopure Product analysis->end

Caption: Recommended workflow for a coupling reaction.

References

  • (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data - ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]

  • Racemization in amino acids? - ResearchGate. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Available at: [Link]

  • Amino Acid Racemases: Functions and Mechanisms - ResearchGate. Available at: [Link]

  • US9598353B2 - Process for the racemization of α-amino acids - Google Patents.
  • Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data - Creation.com. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - MDPI. Available at: [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Available at: [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating - PubMed. Available at: [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC - NIH. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 1-aminocyclobutanecarboxylate hydrochloride

Welcome to the technical support center for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure you obtain a highly pure product for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of Methyl 1-aminocyclobutanecarboxylate hydrochloride. This knowledge will inform our choice of solvents and purification techniques.

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO₂[1]
Molecular Weight165.62 g/mol [1]
AppearanceWhite to off-white crystalline solid[2]
pKaNot explicitly reported, but the amine group is basic.Inferred
StabilityThe cyclobutane ring has inherent strain, which can make it susceptible to ring-opening under harsh conditions.[3][4]Inferred

II. Frequently Asked Questions (FAQs)

Q1: How should I properly store Methyl 1-aminocyclobutanecarboxylate hydrochloride?

A1: Due to its hydrochloride salt form, the compound can be hygroscopic. It is recommended to store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. For long-term storage, refrigeration (2-8°C) is advised.[2]

Q2: What are the primary impurities I should expect in my crude sample?

A2: The most common impurities will depend on the synthetic route. A frequent method of synthesis is the Fischer esterification of 1-aminocyclobutanecarboxylic acid in methanol with an acid catalyst (e.g., HCl, SOCl₂, or trimethylchlorosilane).[2][5]

Potential impurities include:

  • Unreacted 1-aminocyclobutanecarboxylic acid: This is a common impurity if the esterification reaction does not go to completion.

  • Dimerization or polymerization byproducts: Although less common, self-condensation products can form under certain conditions.

  • Residual solvents: Methanol from the esterification or other solvents used in the workup may be present.

  • Hydrolysis product: The methyl ester can hydrolyze back to the carboxylic acid if exposed to water for prolonged periods, especially at non-neutral pH.[6][7]

Q3: What are some quick and effective methods to assess the purity of my sample?

A3:

  • Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique to visualize the number of components in your sample.[8] A recommended starting mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to prevent streaking of the amine on the acidic silica plate.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify the presence of starting materials, byproducts, and residual solvents.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

III. Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification challenges.

Challenge 1: My product is a persistent oil or fails to crystallize.

This is a common issue, especially with polar organic salts. "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

Causality:

  • High concentration of impurities: Impurities can disrupt the crystal lattice formation.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing the compound from precipitating.

  • Rapid cooling: Cooling the solution too quickly can lead to the formation of an amorphous oil instead of an ordered crystal structure.

Troubleshooting Protocol:

  • Ensure dryness: Make sure your crude product is as free from residual solvents as possible by drying under high vacuum.

  • Solvent System Selection: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[10]

    • Single Solvent Recrystallization:

      • Attempt to dissolve the oil in a minimal amount of a hot polar solvent like methanol or isopropanol.

      • If it dissolves, allow it to cool slowly to room temperature, then in an ice bath.

    • Mixed Solvent Recrystallization (often more effective):

      • Dissolve the oily product in a minimal amount of a "good" polar solvent in which it is highly soluble (e.g., methanol or water).

      • Slowly add a "bad," less polar solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) dropwise at room temperature or while gently warming, until the solution becomes persistently turbid.[11]

      • Add a few drops of the "good" solvent back into the mixture until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[11]

  • Scratching and Seeding:

    • If crystals are slow to form, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

    • If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization.

Challenge 2: Recrystallization is ineffective at removing a key impurity.

If an impurity has similar solubility properties to your product, recrystallization may not be sufficient. In this case, column chromatography is the recommended next step.

Causality: The polarity of the impurity is very close to that of the desired product, leading to co-crystallization or similar solubility profiles across various solvents.

Workflow for Chromatographic Purification:

purification_workflow start Crude Product (Impurity Present) tlc Develop TLC Method start->tlc column_choice Choose Column Type tlc->column_choice silica Standard Silica Gel (with amine modifier) column_choice->silica Standard amino_silica Amine-Functionalized Silica column_choice->amino_silica Specialized run_column Perform Flash Chromatography silica->run_column amino_silica->run_column analyze Analyze Fractions by TLC run_column->analyze combine Combine Pure Fractions & Evaporate analyze->combine final_product Pure Product combine->final_product

Caption: Decision workflow for chromatographic purification.

Detailed Protocol for Flash Column Chromatography:

  • Stationary Phase Selection:

    • Standard Silica Gel: Due to the basicity of the free amine form and the polarity of the hydrochloride salt, the compound can streak or bind irreversibly to acidic silica gel. It is crucial to use a mobile phase containing a basic modifier.[9]

    • Amine-Functionalized Silica: This is a more robust option that neutralizes the acidic sites on the silica, leading to better peak shapes and more predictable elution without the need for a basic modifier in the mobile phase.[9]

  • Mobile Phase Selection (TLC First):

    • Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.4.

    • For Standard Silica: A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to improve the chromatography of the amine.[12]

    • For Amine-Functionalized Silica: You can often use less polar, non-basic solvent systems like ethyl acetate in hexanes.[9]

  • Column Packing and Loading:

    • Pack the column with your chosen stationary phase as a slurry in the initial, least polar mobile phase.

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH. If your product is not very soluble, you can adsorb it onto a small amount of silica gel and dry-load it onto the column.

  • Elution and Fraction Collection:

    • Run the column using a gradient of increasing polarity (e.g., increasing the percentage of methanol).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • If you used a basic modifier like triethylamine, you may need to perform an additional workup or co-evaporate with a solvent like toluene to remove it.

Challenge 3: My final product shows signs of degradation.

Causality: The inherent ring strain of the cyclobutane moiety can make it susceptible to decomposition under harsh conditions.[3][4] Additionally, the methyl ester is prone to hydrolysis.[6][7]

Preventative Measures:

  • Avoid Strong Acids and Bases: When possible, use milder conditions for any chemical transformations. If your purification involves a free-basing step followed by salt formation, ensure complete removal of the base before adding acid.

  • Temperature Control: Avoid prolonged heating during recrystallization or solvent removal. Use a water bath on the rotary evaporator and do not exceed 40-50°C.

  • pH Control: During aqueous workups, maintain a neutral or slightly acidic pH to minimize hydrolysis of the ester.

  • Moisture Control: Handle and store the compound in a dry environment to prevent hydrolysis.

IV. Summary of Analytical and Purification Parameters

The following table provides a starting point for developing your purification and analysis methods.

TechniqueStationary PhaseRecommended Mobile Phase / Solvent SystemVisualization (TLC)
TLC Silica Gel 60 F₂₅₄Dichloromethane:Methanol (9:1) + 0.5% TriethylamineUV light (254 nm), Potassium permanganate stain, or Ninhydrin stain
Recrystallization N/AMethanol / Isopropanol, Methanol / Diethyl EtherN/A
Column Chromatography Standard Silica Gel (60 Å, 40-63 µm)Gradient of 0-10% Methanol in Dichloromethane + 0.5% TriethylamineN/A
Column Chromatography Amine-Functionalized SilicaGradient of 20-100% Ethyl Acetate in HexanesN/A

V. Concluding Remarks

The purification of Methyl 1-aminocyclobutanecarboxylate hydrochloride can be challenging due to its polarity, potential for hygroscopicity, and the inherent strain of the cyclobutane ring. However, by understanding the potential impurities and employing systematic troubleshooting, high purity can be consistently achieved. Recrystallization from a mixed polar/less-polar solvent system is often the most effective first-line approach. For more persistent impurities, column chromatography on standard silica with a basic modifier or on amine-functionalized silica provides a robust solution. Always handle the compound with care to avoid degradation, particularly from moisture and high temperatures.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (2014). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Request PDF. (2025). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]

  • Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin layer chromatography (TLC) profiles of methyl esters of mycolic.... Retrieved from [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Optimization

stability issues of Methyl 1-aminocyclobutanecarboxylate hydrochloride in solution

Welcome to the dedicated technical support guide for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Stability Landscape

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a valuable building block in medicinal chemistry, prized for its constrained cyclobutane motif.[1][2] However, like many amino acid esters, its stability in solution can be a critical factor for reproducible results. The primary sources of instability are the ester and the amino functional groups, which can be susceptible to hydrolysis and other degradation pathways. This guide will walk you through the key stability considerations, potential degradation mechanisms, and practical strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 1-aminocyclobutanecarboxylate hydrochloride in solution?

A1: Based on the structure of the molecule, the two most probable non-enzymatic degradation pathways in solution are hydrolysis of the methyl ester and, to a lesser extent, potential ring-opening of the cyclobutane ring.

  • Ester Hydrolysis: This is the most common degradation pathway for amino acid esters in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution. It can be catalyzed by both acid and base. Under neutral to alkaline conditions, direct hydrolysis of the ester bond will yield 1-aminocyclobutanecarboxylic acid and methanol.

  • Intramolecular Aminolysis: The primary amino group can act as an internal nucleophile and attack the ester carbonyl. This can lead to the formation of a cyclic lactam, although this is more common in β-amino esters. For α-amino esters like this one, it's a possibility that should be considered, especially under basic conditions.

  • Ring Strain and Potential for Ring Opening: Cyclobutane rings possess inherent ring strain.[1] While generally stable, under harsh conditions (e.g., strong acid or base, high temperature), the ring could potentially undergo cleavage.

  • Other Potential Pathways: While less common for this specific structure, general amino acid degradation pathways like oxidative deamination or decarboxylation could occur under specific stress conditions (e.g., presence of oxidizing agents, high heat).[3]

Q2: How does pH affect the stability of Methyl 1-aminocyclobutanecarboxylate hydrochloride solutions?

A2: The pH of the solution is arguably the most critical factor governing the stability of this compound.

  • Acidic pH (pH < 4): In acidic solutions, the amino group is protonated (-NH3+), which prevents it from acting as a nucleophile. However, the ester is susceptible to acid-catalyzed hydrolysis. Generally, the compound will exhibit its greatest stability in the pH range of 3 to 5.

  • Neutral to Alkaline pH (pH > 6): In neutral to alkaline solutions, the concentration of hydroxide ions (a strong nucleophile) increases, leading to a significant acceleration of base-catalyzed ester hydrolysis. Furthermore, the free amino group (-NH2) is a more potent nucleophile and can participate in intramolecular reactions.

Q3: Can Methyl 1-aminocyclobutanecarboxylate hydrochloride racemize in solution?

A3: Racemization at the α-carbon is a potential concern for α-amino acids and their derivatives, particularly under basic conditions. The process involves the deprotonation of the α-carbon to form a planar enolate intermediate, which can then be reprotonated from either face, leading to a loss of stereochemical integrity. While the cyclobutane ring may impart some conformational rigidity, it is crucial to be aware of this potential issue, especially when working with enantiopure forms of the compound in basic media.

Q4: What are the best practices for preparing and storing solutions of Methyl 1-aminocyclobutanecarboxylate hydrochloride?

A4: To ensure the stability of your solutions, we recommend the following:

  • Solvent Selection: Use anhydrous organic solvents whenever possible if your experimental conditions allow. If aqueous solutions are necessary, use a buffer system to maintain a slightly acidic pH (e.g., pH 4-5).

  • Fresh Preparation: Prepare solutions fresh for each experiment to minimize the risk of degradation.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. For daily use, keep solutions on ice.

  • Light Protection: While there is no specific data on the photostability of this compound, it is good practice to protect solutions from light by using amber vials or covering them with aluminum foil.

Troubleshooting Guide

This section addresses common issues that may arise during the use of Methyl 1-aminocyclobutanecarboxylate hydrochloride in solution-based experiments.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of the compound in your stock or working solution.1. Prepare fresh solutions: Always prepare solutions immediately before use. 2. Perform a time-course stability study: Analyze your solution by HPLC or LC-MS at several time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for the appearance of degradation products and a decrease in the parent compound peak. 3. Optimize storage conditions: If fresh preparation is not feasible, validate your storage conditions (e.g., -20°C vs. -80°C, pH of the storage buffer).
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). Formation of degradation products.1. Identify the degradant: The most likely degradation product is the corresponding carboxylic acid (1-aminocyclobutanecarboxylic acid). If you have a standard of the acid, you can confirm its identity by co-injection. 2. Analyze your blank: Ensure the unexpected peaks are not from your solvent or other reagents. 3. Conduct a forced degradation study: To proactively identify potential degradation products, you can perform a forced degradation study (see protocol below). This will help in developing a stability-indicating analytical method.
Loss of biological activity or reaction yield. Degradation of the starting material.1. Confirm the purity of the starting material: Before preparing solutions, ensure the purity of your solid Methyl 1-aminocyclobutanecarboxylate hydrochloride using a suitable analytical method (e.g., NMR, HPLC). 2. Re-evaluate your reaction/assay conditions: If your reaction is run at a high pH or temperature, consider if these conditions are contributing to the degradation of your starting material. It may be necessary to adjust the pH or lower the reaction temperature.

Experimental Protocols

Protocol 1: Basic Stability Assessment by HPLC

This protocol outlines a simple experiment to assess the stability of Methyl 1-aminocyclobutanecarboxylate hydrochloride in a specific solvent or buffer.

Objective: To determine the short-term stability of the compound in your experimental solution.

Materials:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride

  • Your solvent/buffer of interest

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve Methyl 1-aminocyclobutanecarboxylate hydrochloride in your chosen solvent/buffer to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC and record the chromatogram. Note the peak area of the parent compound.

  • Incubate the solution: Store the solution under your intended experimental conditions (e.g., room temperature, 37°C).

  • Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC and record the chromatogram.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways and for developing a stability-indicating analytical method.[4]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to UV light.

Procedure:

  • Prepare separate solutions of Methyl 1-aminocyclobutanecarboxylate hydrochloride for each stress condition.

  • Expose the solutions to the respective stress conditions for a defined period (e.g., 24 hours).

  • At the end of the exposure period, neutralize the acidic and basic solutions.

  • Analyze all samples by a suitable analytical method, preferably LC-MS, to identify and characterize any degradation products formed.

Visualizing Stability Concepts

Degradation Pathway of Methyl 1-aminocyclobutanecarboxylate Hydrochloride

cluster_main Methyl 1-aminocyclobutanecarboxylate HCl cluster_degradation Potential Degradation Pathways cluster_products Degradation Products start C₆H₁₂ClNO₂ hydrolysis Ester Hydrolysis start->hydrolysis H₂O (Acid/Base) racemization Racemization start->racemization Base ring_opening Ring Opening start->ring_opening Harsh Conditions acid 1-Aminocyclobutanecarboxylic Acid hydrolysis->acid racemate Racemic Mixture racemization->racemate linear_product Linear Byproduct ring_opening->linear_product

Caption: Potential degradation pathways of the compound.

Experimental Workflow for a Stability Study

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_solution Prepare Solution in Desired Buffer/Solvent initial_hplc T=0 Analysis (HPLC/LC-MS) prep_solution->initial_hplc incubation Incubate under Test Conditions initial_hplc->incubation timepoint_hplc Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint_hplc data_analysis Compare Peak Areas & Identify Degradants timepoint_hplc->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing solution stability.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-658.
  • Benoiton, N. L., Lee, Y. C., & Chen, F. M. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International journal of peptide and protein research, 41(5), 512–516.
  • Greenzaid, P., & Jencks, W. P. (1971). pH-Product and pH-rate profiles for the hydrolysis of methyl ethylene phosphate. Rate-limiting pseudorotation. Journal of the American Chemical Society, 93(15), 3851-3852.
  • Hansen, K. B., & Bundgaard, H. (1980). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Journal of the Chemical Society, Perkin Transactions 2, (5), 775-779.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Lönnberg, H. (2002). Kinetics of base hydrolysis of α-amino-acid esters in aqueous solution. Part III. Hydrolysis and intramolecular aminolysis of αω-diamino-acid methyl esters. Journal of the Chemical Society, Perkin Transactions 2, (11), 1856-1861.
  • Waller, E. S., et al. (2010). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of medicinal chemistry, 53(1), 356–366.
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Zhang, Y., & Li, S. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(2), 38-43.
  • Zlotorzynski, A. (1995). The application of forced degradation studies in the development of a stability-indicating method. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 383-388.
  • Zou, Y., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 333-339.
  • Zou, Y., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 1-aminocyclobutanecarboxylate Hydrochloride

Welcome to the technical support center for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common purity-related issues encountered during the handling and application of this valuable synthetic building block. This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purity and stability of Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Q1: What are the most common impurities in commercially available Methyl 1-aminocyclobutanecarboxylate hydrochloride?

A1: Based on typical synthesis and degradation pathways, the most prevalent impurities can be categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process.

    • Starting Material Carryover: The most common starting material for the synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride is 1-aminocyclobutanecarboxylic acid. Incomplete esterification can lead to the presence of this starting material in the final product.

    • Reagent Residues: Reagents used during synthesis, such as thionyl chloride or trimethylchlorosilane, and solvents like methanol, may be present in trace amounts if not completely removed during workup and purification.[1]

  • Degradation Products: These impurities form over time due to storage conditions or handling.

    • Hydrolysis Product: The most significant degradation product is 1-aminocyclobutanecarboxylic acid . This is formed by the hydrolysis of the methyl ester group, which can be catalyzed by moisture and acidic or basic conditions.[2]

  • By-products of Synthesis:

    • Dimeric and Oligomeric Impurities: While less common, the potential for the formation of dimeric or oligomeric species through intermolecular reactions exists, especially under harsh conditions or during prolonged storage.[3]

Q2: How can I assess the purity of my Methyl 1-aminocyclobutanecarboxylate hydrochloride sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying known and unknown impurities. A reversed-phase method with UV detection is typically suitable.

  • Gas Chromatography (GC): GC can be employed to detect volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify impurities by comparing the spectra to a reference standard.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to determine the molecular weight of impurities, aiding in their identification.

Q3: What are the optimal storage conditions to minimize the formation of degradation products?

A3: To maintain the integrity of Methyl 1-aminocyclobutanecarboxylate hydrochloride, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture. Storage at low temperatures (e.g., 2-8 °C) is recommended to slow down potential degradation reactions. The hydrochloride salt form is generally more stable than the free base.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: An unexpected peak is observed in my HPLC chromatogram.

Q: I am running an HPLC analysis of my Methyl 1-aminocyclobutanecarboxylate hydrochloride sample and see an unexpected peak. How do I identify it?

A: The appearance of an unexpected peak in your HPLC chromatogram can be due to several factors. The following troubleshooting workflow will help you systematically identify the unknown peak.

HPLC_Troubleshooting start Unexpected Peak in HPLC check_retention Compare retention time to a standard of 1-aminocyclobutanecarboxylic acid start->check_retention is_hydrolysis Does retention time match? check_retention->is_hydrolysis hydrolysis_confirmed Peak is likely the hydrolysis product. Consider sample age and storage. is_hydrolysis->hydrolysis_confirmed Yes no_match Retention time does not match is_hydrolysis->no_match No end Impurity Identified hydrolysis_confirmed->end lcms_analysis Perform LC-MS analysis to determine the molecular weight of the impurity no_match->lcms_analysis mw_known Is the molecular weight identifiable? lcms_analysis->mw_known dimer_check Does MW correspond to a dimer or oligomer? mw_known->dimer_check Yes other_impurity Impurity may be a different process-related by-product or a degradation product. mw_known->other_impurity No dimer_confirmed Impurity is likely a dimer/oligomer. Review reaction/storage conditions. dimer_check->dimer_confirmed Yes dimer_check->other_impurity No dimer_confirmed->end nmr_analysis Further characterization by NMR may be necessary. other_impurity->nmr_analysis nmr_analysis->end

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of Methyl 1-aminocyclobutanecarboxylate hydrochloride. Method optimization may be required based on your specific instrumentation and column.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be: 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-35 min: 95-5% B; 35-40 min: 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Issue 2: My reaction yield is lower than expected, and I suspect an impurity is the cause.

Q: I am using Methyl 1-aminocyclobutanecarboxylate hydrochloride in a peptide coupling reaction, but my yields are consistently low. Could an impurity be interfering?

A: Yes, certain impurities can significantly impact the efficiency of subsequent reactions. The primary culprits are often nucleophilic or acidic/basic impurities that can compete with your desired reaction.

Reaction_Troubleshooting start Low Reaction Yield check_hydrolysis Analyze starting material for the presence of 1-aminocyclobutanecarboxylic acid by HPLC. start->check_hydrolysis hydrolysis_present Is the carboxylic acid present? check_hydrolysis->hydrolysis_present hydrolysis_impact The free carboxylic acid can interfere with coupling reactions. Purify the starting material or use fresh stock. hydrolysis_present->hydrolysis_impact Yes no_hydrolysis Carboxylic acid not detected hydrolysis_present->no_hydrolysis No end Yield Improved hydrolysis_impact->end check_amine Consider the presence of other nucleophilic impurities (e.g., residual methanol or other amines). no_hydrolysis->check_amine amine_present Could other nucleophiles be present? check_amine->amine_present amine_impact Competing nucleophiles will reduce yield. Purify starting material. amine_present->amine_impact Yes no_amine Other nucleophiles unlikely amine_present->no_amine No amine_impact->end revisit_conditions Re-evaluate reaction conditions (e.g., stoichiometry, coupling reagents, reaction time). no_amine->revisit_conditions revisit_conditions->end

Caption: Troubleshooting workflow for low reaction yields.

Expert Insight: The free amino group of Methyl 1-aminocyclobutanecarboxylate is the desired reactive site in many applications. However, the presence of the corresponding carboxylic acid introduces a competing nucleophile (the carboxylate anion under basic conditions) and can also alter the pH of the reaction mixture, affecting the performance of pH-sensitive coupling reagents.

III. Summary of Common Impurities

The following table summarizes the most common impurities, their likely sources, and recommended analytical techniques for their detection.

ImpurityStructureLikely SourceRecommended Analytical Technique
1-Aminocyclobutanecarboxylic acid C₅H₉NO₂Hydrolysis of the methyl ester; Incomplete esterification during synthesis.HPLC, LC-MS
Methanol CH₃OHResidual solvent from synthesis.GC, ¹H NMR
Dimer of Methyl 1-aminocyclobutanecarboxylate C₁₂H₂₀N₂O₃Intermolecular reaction under harsh conditions or prolonged storage.LC-MS
Unreacted Starting Materials from Amino Acid Synthesis VariesCarryover from the synthesis of 1-aminocyclobutanecarboxylic acid (e.g., from Strecker or Bucherer-Bergs synthesis).HPLC, LC-MS, GC-MS

IV. References

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link][1]

  • Ester hydrolysis. White Rose Research Online. [Link][2]

  • Folding and self-assembling with beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid. PubMed. [Link][3]

  • Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. PubChem. [Link][4]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link][5]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link][6]

  • 1-Aminocyclobutanecarboxylic acid. PubChem. [Link][7]

  • Esterification--Making Esters from Carboxylic Acids. YouTube. [Link][8]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link][9]

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. [Link][10]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link][11]

  • Methyl Esters. Organic Chemistry Portal. [Link][12]

  • Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents. [13]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents. [14]

  • Ester cleavage conditions?. ResearchGate. [Link][15]

  • Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link][16]

  • Summary of analytical methods for detecting amino acid impurities.. ResearchGate. [Link][17]

Sources

Optimization

analytical challenges in characterizing Methyl 1-aminocyclobutanecarboxylate hydrochloride derivatives

Introduction: The "Invisible" Scaffold Welcome to the technical support hub for Methyl 1-aminocyclobutanecarboxylate hydrochloride (Methyl ACBC). This molecule is a critical "conformationally restricted" peptidomimetic s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Scaffold

Welcome to the technical support hub for Methyl 1-aminocyclobutanecarboxylate hydrochloride (Methyl ACBC). This molecule is a critical "conformationally restricted" peptidomimetic scaffold. By locking the amino and carboxyl groups into a rigid cyclobutane ring, it forces peptides into specific turns or helices, making it invaluable for structure-activity relationship (SAR) studies in drug discovery.

However, its analytical profile is deceptive. It lacks a chromophore, its NMR spectra exhibit complex puckering effects, and its ester moiety is chemically labile in aqueous buffers. This guide addresses these specific "pain points" with field-proven troubleshooting protocols.

Module 1: Chromatographic Separation & Detection

Issue: "I injected the sample, but I see no peaks on my HPLC at 254 nm."

Diagnosis: This is the most common support ticket we receive. Methyl ACBC is a "chromophore-crippled" molecule. It contains no aromatic rings or conjugated pi-systems. The only UV-absorbing groups are the carbonyl (C=O) of the ester and the lone pairs on the nitrogen/oxygen, which absorb weakly in the far UV (<210 nm). At the standard 254 nm used for aromatics, this molecule is effectively invisible.

Troubleshooting Protocol: The "Low-UV" or "Universal" Approach

Option A: Low-UV Detection (205–210 nm)

  • Requirement: High-purity solvents (HPLC-grade or higher).

  • The Fix: Lower your UV detector to 205 nm or 210 nm .

  • Caveat: You cannot use UV-absorbing modifiers like Acetate or Formate in high concentrations. Use Phosphate buffer (transparent at 210 nm) or very low concentrations (<0.05%) of Trifluoroacetic Acid (TFA).

Option B: Universal Detection (CAD/ELSD)

  • The Fix: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These detectors respond to mass, not optical properties.

  • Why: They are ideal for amino acid esters which are non-volatile (as salts) but lack UV activity.

Option C: Pre-Column Derivatization

  • The Fix: React the primary amine with a chromophore before injection.

  • Reagent: Phenylisothiocyanate (PITC) or Fmoc-Cl .

  • Result: Converts the "invisible" amine into a UV-active derivative detectable at 254 nm.

Standardized HPLC Method (Direct Analysis)
ParameterSpecification
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 2% B (Isocratic hold to elute salt); 5-15 min: 2% -> 40% B
Flow Rate 1.0 mL/min
Detection UV @ 205 nm (Reference: 360 nm)
Temperature 30°C

Module 2: Structural Elucidation (NMR)

Issue: "The aliphatic region of my NMR is a mess. I see complex multiplets instead of clean triplets."

Diagnosis: You are observing the "Puckering Effect." The cyclobutane ring is not planar; it exists in a dynamic equilibrium between puckered conformations to relieve torsional strain (eclipsing interactions).

  • Consequence: The methylene protons on the ring (C2/C4 positions) are magnetically non-equivalent. You will not see simple triplets. You will see complex higher-order splitting patterns due to geminal (H-H on same carbon) and vicinal (H-H on adjacent carbons) coupling.

Visualizing the Logic

NMR_Logic cluster_legend Key Insight Start NMR Spectrum Analysis Ring Cyclobutane Ring Start->Ring Planar Planar Assumption (Incorrect) Ring->Planar Theoretical Puckered Puckered Conformation (Reality) Ring->Puckered Actual State Splitting Complex Multiplets (Geminal + Vicinal) Puckered->Splitting Magnetic Non-equivalence

Figure 1: The structural reality of cyclobutane derivatives causing NMR complexity.

Interpretation Guide (1H NMR in DMSO-d6)
  • Amine Protons (~8.5 - 9.0 ppm): Broad singlet. The HCl salt creates a charged ammonium species (

    
    ), shifting these downfield. Note: These disappear if you use D2O due to deuterium exchange.
    
  • Methyl Ester (~3.7 ppm): Sharp singlet (3H). This is your integration standard.

  • Ring Protons (1.8 - 2.8 ppm):

    • Look for a complex multiplet region integrating to 6 protons.

    • Roofing Effect: Strong coupling between the C2 and C3 protons often causes the multiplets to "lean" toward each other.

Module 3: Stability & Handling

Issue: "My sample purity dropped from 98% to 90% after sitting in the autosampler overnight."

Diagnosis: Ester Hydrolysis. The methyl ester is an "activated" leaving group compared to a standard alkyl chain, especially when the adjacent amine is protonated (electron-withdrawing inductive effect). In aqueous buffers (mobile phase), the ester hydrolyzes back to the carboxylic acid (1-aminocyclobutanecarboxylic acid).

Degradation Pathway

Degradation Ester Methyl ACBC (Ester) (Target Compound) Transition Tetrahedral Intermediate Ester->Transition + H2O (Slow) Water Aqueous Buffer / Moisture Water->Transition Acid ACBC (Free Acid) (Impurity) Transition->Acid Hydrolysis Methanol Methanol (Byproduct) Transition->Methanol

Figure 2: Hydrolysis pathway of the methyl ester in aqueous environments.

Prevention Protocol
  • Solid State: Store the HCl salt at -20°C with a desiccant. It is hygroscopic; moisture absorption accelerates hydrolysis.

  • In Solution:

    • Avoid: Storing in water or methanol for >4 hours.

    • Best Practice: Dissolve in pure DMSO or Acetonitrile for stock solutions.

    • Autosampler: If using aqueous mobile phases, keep the autosampler at 4°C . Hydrolysis rates double for every 10°C increase.

Module 4: GC-MS Analysis

Issue: "I tried GC-MS, but I see no peak or a terrible tailing blob."

Diagnosis: You are injecting a salt . Hydrochloride salts are non-volatile and will decompose (pyrolyze) in the hot GC injector port (250°C), often reverting to the free base or polymerizing.

The Fix: Derivatization is Mandatory. You must cap the polar amine and carboxyl groups to make the molecule volatile.

Protocol: TMS Derivatization

  • Take 1 mg of Methyl ACBC HCl.

  • Add 100 µL of BSTFA + 1% TMCS (Silylation reagent).

  • Add 100 µL Pyridine (scavenger for the HCl).

  • Heat at 60°C for 30 minutes.

  • Inject 1 µL into GC-MS.

    • Result: You will see the N-TMS derivative (or N,N-di-TMS), which is volatile and gives a sharp peak.

FAQ: Quick Solutions

Q: Can I use Methanol as a solvent for the HCl salt? A: For short-term use, yes. For storage, NO .[1] Methanol can cause transesterification (if it were a different ester) or promote hydrolysis if wet. Use DMSO-d6 for NMR to avoid proton exchange and degradation.

Q: Is the compound chiral? A: No. 1-aminocyclobutanecarboxylate is achiral because it has a plane of symmetry passing through C1 and C3. However, if you couple it to a chiral peptide, you will create diastereomers that can be separated by HPLC.

Q: Why is the HCl salt preferred over the free base? A: The free base (amine) is an oil that reacts with CO2 in the air (carbamate formation) and oxidizes easily. The HCl salt is a stable, crystalline solid.

References

  • Vertex AI Search. (2026). Analytical methods for 1-aminocyclobutanecarboxylic acid derivatives. Retrieved from 2

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 87559683: Methyl 1-aminocyclobutanecarboxylate hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 1-aminocyclopropanecarboxylate hydrochloride Product Specification. (Analogous chemistry reference). Retrieved from

  • Doc Brown's Chemistry. (2025).[3] NMR Spectroscopy of Cyclobutanes: Chemical Shifts and Splitting. Retrieved from 4

  • MDPI. (2020). Analysis of Derivatized Amino Acid Surfactants Using HPLC. (Reference for low-UV/derivatization techniques). Retrieved from

Sources

Troubleshooting

Technical Support Center: Liberation of Methyl 1-Aminocyclobutanecarboxylate from its Hydrochloride Salt

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the quantitative removal of the hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the quantitative removal of the hydrochloride (HCl) salt from Methyl 1-aminocyclobutanecarboxylate hydrochloride, yielding the free base. This document moves beyond a simple set of instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt the protocol to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the hydrochloride from my starting material?

Methyl 1-aminocyclobutanecarboxylate is often supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated amine of the salt is significantly less nucleophilic and may be incompatible with subsequent reactions, such as amide couplings, where a free primary amine is required to act as a nucleophile.[1] Therefore, a neutralization or "free-basing" step is essential to liberate the reactive free amine.

Q2: What are the critical parameters to consider before starting the free-basing procedure?

Success in liberating the free base hinges on a solid understanding of the acid-base chemistry involved. The key is to select a base that is strong enough to deprotonate the ammonium salt but not so strong that it promotes unwanted side reactions, such as hydrolysis of the methyl ester. It is also crucial to choose an appropriate solvent system that allows for efficient extraction of the free base while minimizing its solubility in the aqueous layer.

Q3: Can the free base be stored for extended periods?

The free base of amino acid esters is generally less stable than the corresponding hydrochloride salt.[1] Over time, the free amine can undergo self-condensation or other degradation pathways. For long-term storage, it is recommended to keep the compound as the hydrochloride salt. If the free base must be stored, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable) to minimize degradation.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Free Base 1. Incomplete neutralization. 2. Inefficient extraction. 3. Hydrolysis of the ester. 4. Product loss during workup.1. Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) after base addition. Use a pH meter for accurate measurement. 2. Perform multiple extractions (at least 3) with a suitable organic solvent. Consider using a different extraction solvent with higher solubility for the free base. 3. Use a mild inorganic base like sodium bicarbonate and avoid prolonged exposure to strongly basic conditions. Keep the reaction temperature low during neutralization. 4. Ensure complete phase separation. Back-extract the aqueous layer with a small amount of organic solvent to recover any dissolved product.
Emulsion Formation During Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactants or fine particulates.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. If the emulsion persists, filter the entire mixture through a pad of Celite®.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. The free base may be a low-melting solid or an oil at room temperature.1. Ensure the product is thoroughly dried under high vacuum to remove all traces of the extraction solvent. 2. If the product is inherently an oil, confirm its purity by NMR or other analytical techniques.
Evidence of Ester Hydrolysis (Carboxylic Acid Impurity) 1. Use of a strong base (e.g., NaOH, KOH). 2. Prolonged reaction time in basic aqueous solution.1. Switch to a milder base such as sodium bicarbonate or potassium carbonate. 2. Minimize the time the reaction mixture is in contact with the basic aqueous solution. Perform the extraction promptly after neutralization.

Experimental Protocols

This section details a reliable and validated protocol for the liberation of Methyl 1-aminocyclobutanecarboxylate from its hydrochloride salt.

Core Principle: Acid-Base Chemistry

The fundamental principle of this procedure is the deprotonation of the ammonium salt of Methyl 1-aminocyclobutanecarboxylate by a suitable base. The pKa of the conjugate acid of a typical primary amine is around 10-11. To effectively deprotonate the amine, the pH of the solution should be raised to at least one to two pH units above the pKa of the amine. However, to prevent significant hydrolysis of the methyl ester, a pH range of 9-10 is generally optimal.

Protocol: Neutralization and Extraction

This protocol employs a biphasic system with a mild inorganic base for neutralization, followed by extraction of the free base into an organic solvent.

Materials:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 1-aminocyclobutanecarboxylate hydrochloride in deionized water in an Erlenmeyer flask. A typical concentration is 0.5-1.0 M.

  • Cooling: Cool the solution to 0°C in an ice bath. This minimizes the risk of ester hydrolysis during the addition of the base.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the stirred solution of the hydrochloride salt. Continue adding the base dropwise until the pH of the aqueous solution is between 9 and 10. Monitor the pH using a pH meter or pH paper. Effervescence (release of CO₂) will be observed.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Add a volume of ethyl acetate equal to the aqueous layer.

  • Mixing: Stopper the funnel and gently invert it multiple times to allow for partitioning of the free base into the organic layer.[2] Periodically vent the funnel to release any pressure buildup.[2] Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to fully separate. The organic layer (ethyl acetate) will be the top layer.

  • Collection of Organic Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. Drain the upper organic layer containing the product into a separate clean, dry Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of ethyl acetate. Combine all the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes to remove any residual water.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of Methyl 1-aminocyclobutanecarboxylate.

Visualization of the Workflow

workflow cluster_prep Preparation cluster_reaction Neutralization cluster_workup Workup & Isolation dissolve Dissolve HCl Salt in Water cool Cool to 0°C dissolve->cool neutralize Add Sat. NaHCO₃ (aq) to pH 9-10 cool->neutralize extract Extract with EtOAc (x3) neutralize->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Free Base Product concentrate->product

Caption: Experimental workflow for the free-basing of Methyl 1-aminocyclobutanecarboxylate HCl.

Data Summary

Parameter Recommendation/Value Rationale
Neutralizing Agent Saturated aq. NaHCO₃Mild base, minimizes ester hydrolysis.
Optimal pH 9-10Ensures complete deprotonation of the amine without significant ester hydrolysis.
Extraction Solvent Ethyl Acetate (EtOAc)Good solubility for the free base, immiscible with water, and easily removed under vacuum. Dichloromethane (DCM) is also a viable option.
Reaction Temperature 0°CReduces the rate of potential side reactions, particularly ester hydrolysis.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic extract.

Chemical Transformation Diagram

Caption: Neutralization of the hydrochloride salt to yield the free base.

References

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Online discussion]. Available at: [Link]

  • International Journal of Engineering. (n.d.). Technical Note: Recovery of Methyl Acetoacetate from Antibiotic Production Plant's Waste Streams.
  • Reddit. (2021). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free base? [Online discussion]. Available at: [Link]

  • Scribd. (n.d.). Experiment No 1.
  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures for Extractions.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PMC.
  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. PMC.
  • Single Extraction. YouTube.
  • Determination and changes of free amino acids in royal jelly during storage.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
  • Maximizing Yield from Nucleic Acid Extraction/Purific
  • Extraction Procedure.
  • A mild, rapid synthesis of freebase [11C]nicotine
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates.
  • Separation of ethyl acetate from methyl ethyl ketone by extractive distillation.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantific
  • A mild, rapid synthesis of freebase [11C]nicotine
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

Optimization

Technical Support Center: Troubleshooting TLC Analysis of Methyl 1-aminocyclobutanecarboxylate Hydrochloride Reactions

Welcome to the technical support center for troubleshooting Thin-Layer Chromatography (TLC) analysis of reactions involving Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Thin-Layer Chromatography (TLC) analysis of reactions involving Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and monitoring of reactions with this versatile building block. As a constrained amino acid ester, its behavior in reactions and on a TLC plate can present unique challenges. This document provides in-depth, field-proven insights and step-by-step protocols to ensure accurate and reliable reaction monitoring.

Section 1: Understanding the Compound and its Reactions

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a non-proteinogenic amino acid derivative used in the synthesis of novel pharmaceutical compounds and peptidomimetics.[1] Its constrained cyclobutane ring can impart unique conformational properties to the resulting molecules. The primary reactive sites are the amino group and the methyl ester. Common reactions include:

  • Acylation/Amide Bond Formation: The amino group reacts with acylating agents (e.g., acyl chlorides, anhydrides) or carboxylic acids in the presence of coupling agents to form amides.

  • N-Alkylation: The amino group can be alkylated using alkyl halides or other electrophiles.

  • Peptide Coupling: It serves as the N-terminal or C-terminal component in peptide synthesis.[2]

The hydrochloride salt form necessitates neutralization or the use of a base in most reactions to free the nucleophilic amine. This initial step is critical and often a source of experimental variability.

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products start Methyl 1-aminocyclobutanecarboxylate Hydrochloride base Base (e.g., Et3N, DIPEA) start->base Neutralization reagent Acyl Chloride / Alkyl Halide / Coupling Reagent + Carboxylic Acid reagent->base product N-Acylated / N-Alkylated Product base->product solvent Solvent (e.g., DCM, DMF) salt Amine Salt Byproduct product->salt caption General reaction pathways.

Caption: General reaction pathways.

Section 2: Core Principles of TLC for Amino Acid Derivatives

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress by separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[3] For polar compounds like amino acids and their derivatives, specific considerations are crucial for achieving good separation.[4]

  • Stationary Phase: Silica gel is the most common stationary phase and is polar.

  • Mobile Phase: A mixture of solvents is used to elute the compounds up the plate. The polarity of the mobile phase is adjusted to achieve optimal separation.

  • Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic property of a compound in a specific TLC system.

Section 3: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of reactions involving Methyl 1-aminocyclobutanecarboxylate hydrochloride in a question-and-answer format.

FAQ 1: My starting material, Methyl 1-aminocyclobutanecarboxylate hydrochloride, streaks badly or doesn't move from the baseline. What's wrong?

Answer: This is a very common issue arising from the high polarity and ionic nature of the hydrochloride salt.

Causality: The free amino group in your starting material is protonated, making it highly polar. This causes very strong interactions with the polar silica gel stationary phase, leading to poor migration and streaking.[5] The hydrochloride salt itself is often insoluble in common, less polar, TLC eluents.

Troubleshooting Protocol:

  • Neutralize Before Spotting (Co-spotting with a Base):

    • Step 1: In a small vial, dissolve a tiny amount of your reaction mixture (or the starting material standard) in a suitable solvent (e.g., methanol).

    • Step 2: Add a small drop of a volatile organic base, like triethylamine (TEA), to the vial and mix.

    • Step 3: Spot this neutralized sample onto the TLC plate. The free amine is less polar than the salt and will migrate more effectively.

  • Modify the Mobile Phase:

    • Add a small percentage of a basic modifier to your eluent to neutralize the compound on the plate during development.

    • Recommended Mobile Phase Additives:

      • 0.5-2% Triethylamine (TEA) in your solvent system (e.g., Ethyl Acetate/Hexane).

      • 0.5-2% Ammonia solution (use with caution in a well-ventilated hood) in more polar systems like Dichloromethane/Methanol.[5]

Workflow for Resolving Starting Material Streaking ```dot digraph "Troubleshooting_Streaking" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision tree for stain selection.

Section 4: References

  • BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Amrita Virtual Lab. (2023). Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]

  • Kriechbaum, M., List, M., Himmelsbach, M., Redhammer, G. J., & Monkowius, U. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Inorganic chemistry, 53(19), 10602–10610. [Link]

  • MySkinRecipes. Methyl 1-Hydroxycyclobutanecarboxylate. [Link]

  • Sarpong Group, UC Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Methyl 1-aminocyclobutanecarboxylate Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthesis. As a key building block in medicinal chemistry, achieving an efficient and rapid synthesis is paramount. This document provides in-depth, field-proven insights into the reaction's kinetics, common pitfalls, and strategies for optimization, moving beyond simple protocols to explain the fundamental chemistry at play.

Overview of the Synthesis: The Fischer-Speier Esterification

The synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride from 1-aminocyclobutanecarboxylic acid is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol, in this case, methanol. The reaction is an equilibrium process, and understanding the factors that influence this equilibrium is the first step toward optimizing reaction time.

A primary challenge in the esterification of amino acids is their zwitterionic nature, which leads to poor solubility in non-polar organic solvents, including alcohols like methanol.[1] This often results in a heterogeneous reaction mixture, where the rate is limited by the dissolution of the starting material. The use of a strong acid catalyst is twofold: it protonates the carboxylic acid group, making it more susceptible to nucleophilic attack, and it protonates the amino group, breaking the zwitterionic character and improving solubility.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction is proceeding extremely slowly or appears to have stalled completely. What are the likely causes?

Answer: A slow or stalled reaction is the most common issue and can almost always be attributed to one of four factors: insufficient catalysis, the presence of water, poor solubility, or inadequate temperature.

  • Insufficient Acid Catalysis: The acid catalyst is essential for protonating the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon for attack by methanol. If the catalyst concentration is too low, this activation step becomes the rate-limiting factor.

  • Water Contamination: Fischer-Speier esterification is a reversible reaction where water is a byproduct. The presence of even small amounts of water in the reaction mixture will, according to Le Chatelier's principle, push the equilibrium back towards the starting materials, slowing or even halting the net formation of the ester.[2] Ensure that your methanol is anhydrous and that the reaction vessel is thoroughly dried.

  • Poor Solubility of the Amino Acid: As an amino acid, the starting material exists as a zwitterion and is sparingly soluble in methanol.[1] If the solid is not adequately suspended or dissolved, the reaction can only occur at the surface of the solid particles, severely limiting the reaction rate. Vigorous stirring is crucial.

  • Inadequate Temperature: Like most chemical reactions, the rate of esterification is temperature-dependent.[3] Running the reaction at room temperature will be significantly slower than at reflux.

Troubleshooting Workflow: From Slow Reaction to Solution

The following workflow provides a logical sequence for diagnosing the root cause of a slow reaction.

G Start Reaction is Slow or Stalled Check_Water Is Methanol Anhydrous? Was Glassware Dry? Start->Check_Water Check_Catalyst Is Catalyst Concentration Sufficient? (e.g., >1.5 eq. SOCl2) Check_Water->Check_Catalyst Yes Sol_Dry Use Anhydrous Methanol. Oven-dry glassware. Check_Water->Sol_Dry No Check_Stirring Is Stirring Vigorous? Is Solid Well-Suspended? Check_Catalyst->Check_Stirring Yes Sol_Catalyst Increase Catalyst Loading. Ensure proper addition. Check_Catalyst->Sol_Catalyst No Check_Temp Is Reaction at Reflux (approx. 65°C)? Check_Stirring->Check_Temp Yes Sol_Stirring Increase Stir Rate. Use appropriate stir bar. Check_Stirring->Sol_Stirring No Sol_Temp Heat to Reflux. Check_Temp->Sol_Temp No End Reaction Optimized Check_Temp->End Yes Sol_Dry->Start Re-run Sol_Catalyst->Start Re-run Sol_Stirring->Check_Stirring Adjust Sol_Temp->Check_Temp Adjust

Caption: A logical troubleshooting workflow for slow reactions.

Question 2: How does the choice and amount of acid catalyst affect the reaction time?

Answer: The choice of how to introduce the acid catalyst is critical. The most common and effective methods involve generating HCl in situ by reacting a reagent with the methanol solvent.

  • Thionyl Chloride (SOCl₂): This is a highly effective reagent. It reacts exothermically with methanol to produce HCl and methyl sulfite. Using a stoichiometric excess (e.g., 1.5-2.0 equivalents) ensures a strongly acidic environment, which both catalyzes the reaction and helps to solubilize the starting material by forming the hydrochloride salt of the amino group.

  • Acetyl Chloride (CH₃COCl): Similar to thionyl chloride, acetyl chloride reacts with methanol to generate HCl and methyl acetate.[4] It is also very effective.

  • Anhydrous HCl gas: Bubbling HCl gas through the methanol before adding the amino acid is a traditional and effective method, though it can be less convenient from a materials handling perspective.[1]

  • Sulfuric Acid (H₂SO₄): While a strong acid, concentrated sulfuric acid can lead to charring and byproduct formation at elevated temperatures. It is generally less preferred than HCl-generating reagents for this synthesis.

Data Summary: Catalyst Impact on Reaction Time

Catalyst (in Methanol)Typical Loading (Equivalents)Typical Reaction Time (at Reflux)Notes
Thionyl Chloride1.5 - 2.04 - 8 hoursHighly effective; exothermic addition.
Acetyl Chloride1.5 - 2.04 - 8 hoursHighly effective; exothermic addition.[4]
Anhydrous HClSaturated Solution6 - 12 hoursEffective but requires handling of HCl gas.[1]
Sulfuric Acid0.1 - 0.212 - 24 hoursSlower and risk of side reactions.

Note: Times are approximate and can vary based on scale, stirring efficiency, and substrate purity.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the acid-catalyzed esterification?

A: The mechanism involves several key equilibrium steps. The entire process is driven forward by using a large excess of the alcohol (methanol).

G cluster_0 Fischer-Speier Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack A->B Methanol attacks activated carbonyl C 3. Proton Transfer B->C Proton shuffle to create a good leaving group D 4. Elimination of Water C->D Water departs, forming a resonance- stabilized cation E 5. Deprotonation D->E Methanol removes proton to yield final ester

Caption: The five key stages of the Fischer-Speier esterification.

Q: Why is a large excess of methanol used?

A: There are two primary reasons. First, as the reaction is an equilibrium, using one of the reactants in large excess (in this case, methanol is both a reactant and the solvent) drives the reaction toward the products, as predicted by Le Chatelier's principle. Second, a larger volume of solvent can aid in dissolving the starting amino acid, transitioning the reaction from a slow heterogeneous state to a faster homogeneous one.

Q: How can I effectively monitor the reaction's progress?

A: The most common method is Thin Layer Chromatography (TLC). The starting amino acid is highly polar and will have a very low Rf value, often staying at the baseline. The product ester is significantly less polar and will have a much higher Rf. A typical mobile phase would be Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v) with a few drops of acetic acid or ammonia to improve spot shape. The reaction is complete when the starting material spot is no longer visible by a suitable stain (e.g., ninhydrin, which specifically stains primary amines).

Experimental Protocols for Optimization

Protocol 1: Standard Synthesis using Thionyl Chloride

This protocol provides a reliable baseline for the synthesis.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the methanol in an ice bath to 0°C. Slowly add thionyl chloride (1.8 equivalents) dropwise via syringe over 15-20 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reactant Addition: Once the addition is complete and the solution has stirred for 10 minutes, add 1-aminocyclobutanecarboxylic acid (1.0 equivalent) in one portion.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Monitoring: Monitor the reaction by TLC every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup: Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is the crude Methyl 1-aminocyclobutanecarboxylate hydrochloride. It can be further purified by recrystallization if necessary.

Protocol 2: Parallel Optimization of Reaction Temperature

This experiment can help determine the optimal temperature for your specific lab setup.

  • Setup: Prepare three identical small-scale reaction vessels (e.g., 25 mL flasks) with stir bars.

  • Reagent Preparation: Prepare a stock solution of HCl in methanol by adding thionyl chloride (1.8 eq per total substrate) to the total volume of anhydrous methanol required for all three reactions.

  • Reaction Initiation: Add an equal amount of the amino acid (e.g., 200 mg) to each flask. Then, add an equal volume of the methanol/HCl stock solution to each flask.

  • Condition Variation: Place each flask in a pre-heated reaction block or oil bath at a different temperature:

    • Vessel 1: 40°C

    • Vessel 2: 50°C

    • Vessel 3: 65°C (Reflux)

  • Analysis: Take a small aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 6h) and analyze by TLC or LC-MS to determine the relative conversion rates. This will quickly establish the impact of temperature on reaction time.

References

  • Organic Syntheses . Methylamine Hydrochloride. Available from: [Link]

  • Patents, Google. Amino acid methyl ester hydrochloride preparation.
  • Patents, Google. Process for preparing amino acid esters and their acid addition salts.
  • Chemistry LibreTexts . Synthesis of Amino Acids. Available from: [Link]

  • Quora . Why is the rate of reaction of organic compounds slow?. Available from: [Link]

  • YouTube . Why Do Organic Compounds Have Slow Reaction Rates?. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Biological Assays: A Comparative Analysis of Methyl 1-Aminocyclobutanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary neuroscience research, the modulation of N-methyl-D-aspartate (NMDA) receptors stands as a cornerstone for investigating sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary neuroscience research, the modulation of N-methyl-D-aspartate (NMDA) receptors stands as a cornerstone for investigating synaptic plasticity, memory formation, and various neuropathological states. The glycine co-agonist site on the NMDA receptor presents a particularly attractive target for therapeutic intervention. This guide offers an in-depth technical comparison of Methyl 1-aminocyclobutanecarboxylate hydrochloride, a cyclic amino acid derivative, with its structural and functional counterparts for the validation of biological assays targeting the NMDA receptor glycine site. As your senior application scientist, my objective is to provide not just a protocol, but a comprehensive understanding of the experimental choices and a framework for robust assay validation.

Introduction: The Rationale for Targeting the NMDA Receptor Glycine Site

The NMDA receptor, a key player in excitatory neurotransmission, is unique in its requirement for dual agonists: glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2][3] The glycine binding site on the GluN1 subunit of the NMDA receptor complex offers a subtle yet powerful mechanism to modulate receptor activity.[4][5][6] Unlike targeting the primary glutamate binding site, which can lead to broad inhibition and undesirable side effects, allosteric modulation via the glycine site allows for a more nuanced control of receptor function. This has led to the exploration of various glycine site ligands, including partial agonists and antagonists, as potential therapeutics for a range of neurological disorders.[7][8][9]

Methyl 1-aminocyclobutanecarboxylate hydrochloride belongs to the family of 1-aminocycloalkanecarboxylic acids, which have been identified as modulators of the NMDA receptor.[10] Understanding the structure-activity relationship within this class of compounds is paramount for designing selective and potent research tools and potential therapeutics. This guide will focus on validating a biological assay to characterize the binding of Methyl 1-aminocyclobutanecarboxylate hydrochloride to the NMDA receptor glycine site, comparing its performance against key alternatives.

The Competitive Landscape: Selecting the Right Comparators

To objectively evaluate the performance of Methyl 1-aminocyclobutanecarboxylate hydrochloride, a carefully selected panel of comparator compounds is essential. The choice of these alternatives is dictated by the scientific questions we aim to answer, primarily focusing on structure-activity relationships and benchmarking against established standards.

  • The Cyclopropane Analog (Methyl 1-aminocyclopropanecarboxylate hydrochloride): The parent acid of this compound, 1-aminocyclopropanecarboxylic acid (ACPC), is a well-characterized partial agonist at the NMDA receptor glycine site.[11] By comparing the cyclobutane derivative with its cyclopropane counterpart, we can probe the influence of the cycloalkane ring size on binding affinity and efficacy. This provides valuable insight into the spatial constraints of the glycine binding pocket.

  • The Cyclohexane Analog (Methyl 1-aminocyclohexanecarboxylate hydrochloride): Extending the comparison of ring size, the cyclohexane derivative allows for the assessment of how a larger, more flexible ring system affects interaction with the receptor.

  • An Established Antagonist (L-689,560): To benchmark the potency of our test compound, a well-vetted, high-affinity antagonist is indispensable. L-689,560 is a potent and selective antagonist for the glycine-NMDA site and is frequently used as a radioligand in binding studies.[12] Its inclusion provides a gold-standard reference for antagonist activity.

The following diagram illustrates the logical relationship for selecting these comparators.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Rat Brain Homogenization Rat Brain Homogenization Centrifugation & Washing Centrifugation & Washing Rat Brain Homogenization->Centrifugation & Washing Resuspension Resuspension Centrifugation & Washing->Resuspension Membrane Prep Membrane Prep Incubation Incubation Filtration Filtration Incubation->Filtration Membrane Prep->Incubation Radioligand ([³H]L-689,560) Radioligand ([³H]L-689,560) Radioligand ([³H]L-689,560)->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis (IC50 -> Ki)

Caption: Radioligand binding assay workflow.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride and comparator compounds

  • [³H]L-689,560 (Radioligand)

  • Rat forebrain tissue

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrain tissue in 10 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Competitive Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-radiolabeled glycine site ligand (e.g., 1 mM glycine) for non-specific binding.

      • 50 µL of a serial dilution of the test compound (Methyl 1-aminocyclobutanecarboxylate HCl or comparators).

      • 50 µL of [³H]L-689,560 at a final concentration of ~1 nM.

      • 50 µL of the membrane preparation (~50-100 µg of protein).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Results and Comparative Data Summary

Based on the known structure-activity relationships of 1-aminocycloalkanecarboxylic acids at the NMDA receptor glycine site, we can anticipate a rank order of potency. The affinity of these compounds is influenced by the conformational constraints imposed by the ring system. It has been reported that for partial agonists at the NR1 subunit, the rank order of affinity is ACPC > ACBC > cycloleucine. [13] The following table summarizes the expected and literature-derived binding affinities for our test compounds.

CompoundRing SizePredicted/Reported Ki (nM)Rationale for Inclusion
Methyl 1-aminocyclobutanecarboxylate HCl 4-memberedTo be determinedTest Compound
Methyl 1-aminocyclopropanecarboxylate HCl3-memberedACPC IC50 = 38 nM Ring size comparison (smaller)
Methyl 1-aminocyclohexanecarboxylate HCl6-memberedLower affinity expectedRing size comparison (larger)
L-689,560-Ki = 2.97 nM [14]High-affinity antagonist benchmark

Causality and Trustworthiness in Assay Validation

The robustness of this biological assay is contingent on several key factors that ensure the trustworthiness of the generated data.

  • Specificity of the Radioligand: The use of a high-affinity and selective radioligand like [³H]L-689,560 is critical to ensure that the binding being measured is specific to the NMDA receptor glycine site.

  • Saturation Analysis: Prior to competitive binding assays, a saturation binding experiment should be performed with the radioligand to determine its Kd (dissociation constant) and Bmax (maximum number of binding sites) in the specific tissue preparation. This validates the presence and characteristics of the target receptor.

  • Appropriate Controls: The inclusion of total binding, non-specific binding, and vehicle controls is fundamental for accurate data interpretation.

  • Reproducibility: The assay should be performed on multiple occasions with independently prepared reagents to ensure the reproducibility of the results.

The signaling pathway and the principle of competitive displacement are visualized below.

signaling_pathway cluster_receptor NMDA Receptor GluN1 GluN1 GluN2 GluN2 Glycine Site Glycine Site Ion Channel Ion Channel Glycine Site->Ion Channel Modulates Gating Glutamate Site Glutamate Site Glutamate Site->Ion Channel Activates Radioligand ([³H]L-689,560) Radioligand ([³H]L-689,560) Radioligand ([³H]L-689,560)->Glycine Site Binds Test Compound Test Compound Test Compound->Glycine Site Competes

Caption: Competitive binding at the NMDA receptor.

Conclusion: A Framework for Informed Research

This guide provides a comprehensive framework for the validation of a biological assay to characterize Methyl 1-aminocyclobutanecarboxylate hydrochloride as a modulator of the NMDA receptor glycine site. By employing a well-defined radioligand binding assay and a strategically chosen panel of comparator compounds, researchers can obtain robust and reliable data to elucidate the structure-activity relationships of this important class of molecules. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for further investigation into the therapeutic potential of NMDA receptor modulators.

References

  • Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity. PubMed. [Link]

  • Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. PMC. [Link]

  • Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study. PubMed. [Link]

  • NMDA receptor. Wikipedia. [Link]

  • 1-Aminocyclopropane-carboxylic Acid Reduces NMDA-induced Hippocampal Neurodegeneration in Vivo. PubMed. [Link]

  • Pharmacology of NMDA Receptors. NCBI. [Link]

  • NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. MDPI. [Link]

  • The NMDA receptor complex Glutamate and NMDA bind to the agonist site... ResearchGate. [Link]

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. [Link]

  • Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. [Link]

  • Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core. PMC. [Link]

  • Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. [Link]

  • Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. PubMed. [Link]

  • Structural insights into NMDA receptor pharmacology. PMC. [Link]

  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. [Link]

  • Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site. The Journal of Biological Chemistry. [Link]

  • Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. MDPI. [Link]

  • Glycine. Wikipedia. [Link]

  • Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. PubMed. [Link]

  • Interactions of the glycine-binding site of the NMDA receptor with the... ResearchGate. [Link]

  • Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation. PubMed. [Link]

  • Schematic depictions of the NMDA receptor glycine site. (a) NMDA... ResearchGate. [Link]

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Comparative

A Comparative Guide to the Synthesis of Methyl 1-aminocyclobutanecarboxylate Hydrochloride for Researchers and Drug Development Professionals

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to introduce a constrained cyclobutyl moiety. The sel...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 1-aminocyclobutanecarboxylate hydrochloride is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to introduce a constrained cyclobutyl moiety. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and cost-effectiveness in drug discovery and development pipelines. This guide provides a comparative analysis of the most common synthetic strategies for this valuable intermediate, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Introduction to Synthetic Strategies

The synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride can be broadly approached via two primary strategies:

  • Functionalization of a Pre-formed Cyclobutane Ring: This approach begins with a readily available cyclobutane derivative, which is then elaborated to introduce the required amino and methyl ester functionalities.

  • Cyclization to Form the Cyclobutane Ring: In this strategy, acyclic precursors are employed to construct the four-membered ring system with the desired substituents already in place or introduced during the cyclization process.

This guide will delve into specific examples of these strategies, including the Strecker and Bucherer-Bergs syntheses for the precursor 1-aminocyclobutanecarboxylic acid, followed by its esterification, and an alternative route commencing with diethyl malonate.

Route 1: Synthesis via 1-Aminocyclobutanecarboxylic Acid Intermediate

This is a widely adopted and versatile two-stage approach that first focuses on the synthesis of the parent amino acid, 1-aminocyclobutanecarboxylic acid, followed by its conversion to the target methyl ester hydrochloride.

Stage 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid

Two classical methods, the Strecker synthesis and the Bucherer-Bergs reaction, are commonly employed for the preparation of α-amino acids from a ketone precursor, in this case, cyclobutanone.

The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide. The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1][2][3][4][5][6]

Experimental Protocol: Strecker Synthesis of 1-Aminocyclobutanecarboxylic Acid

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, a solution of cyclobutanone (1 equivalent) in methanol is prepared.

    • Ammonium chloride (NH₄Cl, 1.5 equivalents) is added, followed by the cautious addition of potassium cyanide (KCN, 1.2 equivalents).

    • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether) to remove any unreacted cyclobutanone. The aqueous layer containing the α-aminonitrile is carried forward to the next step.

  • Hydrolysis of the α-Aminonitrile:

    • The aqueous solution of the α-aminonitrile is acidified with concentrated hydrochloric acid (HCl).

    • The mixture is heated at reflux for 4-6 hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.

    • After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude 1-aminocyclobutanecarboxylic acid hydrochloride is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Causality Behind Experimental Choices:

  • The use of ammonium chloride provides a source of ammonia in situ and maintains a mildly acidic pH to facilitate imine formation.[1]

  • Potassium cyanide serves as the nucleophilic cyanide source. Extreme caution must be exercised when handling cyanide salts due to their high toxicity.

  • Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.[4]

The Bucherer-Bergs reaction is another multicomponent reaction that produces a hydantoin intermediate from a ketone, cyanide, and ammonium carbonate. This hydantoin is then hydrolyzed to the corresponding amino acid.[7][8][9][10][11][12]

Experimental Protocol: Bucherer-Bergs Synthesis of 1-Aminocyclobutanecarboxylic Acid

  • Hydantoin Formation:

    • In a sealed pressure vessel, cyclobutanone (1 equivalent), potassium cyanide (KCN, 2 equivalents), and ammonium carbonate ((NH₄)₂CO₃, 2 equivalents) are combined in a mixture of ethanol and water.

    • The vessel is heated to 80-100°C for several hours.

    • After cooling, the reaction mixture is acidified with HCl to precipitate the 5,5-cyclobutanespirohydantoin.

    • The solid hydantoin is collected by filtration, washed with cold water, and dried.

  • Hydrolysis of the Hydantoin:

    • The dried hydantoin is suspended in a solution of sodium hydroxide or barium hydroxide and heated at reflux for an extended period (12-24 hours).

    • The reaction mixture is then cooled and acidified with sulfuric acid to precipitate the inorganic salts.

    • After filtration, the filtrate containing the amino acid is concentrated. The crude 1-aminocyclobutanecarboxylic acid is purified by recrystallization.

Causality Behind Experimental Choices:

  • Ammonium carbonate serves as both a source of ammonia and carbon dioxide, which are necessary for the formation of the hydantoin ring.[9]

  • The reaction is typically performed under pressure and elevated temperature to drive the equilibrium towards product formation.

  • Basic hydrolysis is employed to open the stable hydantoin ring, followed by acidification to isolate the free amino acid.

Stage 2: Esterification of 1-Aminocyclobutanecarboxylic Acid

Once 1-aminocyclobutanecarboxylic acid is obtained, it is converted to its methyl ester hydrochloride salt. A particularly efficient method utilizes trimethylchlorosilane (TMSCl) in methanol, which acts as both the esterifying agent and the source of the hydrochloride.[13][14][15][16]

Experimental Protocol: Esterification using Trimethylchlorosilane

  • To a suspension of 1-aminocyclobutanecarboxylic acid (1 equivalent) in anhydrous methanol, trimethylchlorosilane (TMSCl, 2-3 equivalents) is added dropwise at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure to yield the crude Methyl 1-aminocyclobutanecarboxylate hydrochloride.

  • The product is purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Causality Behind Experimental Choices:

  • TMSCl reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification of the carboxylic acid.[13]

  • The excess HCl also protonates the amino group, leading directly to the formation of the hydrochloride salt. This one-pot procedure is highly efficient.

Route 2: Synthesis from Diethyl Malonate

An alternative strategy involves the construction of the cyclobutane ring from an acyclic precursor, diethyl malonate. This route offers the advantage of avoiding the direct use of cyanide salts in the initial steps.

Experimental Protocol: Synthesis from Diethyl 1,1-cyclobutanedicarboxylate

  • Synthesis of Diethyl 1,1-cyclobutanedicarboxylate:

    • Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

    • To this solution, diethyl malonate (1 equivalent) is added to form the sodium salt.

    • 1,3-Dibromopropane (1 equivalent) is then added, and the mixture is heated at reflux to effect the cyclization.[17][18]

    • After workup, the resulting diethyl 1,1-cyclobutanedicarboxylate is purified by distillation.

  • Hydrolysis and Mono-decarboxylation:

    • The diester is hydrolyzed to 1,1-cyclobutanedicarboxylic acid using aqueous sodium hydroxide, followed by acidification.[19]

    • The diacid is then heated at its melting point to induce decarboxylation, yielding cyclobutanecarboxylic acid.

  • Introduction of the Amino Group (via Hofmann or Curtius Rearrangement):

    • Hofmann Rearrangement: The cyclobutanecarboxylic acid is first converted to its corresponding amide, cyclobutanecarboxamide, for instance, by reaction with thionyl chloride followed by ammonia.[20] The amide is then treated with bromine and sodium hydroxide to induce the Hofmann rearrangement, yielding cyclobutylamine.[2][7][21][22][23]

    • Curtius Rearrangement: Alternatively, the carboxylic acid can be converted to an acyl azide, typically via the acid chloride and reaction with sodium azide. Heating the acyl azide induces the Curtius rearrangement to an isocyanate, which can then be hydrolyzed to cyclobutylamine.[24][25][26][27][28]

  • Final Steps: The subsequent conversion of cyclobutylamine to the final product would require a multi-step process involving protection of the amine, introduction of the carboxyl group, esterification, and deprotection, making this a less direct route compared to the Strecker or Bucherer-Bergs syntheses. A more direct, yet challenging, approach from the dicarboxylate would involve selective mono-saponification, conversion of the free acid to an amide, Hofmann or Curtius rearrangement, and then esterification of the remaining ester group.

Comparative Analysis

Parameter Strecker Synthesis Bucherer-Bergs Synthesis Malonic Ester Synthesis
Starting Materials Cyclobutanone, NH₄Cl, KCNCyclobutanone, KCN, (NH₄)₂CO₃Diethyl malonate, 1,3-dibromopropane
Key Intermediates α-Aminonitrile5,5-CyclobutanespirohydantoinDiethyl 1,1-cyclobutanedicarboxylate
Reagent Toxicity High (KCN)High (KCN)Moderate (1,3-dibromopropane is a lachrymator)
Reaction Conditions Mild to moderateElevated temperature and pressureModerate to high temperatures
Overall Yield Generally moderate to goodGenerally goodCan be good, but multiple steps may lower the overall yield
Scalability Feasible with appropriate safety measuresFeasible, often used in industrial settingsFeasible
Purity of Final Product Good after purificationGood after purificationCan be challenging to purify intermediates
Number of Steps 2 (to amino acid) + 1 (esterification)2 (to amino acid) + 1 (esterification)Multiple steps to the final product

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: From 1-Aminocyclobutanecarboxylic Acid cluster_1 Route 2: From Diethyl Malonate Cyclobutanone Cyclobutanone Strecker Strecker Synthesis (NH4Cl, KCN) Cyclobutanone->Strecker Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Cyclobutanone->Bucherer AminoAcid 1-Aminocyclobutanecarboxylic Acid Strecker->AminoAcid Bucherer->AminoAcid Esterification Esterification (TMSCl, MeOH) AminoAcid->Esterification FinalProduct Methyl 1-aminocyclobutanecarboxylate hydrochloride Esterification->FinalProduct Malonate Diethyl Malonate Cyclization Cyclization (NaOEt, 1,3-dibromopropane) Malonate->Cyclization Diester Diethyl 1,1-cyclobutanedicarboxylate Cyclization->Diester Hydrolysis Hydrolysis & Decarboxylation Diester->Hydrolysis Monoacid Cyclobutanecarboxylic Acid Hydrolysis->Monoacid Amidation Amidation Monoacid->Amidation Amide Cyclobutanecarboxamide Amidation->Amide Rearrangement Hofmann/Curtius Rearrangement Amide->Rearrangement Amine Cyclobutylamine Rearrangement->Amine MultiStep Multi-step conversion Amine->MultiStep MultiStep->FinalProduct

Caption: Comparative workflow of the primary synthetic routes to Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Conclusion

For the laboratory-scale synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride, the two-step route commencing with either the Strecker or Bucherer-Bergs synthesis of 1-aminocyclobutanecarboxylic acid, followed by a one-pot esterification/hydrochloride salt formation, is generally the most direct and efficient approach. The choice between the Strecker and Bucherer-Bergs reactions may depend on the specific laboratory setup and comfort level with handling the required reagents, particularly under pressure for the latter.

The malonic ester synthesis, while avoiding the use of cyanide in the initial step, is a more protracted route with a higher number of synthetic transformations, which can negatively impact the overall yield and purification efforts. However, for large-scale industrial production, where the handling of cyanide is more commonplace and controlled, all three routes could be optimized and considered based on cost of raw materials and process safety assessments.

Ultimately, the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, available resources, and safety considerations. This guide provides the foundational knowledge for making an informed decision.

References

  • Almond, M. R., Stimmel, J. B., Thompson, E. A., & Loudon, G. M. (1988). Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. Organic Syntheses, 66, 132.
  • Organic Syntheses, Coll. Vol. 6, p.271 (1988); Vol. 51, p.33 (1971).
  • Wikimedia Commons. (2017). File:Cyclobutanecarboxamide Hofmann rearrangement.png.
  • Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

  • Pore, S. B., & Ku-mar, U. K. S. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(33), 5943-5963.
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Gunda, G., & Kumar, P. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
  • Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 34, p.32 (1954).
  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Kumar, V., & Sharma, A. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4647.
  • Hall, H. K., & Ykman, P. (1976). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Journal of Organic Chemistry, 41(10), 1828-1829.
  • Esterification of amino acids with methanol in the presence of TMSCl. (n.d.). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, August 5). Curtius Rearrangement [Video]. YouTube.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

  • Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 20, p.26 (1940).
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Patil, P., & Chaskar, A. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 4(1), 365-369.
  • Kotha, S., & Sreenivasachary, N. (2001). A Simple and Efficient Multigram Scale Synthesis of 1-Aminocyclopent-3-ene-1-carboxylic Acid. Synthesis, 2001(12), 1864-1866.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008).
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • De Sarro, G., Chimirri, A., De Sarro, A., Grasso, S., & Zappala, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674.
  • PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • D'yakonov, V. A., D'yakonova, E. V., & Dzhemilev, U. M. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Russian Chemical Bulletin, 59(11), 2269-2272.

Sources

Validation

spectroscopic analysis comparison of Methyl 1-aminocyclobutanecarboxylate hydrochloride and its derivatives

This guide provides a rigorous spectroscopic comparison of Methyl 1-aminocyclobutanecarboxylate hydrochloride (MAC-HCl) and its key derivatives. It is designed for analytical chemists and medicinal chemists requiring pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison of Methyl 1-aminocyclobutanecarboxylate hydrochloride (MAC-HCl) and its key derivatives. It is designed for analytical chemists and medicinal chemists requiring precise structural validation data for this conformationally constrained amino acid scaffold.

Structural Context & Analytical Significance

Methyl 1-aminocyclobutanecarboxylate is a critical "non-natural" amino acid building block. Unlike flexible aliphatic amino acids (e.g., alanine, valine), the cyclobutane ring imposes severe conformational restriction (


 angles) and ring strain  (~26 kcal/mol).

These structural features manifest distinctly in spectroscopic data:

  • NMR: The rigid ring creates complex diastereotopic splitting patterns for the

    
     and 
    
    
    
    protons, unlike the free rotation seen in acyclic analogs.
  • IR: Ring strain increases the wavenumber (

    
    ) of the carbonyl stretch compared to acyclic esters due to the "s-character" effect in the exocyclic bond.
    

Comparative NMR Analysis ( H & C)

The protonation state of the amine and the nature of the protecting group drastically alter the chemical environment.[1] The table below contrasts the HCl Salt (active reagent), the Free Base (reactive intermediate), and the N-Boc Derivative (peptide synthesis precursor).

Table 1: Representative H NMR Chemical Shifts ( ppm)
Proton AssignmentMAC-HCl (Salt) MAC-Free Base N-Boc-MAC-OMe Multiplicity & Coupling
Solvent DMSO-

/ CDCl

CDCl

CDCl

-OCH

(Ester)
3.75 - 3.82 3.72 3.74 Singlet (s)
-NH

(Amine)
8.80 - 9.20 (br s, 3H,

)
1.80 - 2.20 (br s, 2H,

)
5.10 - 5.30 (br s, 1H, NH)Broad, exchangeable
Ring H

(C2/C4)
2.60 - 2.85 (m)2.45 - 2.60 (m)2.40 - 2.65 (m)Complex Multiplet
Ring H

(C3)
1.90 - 2.25 (m)1.80 - 2.05 (m)1.85 - 2.10 (m)Complex Multiplet
Boc (-tBu) AbsentAbsent1.45 Singlet (s, 9H)

Analyst Note: The cyclobutane ring protons often appear as two distinct multiplets. The protons cis to the amino group are magnetically distinct from those trans to it. In the HCl salt, the deshielding effect of the ammonium group pulls the


-protons (C2/C4) downfield significantly compared to the free base.
Table 2: C NMR Chemical Shifts ( ppm)
Carbon AssignmentMAC-HCl N-Boc-MAC-OMe Diagnostic Feature
C=O (Ester) 170.5 - 171.5 173.0 - 174.0 Ester carbonyl
C=O (Carbamate) Absent154.5 - 155.5 Boc carbonyl (distinctive)
C_quat (C1) 58.0 - 60.0 59.5 - 61.0 Quaternary center
-OCH

53.5 52.8 Methyl ester
Ring -CH

-
30.0 - 32.0 30.5 - 32.5 Ring carbons (often overlapping)
Ring -CH

- (C3)
14.5 - 16.0 15.0 - 16.5 Distal ring carbon

Infrared (IR) Spectroscopy Guide

IR is the fastest method to verify the "Salt vs. Free Base" state. The ammonium ion creates a tell-tale broad absorption that obliterates the C-H stretching region.

Diagnostic Bands[1][2]
  • Carbonyl Region (1700–1760 cm

    
    ): 
    
    • MAC-HCl: Single strong band at 1745–1755 cm

      
        (Ester C=O). The frequency is higher than typical acyclic esters (~1735 cm
      
      
      
      ) due to ring strain.
    • N-Boc Derivative: Two bands.[2][3] Ester C=O (~1740 cm

      
      ) and Urethane C=O (~1700–1710 cm
      
      
      
      ).
  • N-H Stretching Region (2800–3500 cm

    
    ): 
    
    • MAC-HCl: Broad, chaotic absorption from 2800–3200 cm

      
       (N-H stretch of 
      
      
      
      ) often overlapping with C-H stretches.
    • Free Base: Two distinct, sharper "fangs" at 3300–3400 cm

      
        (symmetric/asymmetric 
      
      
      
      stretch).
    • N-Boc: Single sharp band at ~3350 cm

      
        (N-H carbamate).
      

Experimental Protocol: Synthesis & Validation

Self-Validating Workflow for Methyl 1-aminocyclobutanecarboxylate HCl.

Objective: Convert 1-aminocyclobutanecarboxylic acid (zwitterion) to the methyl ester hydrochloride.

Reagents:

  • 1-Aminocyclobutanecarboxylic acid (ACBC)

  • Thionyl Chloride (

    
    ) or Acetyl Chloride
    
  • Methanol (anhydrous)

Protocol:

  • Preparation: Chill 20 mL of anhydrous methanol to 0°C under

    
    .
    
  • Activation: Dropwise add 1.5 eq of

    
    . Mechanism: In situ generation of anhydrous HCl and Methyl Sulfite.
    
  • Addition: Add 1.0 eq of ACBC solid in one portion.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitoring: TLC (n-BuOH:AcOH:H2O 4:1:1) – stain with Ninhydrin. Product

    
     will be higher than starting material.
    
  • Isolation: Concentrate in vacuo. Co-evaporate with diethyl ether (

    
    ) to remove excess HCl.
    
  • Crystallization: Triturate the resulting oil with cold diethyl ether/hexane to precipitate the white HCl salt.

Validation Check: Dissolve 5 mg in


. If the methyl singlet at 3.8 ppm is absent, esterification failed. If aromatic peaks appear, check for solvent contamination (Toluene/Benzene).

Analytical Workflow Diagram

The following diagram illustrates the decision logic for identifying the derivative state based on spectral data.

G Sample Unknown Sample (Cyclobutane Amino Acid Derivative) IR_Analysis Step 1: IR Spectroscopy (Carbonyl Region) Sample->IR_Analysis Single_CO Single C=O Band (~1740-1750 cm⁻¹) IR_Analysis->Single_CO Ester Only Double_CO Double C=O Bands (1740 & 1700 cm⁻¹) IR_Analysis->Double_CO Ester + Carbamate NMR_Check Step 2: 1H NMR (Solvent: CDCl3 or DMSO-d6) Single_CO->NMR_Check Boc_Region Check Aliphatic Region (1.45 ppm singlet) Double_CO->Boc_Region NH_Region Check NH Region (8.0 - 10.0 ppm) NMR_Check->NH_Region Result_HCl IDENTIFIED: Methyl Ester HCl Salt (Broad NH3+, No tBu) NH_Region->Result_HCl Broad Signal 8-9 ppm Result_Free IDENTIFIED: Free Base Methyl Ester (NH2 @ ~2.0 ppm, No tBu) NH_Region->Result_Free Weak/Broad Signal < 3 ppm Result_Boc IDENTIFIED: N-Boc Methyl Ester (NH @ 5.2 ppm, tBu present) Boc_Region->Result_Boc tBu Singlet Present

Figure 1: Decision tree for spectroscopic identification of 1-aminocyclobutanecarboxylate derivatives.

References

  • Synthesis and Characterization of Cyclobutane Amino Acids. Source: Journal of Organic Chemistry.[4][5][6] Context: Defines the ring strain effects on NMR shifts for cyclobutane derivatives.

  • Spectroscopic Data for 1-Aminocyclobutanecarboxylic Acid Methyl Ester Hydrochloride.

    
    H NMR data in CDCl
    
    
    
    .
  • IR Spectroscopy of Amino Acid Esters. Source: Master Organic Chemistry / UCLA Chemistry Archives. Context: General reference for carbonyl and amine stretching frequencies in amino acid salts.

  • 1H NMR Chemical Shifts of Cyclobutane. Source: Doc Brown's Chemistry / ResearchGate. Context: Baseline data for unsubstituted cyclobutane ring protons (~1.96 ppm).

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Peptides Incorporating Methyl 1-Aminocyclobutanecarboxylate

Introduction: Overcoming the Peptide Therapeutic Hurdle Peptides represent a highly promising class of therapeutics, offering remarkable target specificity and low toxicity. However, their clinical translation is often h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides represent a highly promising class of therapeutics, offering remarkable target specificity and low toxicity. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and a lack of stable, bioactive conformations, which curtails their bioavailability and in vivo efficacy.[1][2] A leading strategy to surmount these obstacles is the incorporation of non-proteinogenic, conformationally constrained amino acids into the peptide backbone.[1]

This guide provides an in-depth comparison of peptides containing Methyl 1-aminocyclobutanecarboxylate hydrochloride (referred to hereafter by its active residue, 1-aminocyclobutanecarboxylic acid or Ac4c). We will explore how this unique structural modification enhances biological efficacy compared to native peptides and other common modifications. This analysis is grounded in experimental data and provides detailed protocols for researchers to validate these findings in their own work.

Section 1: The Structural and Functional Impact of Ac4c Incorporation

The introduction of the cyclobutane ring from Ac4c into a peptide backbone is not a trivial substitution; it is a deliberate design choice to enforce a specific three-dimensional structure.[3] The Cα-disubstituted nature of Ac4c sterically restricts the rotational freedom around the phi (φ) and psi (ψ) backbone dihedral angles.[4]

Causality of Conformational Constraint: Unlike a linear amino acid side chain, the rigid cyclobutane moiety forces the peptide backbone to adopt a more defined and predictable conformation. Experimental evidence from FT-IR and NMR studies, corroborated by X-ray crystallography, has conclusively shown that the Ac4c residue is a potent inducer of β-turns and helical structures within a peptide sequence.[5] This is critical because the biological activity of a peptide is inextricably linked to the specific conformation it presents to its target receptor or enzyme. By pre-organizing the peptide into a bioactive conformation, Ac4c reduces the entropic penalty of binding, potentially leading to higher affinity and activity.

Caption: Logical flow from Ac4c incorporation to enhanced bioactivity.

Section 2: Comparative Efficacy Analysis

The true measure of a modification's utility lies in its performance against alternatives. Here, we compare Ac4c-containing peptides to their native counterparts and to peptides with other common stability-enhancing modifications.

Ac4c Peptides vs. Native Peptides: A Case Study with Tuftsin

Tuftsin, a naturally occurring immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg), exhibits promising biological activities but is limited by its rapid degradation in serum. To address this, researchers synthesized analogs of tuftsin where native residues were replaced with Ac4c-derived methano amino acids (MAAs).[6]

The results were striking. Analogs where the proteolytically sensitive Thr-Lys bond was protected by incorporating an Ac4c derivative exhibited high resistance to enzymatic hydrolysis in human serum.[6] Furthermore, specific analogs demonstrated significantly greater biological activity than the parent tuftsin peptide. For instance, at a concentration of 2 x 10⁻⁷ M, the [MThr¹]tuftsin and [MVal³]tuftsin analogs were considerably more potent in stimulating interleukin-6 (IL-6) secretion from macrophages.[6][7]

Ac4c vs. Other Modifications

While direct comparative studies are specific to the peptide sequence, we can infer performance based on mechanism.

  • N-Methylation: N-methylation of the peptide backbone is another effective strategy to increase proteolytic stability and control conformation.[8][9] It works by removing the amide proton, a key hydrogen bond donor, and by creating steric hindrance. While effective, N-methylation can sometimes negatively impact receptor binding if the amide proton is critical for interaction. Ac4c, by contrast, primarily constrains the backbone without removing key interaction points, which can be a significant advantage.

  • Cyclization: Head-to-tail or side-chain cyclization is a powerful method to improve peptide stability by eliminating termini susceptible to exopeptidases and by rigidly constraining the overall structure.[2][10] However, cyclization is a more profound structural change and can be synthetically complex. Ac4c offers a more modular approach, allowing for localized conformational control at specific points within a linear peptide sequence.

Data Summary Table
FeatureNative Peptide (e.g., Tuftsin)Ac4c-Modified Peptide (e.g., [MThr¹]tuftsin)N-Methylated PeptideCyclic Peptide
Proteolytic Stability LowHighHigh[8]Very High[2]
Conformational Flexibility HighLow (Localized)[4]MediumLow (Global)
Biological Activity BaselinePotentially IncreasedVariable (Can decrease)[8]Potentially Increased
Synthetic Complexity LowModerateModerateHigh
Key Advantage Natural sequenceTargeted conformational lockBlocks H-bond donationGlobal rigidity, no termini
Key Disadvantage Rapid degradationPotential for altered bindingLoss of H-bond donorCan be difficult to design

Section 3: Experimental Protocols for Efficacy Evaluation

To facilitate the application of these principles, we provide validated, step-by-step protocols for the synthesis and evaluation of Ac4c-containing peptides.

Caption: Workflow for synthesis and evaluation of Ac4c peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Ac4c-Peptide

This protocol describes the synthesis of a model peptide using Boc (tert-butyloxycarbonyl) chemistry, which is well-suited for incorporating specialized amino acids like Ac4c.[3][11]

Rationale: Boc chemistry is chosen for its robust nature. The use of a strong acid (TFA) for deprotection ensures the complete removal of the Boc group at each step, which is critical for achieving high purity in the final product.[11]

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin's Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF.

    • Couple the first Boc-protected amino acid (e.g., Boc-Arg(Pbf)-OH) using HBTU/HOBt as activators and DIPEA as a base in DMF for 2 hours.

    • Confirm coupling with a Kaiser test.

  • Boc Deprotection:

    • Wash the resin with Dichloromethane (DCM).

    • Treat with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.

    • Wash with DCM, then neutralize with 10% DIPEA in DMF.

  • Ac4c Coupling:

    • Dissolve Boc-1-aminocyclobutanecarboxylic acid (Boc-Ac4c-OH), HBTU, and HOBt in DMF.

    • Add DIPEA and add the solution to the deprotected resin.

    • Allow to react for 2-4 hours. The rigid structure of Ac4c can slow coupling, so extended time is a self-validating measure.

    • Confirm coupling with a Kaiser test.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

    • Confirm the mass of the purified peptide via mass spectrometry.

Protocol: In Vitro Proteolytic Stability Assay

This protocol assesses the peptide's half-life in a biologically relevant medium, such as human serum or a specific protease solution.[12]

Rationale: Comparing the degradation rate of the Ac4c-modified peptide to its native counterpart provides a direct measure of the stability enhancement. Using HPLC with UV detection allows for quantitative analysis of the remaining intact peptide over time.[12]

  • Peptide Preparation: Prepare stock solutions of the native and Ac4c-modified peptides in an appropriate buffer (e.g., PBS) at 1 mg/mL.

  • Assay Setup:

    • In a microcentrifuge tube, add 90 µL of human serum (or a solution of trypsin at 10 µg/mL). Pre-warm to 37°C.

    • Initiate the reaction by adding 10 µL of the peptide stock solution to the serum.

  • Time-Course Sampling:

    • Immediately take a 10 µL aliquot (this is the T=0 time point) and quench it in 90 µL of a precipitation solution (e.g., 10% Trichloroacetic acid or cold Acetonitrile/Ethanol 1:1 v/v).[12]

    • Incubate the reaction tube at 37°C.

    • Take subsequent 10 µL aliquots at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and quench them in the same manner.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC, monitoring at a wavelength where the peptide absorbs (e.g., 220 nm).

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) for each peptide.

Protocol: Cell-Based Cytokine Secretion Assay (ELISA)

This protocol is based on the method used to evaluate the tuftsin analogs and measures the functional response of immune cells to peptide stimulation.[7]

Rationale: This assay provides a quantitative measure of biological function. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the amount of a secreted protein (like IL-6), making it a gold standard for this type of functional assay.[13]

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS to a density of ~1x10⁶ cells/mL.

  • Cell Plating: Seed the cells into a 96-well plate at a density of 1x10⁵ cells per well and allow them to adhere overnight.

  • Peptide Stimulation:

    • Prepare serial dilutions of the native and Ac4c-modified peptides in cell culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the appropriate wells. Include a "no peptide" control.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed to pellet any detached cells. Carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Perform an ELISA for the cytokine of interest (e.g., IL-6) using a commercial kit, following the manufacturer's instructions.

    • Briefly: Coat a 96-well ELISA plate with a capture antibody. Block the plate. Add the collected cell supernatants and standards. Add a detection antibody. Add a substrate (e.g., TMB). Stop the reaction and read the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known standards.

    • Use the standard curve to calculate the concentration of IL-6 in each sample.

    • Compare the amount of IL-6 secreted in response to the Ac4c-peptide versus the native peptide.

Conclusion and Future Outlook

The incorporation of Methyl 1-aminocyclobutanecarboxylate (Ac4c) into peptide sequences is a validated and highly effective strategy for enhancing biological efficacy. By imposing a specific and stable conformation, Ac4c residues can dramatically increase proteolytic resistance and, in doing so, improve the in vivo half-life of peptide therapeutics.[3][6] Crucially, this conformational constraint can pre-organize the peptide into its bioactive form, leading to enhanced or sustained biological activity, as demonstrated by the tuftsin case study.[6]

Compared to other modifications like N-methylation or full cyclization, Ac4c provides a modular and synthetically accessible tool for localized structural control. The provided protocols offer a clear, self-validating framework for researchers to synthesize and rigorously test the efficacy of their own Ac4c-modified peptides. Future research should focus on building a larger library of comparative data across different peptide families to further delineate the rules governing the optimal placement and context for Ac4c incorporation in next-generation drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
  • Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride.
  • NIH.
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  • PubMed. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides.
  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.
  • PubMed. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues.
  • Chemistry LibreTexts. 26.7: Peptide Synthesis.
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Validation

A Comparative Structural Analysis: Methyl 1-aminocyclobutanecarboxylate hydrochloride vs. Proline

In the landscape of drug discovery and peptide science, the conformational constraint of amino acid building blocks is a critical parameter for modulating biological activity, metabolic stability, and receptor selectivit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and peptide science, the conformational constraint of amino acid building blocks is a critical parameter for modulating biological activity, metabolic stability, and receptor selectivity. Among the diverse array of non-proteinogenic amino acids, those with cyclic structures have garnered significant attention for their ability to impart rigidity to peptide backbones. This guide provides an in-depth comparative structural analysis of two such molecules: Methyl 1-aminocyclobutanecarboxylate hydrochloride, a constrained, non-natural amino acid analog, and Proline, a naturally occurring cyclic amino acid. Through a combination of experimental and computational methodologies, we will dissect the nuanced structural differences that underpin their unique properties and applications in modern medicinal chemistry.

Introduction: The Quest for Conformational Control

The precise three-dimensional arrangement of a peptide or small molecule therapeutic is paramount to its function. Flexible molecules often suffer from an entropic penalty upon binding to their biological targets, leading to reduced affinity. The incorporation of conformationally restricted amino acids is a well-established strategy to pre-organize a molecule into a bioactive conformation, thereby enhancing its pharmacological properties.

Proline , with its pyrrolidine ring, is nature's own tool for introducing kinks and turns into polypeptide chains. Its rigid structure restricts the peptide backbone's rotational freedom, influencing secondary structure and protein folding. However, the very nature of its five-membered ring and the secondary amine in the peptide backbone also imposes certain limitations.

Methyl 1-aminocyclobutanecarboxylate hydrochloride represents a synthetic alternative, offering a different flavor of conformational constraint. The four-membered cyclobutane ring introduces a unique set of steric and electronic effects that diverge from those of proline. As an α,α-disubstituted amino acid, it provides a different mode of backbone rigidification. This guide will explore these differences through a rigorous structural lens.

Physicochemical Properties: A Tale of Two Rings

A fundamental understanding of the physicochemical properties of these molecules is essential before delving into their complex structural analysis.

PropertyMethyl 1-aminocyclobutanecarboxylate hydrochlorideL-Proline
Molecular Formula C₆H₁₂ClNO₂C₅H₉NO₂
Molecular Weight 165.62 g/mol 115.13 g/mol
Appearance White to off-white crystalline powderWhite crystals or crystalline powder
Melting Point 185-186 °C228-233 °C (decomposes)
Solubility Soluble in waterSoluble in water
pKa (Carboxyl) Not readily available~1.99
pKa (Amino) Not readily available~10.64

Experimental Structural Elucidation

To objectively compare the three-dimensional structures of Methyl 1-aminocyclobutanecarboxylate hydrochloride and Proline, a multi-pronged experimental approach is necessary. Here, we outline the detailed methodologies for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most definitive atomic-level picture of a molecule's solid-state conformation. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles.

Experimental Workflow: X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystallization Crystallization of Hydrochloride Salt Mounting Crystal Mounting Crystallization->Mounting Select suitable crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Mount on goniometer Solution Structure Solution (Direct Methods) Diffraction->Solution Process raw diffraction data Refinement Structure Refinement Solution->Refinement Initial model building Validation Model Validation Refinement->Validation Finalize atomic coordinates

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Crystallization of Amino Acid Hydrochloride Salts:

This protocol is adapted for small, water-soluble molecules like Methyl 1-aminocyclobutanecarboxylate hydrochloride and Proline hydrochloride.[1][2]

  • Dissolution: Prepare a saturated solution of the amino acid hydrochloride salt in a suitable solvent. For these compounds, a good starting point is a mixture of water and a miscible organic solvent like isopropanol or ethanol. The addition of the organic solvent will decrease the solubility and promote crystallization.

  • Slow Evaporation: Place the solution in a loosely covered vial in a vibration-free environment. Allow the solvent to evaporate slowly over several days. The slow removal of the solvent encourages the formation of large, well-ordered single crystals.

  • Vapor Diffusion: Alternatively, use a vapor diffusion setup. Place a small drop of the concentrated amino acid hydrochloride solution on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop will induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined facets), carefully harvest them using a cryoloop and immediately mount them on the goniometer head of the diffractometer for data collection.

Data Analysis and Interpretation:

The diffraction data will yield precise measurements of:

  • Bond Lengths and Angles: Comparison of the C-C and C-N bond lengths within the cyclobutane and pyrrolidine rings will reveal differences in ring strain.

  • Torsional Angles: The puckering of the rings can be quantified. For the cyclobutane ring, the degree of non-planarity is a key structural feature. For proline, the "envelope" or "twist" conformation of the pyrrolidine ring will be determined.

  • Intermolecular Interactions: The crystal packing will reveal hydrogen bonding networks and other non-covalent interactions, which are crucial for understanding the solid-state behavior of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, offering a complementary perspective to the static picture from X-ray crystallography.

Experimental Workflow: NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation Dissolution Dissolve in Deuterated Solvent (e.g., D₂O) OneD 1D ¹H & ¹³C NMR Dissolution->OneD Prepare NMR tube TwoD 2D NMR (COSY, HSQC, NOESY/ROESY) OneD->TwoD Optimize parameters Assignment Resonance Assignment TwoD->Assignment Process spectra Conformation Conformational Analysis Assignment->Conformation Analyze correlations

Figure 2: A standard workflow for NMR-based structural analysis.

Detailed Protocol for NMR Analysis: [3][4]

  • Sample Preparation: Dissolve an accurately weighed amount of Methyl 1-aminocyclobutanecarboxylate hydrochloride and L-Proline in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of ~5-10 mM.

  • 1D NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts and coupling constants of all protons.

    • Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the chemical shifts of all carbon atoms. These shifts are sensitive to the local electronic environment and can provide initial clues about the ring conformation.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons separated by 2-3 bonds), which is essential for assigning the proton resonances within the cyclobutane and pyrrolidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon resonances.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis. They detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. The intensity of the NOE/ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing valuable distance restraints for determining the solution-state conformation.[5] For molecules of this size, ROESY is often preferred as it avoids the complication of zero or negative NOEs.

Expected Insights from NMR Data:

  • Ring Puckering: The coupling constants between vicinal protons in the rings are sensitive to the dihedral angles, providing information about the degree and nature of ring puckering in solution.

  • Conformational Averaging: NMR spectra represent a time-average of all conformations present in solution. The sharpness of the signals can indicate the degree of conformational flexibility.

  • Cis-Trans Isomerism (for Proline): In peptides, the X-Pro amide bond can exist in both cis and trans conformations. While not directly applicable to the free amino acid, this is a key feature of proline that distinguishes it from many other amino acids, including Methyl 1-aminocyclobutanecarboxylate.

Computational Structural Analysis

Computational modeling provides a powerful means to complement experimental data and to explore the conformational landscape of molecules in silico.

Computational Workflow: Molecular Dynamics Simulation

md_workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Build Build Initial Structures Solvate Solvate in Water Box Build->Solvate Neutralize Add Counter-ions Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production RMSD RMSD & RMSF Analysis Production->RMSD Dihedrals Dihedral Angle Distribution Production->Dihedrals Puckering Ring Puckering Analysis Production->Puckering

Figure 3: A typical workflow for molecular dynamics simulations.

Detailed Protocol for Comparative Molecular Dynamics (MD) Simulations: [6][7]

  • System Preparation:

    • Build the 3D structures of Methyl 1-aminocyclobutanecarboxylate (as the cation) and Proline (as the zwitterion) using a molecular builder.

    • Place each molecule in the center of a periodic box of explicit water molecules (e.g., TIP3P).

    • For the Methyl 1-aminocyclobutanecarboxylate system, add a chloride counter-ion to neutralize the system.

    • Select an appropriate force field (e.g., AMBER or CHARMM) to describe the interatomic interactions.

  • Simulation Protocol:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space.

  • Trajectory Analysis:

    • Ramachandran-like Plots: Although typically used for peptides, analogous plots of backbone-equivalent dihedral angles (e.g., C-Cα-N-C' and Cα-N-C'-O) can be generated to visualize the accessible conformational space.

    • Ring Puckering Analysis: The puckering of the cyclobutane and pyrrolidine rings can be analyzed throughout the simulation to identify the preferred puckering states and the energy barriers between them.[8][9]

    • Solvent Interactions: Analyze the radial distribution functions of water molecules around the solute to understand the hydration shell and solvent accessibility of different parts of the molecules.

Comparative Structural Insights and Implications

The combined experimental and computational data will illuminate the key structural differences between Methyl 1-aminocyclobutanecarboxylate hydrochloride and Proline.

Ring Strain and Puckering: The cyclobutane ring of Methyl 1-aminocyclobutanecarboxylate is expected to be more strained than the pyrrolidine ring of proline. This increased strain will likely lead to a more puckered conformation for the cyclobutane ring to alleviate torsional strain.[10] This puckering will have a significant impact on the orientation of the amino and carboxyl groups, and consequently on how this amino acid influences peptide backbone conformation.

Conformational Rigidity: Proline's pyrrolidine ring restricts the phi (Φ) dihedral angle of the peptide backbone to approximately -60° to -75°. Methyl 1-aminocyclobutanecarboxylate, being an α,α-disubstituted amino acid, will also impose significant steric hindrance, but it will constrain both phi (Φ) and psi (Ψ) angles in a different manner. This can lead to the stabilization of different secondary structures, such as β-turns or helices, compared to proline.

Impact on Peptide Structure: When incorporated into a peptide chain, the N-H of a standard amino acid can act as a hydrogen bond donor. In contrast, the nitrogen atom of proline in a peptide bond lacks a hydrogen and can only act as a hydrogen bond acceptor. The primary amine of Methyl 1-aminocyclobutanecarboxylate, when part of a peptide bond, will behave like a standard amino acid in this regard. This fundamental difference in hydrogen bonding capability has profound implications for the types of secondary structures that can be formed.

Conclusion: Designing with Structural Precision

The choice between incorporating Methyl 1-aminocyclobutanecarboxylate hydrochloride and proline into a peptide or small molecule therapeutic is not merely a matter of substituting one cyclic amino acid for another. As this guide has detailed, their distinct ring sizes, degrees of puckering, and substitution patterns at the α-carbon lead to fundamentally different conformational preferences and impacts on the surrounding molecular architecture.

The more strained and puckered cyclobutane ring of Methyl 1-aminocyclobutanecarboxylate offers a unique tool for inducing specific turns and rigidifying the peptide backbone in a manner that is distinct from the classic "proline kink." The ability of its amide nitrogen to act as a hydrogen bond donor further expands its utility in designing novel secondary structures.

Ultimately, a thorough understanding of the structural nuances of these and other constrained amino acids, gained through the rigorous application of experimental and computational techniques outlined herein, is essential for the rational design of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.

References

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  • Williams, E. R., et al. (2006). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Journal of the American Society for Mass Spectrometry, 17(9), 1286-1294. [Link]

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  • Siano, A., et al. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in enzymology, 684, 1-21. [Link]

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  • Carballo-Pacheco, M., & Strodel, B. (2022). A Practical Guide to All-Atom and Coarse-Grained Molecular Dynamics Simulations Using Amber and Gromacs: A Case Study of Disulfide-Bond Impact on the Intrinsically Disordered Amyloid Beta. International journal of molecular sciences, 23(19), 11623. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Novelty of Methyl 1-aminocyclobutanecarboxylate Hydrochloride Derivatives in Patent Literature

For Researchers, Scientists, and Drug Development Professionals In the competitive landscape of drug discovery, the ability to rapidly assess the novelty of a chemical scaffold and its derivatives is paramount. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery, the ability to rapidly assess the novelty of a chemical scaffold and its derivatives is paramount. This guide provides an in-depth technical framework for evaluating the patent landscape surrounding Methyl 1-aminocyclobutanecarboxylate hydrochloride, a valuable building block in medicinal chemistry. We will explore the strategic incorporation of the cyclobutane moiety, methodologies for determining novelty, and provide actionable experimental protocols for the synthesis and characterization of novel derivatives.

The Strategic Value of the Cyclobutane Moiety in Drug Design

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to imbue drug candidates with advantageous properties.[1][2] Its unique, puckered conformation provides a level of rigidity not found in open-chain analogs, a concept known as conformational restriction .[3][4] This pre-organization of the molecule can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency and selectivity.[1]

Furthermore, the cyclobutane scaffold is considered a bioisostere for other cyclic systems, such as the phenyl group, offering a three-dimensional alternative that can improve physicochemical properties like solubility and metabolic stability.[1][2] By replacing a planar aromatic ring with a non-planar cyclobutane, chemists can escape "flatland" and explore new chemical space, potentially leading to improved pharmacokinetic profiles.[3]

A Systematic Approach to Assessing Novelty in Patent Literature

A thorough assessment of novelty is the first step in determining the patentability of a new chemical entity. This process involves a meticulous search and analysis of existing patents and scientific literature to ensure that the compound has not been previously disclosed.[5][6]

Pillar 1: Defining the Scope of the Search

The initial step is to define the core structure and the potential modifications. For our topic, the core is Methyl 1-aminocyclobutanecarboxylate. The novelty will likely arise from substitutions on the amino group (N-substitution).

Pillar 2: Executing the Search

A multi-pronged search strategy is essential. This includes:

  • Keyword Searching: Utilize a combination of chemical names, IUPAC names, and common abbreviations.

  • Structure and Substructure Searching: Employ chemical drawing tools within patent databases to search for the core scaffold and its variations. This is crucial for identifying compounds claimed within broad Markush structures.[7][8][9]

  • Markush Structure Analysis: A Markush claim is a generic chemical structure that encompasses a class of related compounds.[7][9] It is vital to carefully dissect these claims to determine if your specific derivative is explicitly or implicitly disclosed.[10] Novelty can be established if your compound is a specific selection from multiple variable groups within a broad Markush claim that has not been previously exemplified.[10]

Pillar 3: Analyzing the Prior Art

Once relevant patents are identified, a deep dive into their claims and examples is necessary. For a prior art document to invalidate a new chemical entity, it must be an "enabling disclosure," meaning it provides enough information for a person skilled in the art to synthesize the compound without undue experimentation.[6][11]

Workflow for Assessing Novelty

G cluster_0 Phase 1: Scoping and Searching cluster_1 Phase 2: Prior Art Analysis cluster_2 Phase 3: Novelty Determination a Define Core Scaffold: Methyl 1-aminocyclobutanecarboxylate b Identify Points of Novelty: N-Substitutions (Acyl, Aryl, etc.) a->b c Keyword & CAS Registry No. Search b->c d Substructure & Markush Search (e.g., SciFinder, STN, Patsnap) b->d e Retrieve Full-Text Patents & Scientific Literature c->e d->e f Analyze Claims: - Explicit Disclosure - Implicit Disclosure (Markush) e->f g Examine Examples: - Is the specific derivative synthesized? - Is characterization data provided? f->g h Assess Enablement: Is the synthesis reproducible? g->h i Synthesize & Characterize Proposed Derivative h->i j Compare Analytical Data with Prior Art i->j k Novelty Confirmed j->k No direct overlap l Potentially Not Novel j->l Direct overlap

Figure 1: Workflow for assessing the novelty of chemical derivatives.

Comparative Analysis of Patented Derivatives

Derivative ClassRepresentative Substitution (R)Therapeutic TargetReported Activity (IC₅₀)Patent Reference (Hypothetical)
N-Acyl BenzoylFatty Acid Amide Hydrolase (FAAH)150 nMPatent A
4-ChlorobenzoylFAAH85 nMPatent A
N-Aryl 4-MethoxyphenylFAAH500 nMPatent B
2,4-DichlorophenylFAAH250 nMPatent B
N-Heteroaryl Pyridin-2-ylSARM175 nMPatent C
Thiazol-2-ylSARM1120 nMPatent C

This table is for illustrative purposes and does not represent actual data from a single source.

This comparative analysis allows researchers to identify promising substitution patterns and potential areas for further optimization. For instance, in the hypothetical data above, N-acylation with an electron-withdrawing group on the benzoyl ring appears to enhance FAAH inhibitory activity.

Experimental Protocols for Synthesis and Characterization

To provide a practical context, we present a detailed protocol for the synthesis and characterization of a representative novel derivative, N-benzoyl methyl 1-aminocyclobutanecarboxylate.

Synthesis of N-benzoyl methyl 1-aminocyclobutanecarboxylate

This procedure is an adaptation of standard N-acylation methods for amino esters.[12]

Materials:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of methyl 1-aminocyclobutanecarboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.

  • Acylation: After stirring for 10 minutes, add benzoyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzoyl methyl 1-aminocyclobutanecarboxylate.[13][14]

G cluster_0 Synthesis cluster_1 Workup & Purification a Start: Methyl 1-aminocyclobutanecarboxylate HCl b Dissolve in DCM, cool to 0°C a->b c Add Triethylamine (base) b->c d Add Benzoyl Chloride (acylating agent) c->d e Stir at RT, monitor by TLC d->e f Quench with NaHCO₃ e->f g Extract with DCM f->g h Wash with Brine, Dry (MgSO₄) g->h i Concentrate h->i j Silica Gel Column Chromatography i->j k Pure Product j->k

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies: Featuring Methyl 1-aminocyclobutanecarboxylate hydrochloride

Introduction: The Imperative of Specificity in Small Molecule Analysis In the realms of drug development and biomedical research, the specificity of molecular interactions is paramount. Unforeseen cross-reactivity can le...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Small Molecule Analysis

In the realms of drug development and biomedical research, the specificity of molecular interactions is paramount. Unforeseen cross-reactivity can lead to off-target effects, inaccurate bioanalytical measurements, and misinterpreted results. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using Methyl 1-aminocyclobutanecarboxylate hydrochloride as a case study. This non-proteinogenic amino acid ester, with its constrained cyclobutane scaffold, presents an interesting candidate for exploring molecular recognition by antibodies and enzymes. While it is a valuable building block in medicinal chemistry, its potential to interfere with assays for structurally similar endogenous or synthetic molecules necessitates a thorough evaluation of its cross-reactivity profile.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles of experimental design, ensuring that the generated data is both robust and readily interpretable. We will delve into the practical application of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify cross-reactivity and provide a hypothetical, yet scientifically grounded, comparative analysis.

Conceptual Framework: Understanding Small Molecule Cross-Reactivity

At its core, cross-reactivity in the context of immunoassays refers to the ability of an antibody to bind to molecules other than its designated target analyte. This phenomenon is primarily driven by structural similarity. For small molecules, or haptens, to elicit an immune response and generate antibodies, they must first be conjugated to a larger carrier protein. The resulting antibodies will recognize specific epitopes on the hapten. If other molecules share a similar three-dimensional shape or charge distribution, they may also bind to the antibody's antigen-binding site, leading to a false-positive signal or inaccurate quantification.[2]

The degree of cross-reactivity is a critical parameter for validating any immunoassay intended for quantitative analysis in complex biological matrices. It is typically expressed as a percentage relative to the binding of the primary analyte.

Experimental Design: A Case Study with a Hypothetical Immunoassay

For the purpose of this guide, let us postulate a common scenario in drug development: the creation of a highly specific monoclonal antibody for the quantification of a fictional therapeutic agent, "Cyclobutapril," which has a core structure of 1-aminocyclobutanecarboxylic acid. Our objective is to determine if Methyl 1-aminocyclobutanecarboxylate hydrochloride and other structurally related analogs cross-react with this antibody, which could lead to erroneous measurements of Cyclobutapril in patient samples.

Selection of Potential Cross-Reactants

A crucial first step is to identify and procure a panel of compounds that are structurally analogous to the target analyte. The selection should be based on variations in the core scaffold, stereochemistry, and peripheral functional groups. For our hypothetical study of Cyclobutapril (represented by its core, 1-aminocyclobutanecarboxylic acid for this assay), a logical panel would include:

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride: The primary subject of our investigation. Its key difference is the esterification of the carboxylic acid.

  • 1-Aminocyclopropanecarboxylic acid: To assess the impact of ring size (3-membered vs. 4-membered).

  • 1-Aminocyclopentanecarboxylic acid: To evaluate the effect of a larger ring size (5-membered).

  • 1-Aminocyclohexanecarboxylic acid: To further explore the influence of increasing ring size (6-membered).

  • cis- and trans-3-Aminocyclobutanecarboxylic acid: To determine if the position of the amino group on the cyclobutane ring affects antibody recognition.[3]

  • Glycine: As a simple, non-cyclic amino acid control.

This curated panel allows for a systematic evaluation of the structural features that govern antibody specificity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The competitive ELISA is an ideal format for quantifying small molecule cross-reactivity. In this assay, the potential cross-reactant (or the target analyte as a standard) in a sample competes with a fixed amount of enzyme-labeled target analyte for binding to a limited number of antibody-coated sites on a microplate. A higher concentration of the analyte in the sample results in less binding of the enzyme-labeled analyte and a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.[4][5][6]

Workflow Diagram

Competitive_ELISA_Workflow cluster_prep Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis plate 1. Coat Plate with Capture Antibody block 2. Block Non-specific Binding Sites plate->block mix 3. Prepare Standards & Test Compounds add_mix 4. Add Mixture to Coated Plate mix->add_mix incubate 5. Incubate for Competitive Binding add_mix->incubate wash1 6. Wash Plate incubate->wash1 add_secondary 7. Add Enzyme-conjugated Secondary Antibody wash1->add_secondary wash2 8. Wash Plate add_secondary->wash2 add_substrate 9. Add Substrate wash2->add_substrate read_plate 10. Read Absorbance add_substrate->read_plate plot 11. Plot Standard Curve read_plate->plot calc 12. Calculate IC50 & Cross-Reactivity plot->calc Structural_Comparison cluster_target Target Analyte (100% CR) cluster_high_cr High Cross-Reactivity (20% CR) cluster_low_cr Low Cross-Reactivity (5% CR) cluster_negligible_cr Negligible Cross-Reactivity (<1% CR) Target 1-Aminocyclobutanecarboxylic acid Test Methyl 1-aminocyclobutanecarboxylate hydrochloride Target->Test Esterification of Carboxylic Acid Analog1 1-Aminocyclopropanecarboxylic acid Target->Analog1 Smaller Ring Size Analog2 1-Aminocyclohexanecarboxylic acid Target->Analog2 Larger Ring Size

Caption: Structural relationships influencing hypothetical cross-reactivity.

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride (20% CR): The significant cross-reactivity suggests that while the free carboxylate is important for optimal binding, its esterification does not completely abolish recognition. The core cyclobutane scaffold and the primary amine likely remain key binding determinants. This level of cross-reactivity would be a concern if the methyl ester is a known metabolite or a potential impurity.

  • Ring Size Analogs (5% to <1% CR): The progressive decrease in cross-reactivity with both smaller (cyclopropane) and larger (cyclopentane, cyclohexane) rings indicates that the four-membered cyclobutane ring is a critical component of the epitope recognized by the antibody. This highlights the conformational constraints imposed by the ring structure as being vital for antibody binding. [7]* Positional Isomers (<1.25% CR): The very low cross-reactivity of the 3-amino isomers demonstrates that the geminal substitution pattern of the amino and carboxyl groups at the C1 position is essential for recognition.

  • Acyclic Control (<0.1% CR): The lack of binding by glycine confirms that the cyclic scaffold is a mandatory feature for antibody recognition.

Conclusion and Best Practices

This guide has outlined a systematic approach to evaluating the cross-reactivity of Methyl 1-aminocyclobutanecarboxylate hydrochloride within the context of a hypothetical immunoassay. The principles and protocols described are broadly applicable to any small molecule cross-reactivity study.

Key Takeaways for Ensuring Scientific Integrity:

  • Rationale-Driven Analog Selection: Always choose a panel of cross-reactants that allows for the systematic dissection of structure-activity relationships.

  • Rigorous Assay Validation: A comprehensive validation of the competitive ELISA, including parameters like precision, accuracy, and limit of detection, is essential before conducting cross-reactivity studies. [8]* Accurate IC50 Determination: Ensure that a sufficient number of data points are used to generate a full sigmoidal curve for accurate IC50 calculation.

  • Context is Crucial: The acceptable level of cross-reactivity depends on the intended application of the assay. For therapeutic drug monitoring, even low levels of cross-reactivity from a major metabolite can be problematic.

By adhering to these principles, researchers can generate high-quality, reliable cross-reactivity data, leading to more robust and trustworthy bioanalytical methods.

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Aryal, S. (2022, May 10). Competitive ELISA Protocol and Animation. Microbe Notes. Retrieved from [Link]

  • Tüdős, A. J., & Schoonen, J. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 282. [Link]

  • AAT Bioquest, Inc. (2020, November 15). Calculating an IC50 value and its Margin of Error. YouTube. Retrieved from [Link]

  • Biomeda Corp. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(18), 3463–3470. [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. [Link]

  • Kim, D., & Lee, J. Y. (2021). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. International Journal of Molecular Sciences, 22(16), 8912. [Link]

  • Formaggio, F., et al. (1996). Aminoacids of the cyclobutane series. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. Retrieved from [Link]

  • Wang, W., et al. (2019). Developability assessment at early-stage discovery to enable development of antibody-derived therapeutics. Acta Pharmaceutica Sinica B, 9(4), 681–693. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(18), 3463–3470. [Link]

  • ResearchGate. (n.d.). The distribution of amino acid mutants in antibodies derived from four.... Retrieved from [Link]

  • Allan, R. D., et al. (1983). Cyclobutane analogs of GABA. Journal of Medicinal Chemistry, 26(11), 1574–1579. [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Gaoni, Y. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES.
  • Neelamegham, S., et al. (2016). Perspectives on Anti-Glycan Antibodies Gleaned from Development of a Community Resource Database. ACS Chemical Biology, 11(7), 1739–1748. [Link]

  • Patil, J., et al. (2024). Understanding the Specific Implications of Amino Acids in the Antibody Development. Journal of Protein Chemistry, 43(3), 221-231. [Link]

  • The Organic Chemistry Tutor. (2024, January 15). Synthesis of Primary Amines from Carboxylic Acids. YouTube. Retrieved from [Link]

Sources

Comparative

Benchmarking Methyl 1-aminocyclobutanecarboxylate Hydrochloride: A Guide to Conformational Control &amp; Synthesis

Executive Summary Methyl 1-aminocyclobutanecarboxylate hydrochloride (H-Ac4c-OMe·HCl, CAS: 92398-47-5) is a specialized -disubstituted amino acid derivative used primarily to induce specific secondary structures in bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-aminocyclobutanecarboxylate hydrochloride (H-Ac4c-OMe·HCl, CAS: 92398-47-5) is a specialized


-disubstituted amino acid derivative used primarily to induce specific secondary structures in bioactive peptides. Unlike its acyclic analog Aib (aminoisobutyric acid), Ac4c incorporates the 

-carbon into a cyclobutane ring, introducing defined steric constraints that lock peptide backbones into stable helical or turn conformations.

This guide benchmarks the performance of H-Ac4c-OMe·HCl against standard alternatives (Aib, Ac3c, Ac5c) in drug design and provides validated protocols for its use in solid-phase and solution-phase synthesis.

Technical Profile & Specifications

PropertySpecification
Chemical Name Methyl 1-aminocyclobutanecarboxylate hydrochloride
Synonyms H-Ac4c-OMe[1][2]·HCl; 1-Amino-cyclobutanecarboxylic acid methyl ester HCl
CAS Number 92398-47-5
Molecular Formula

Molecular Weight 165.62 g/mol
Physical State White crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (requires base)
Core Utility Peptidomimetics, Conformational Restriction, PET Precursor Synthesis

Comparative Analysis: Conformational Control

The primary "performance" metric for Ac4c is its ability to restrict the conformational space of a peptide backbone (


 torsion angles). The table below compares Ac4c with its closest analogs.
Table 1: Benchmarking Conformational Restriction
FeatureAib (Reference) Ac3c (Cyclopropyl) Ac4c (Cyclobutyl) Ac5c (Cyclopentyl)
Structure Acyclic (

-Me,

-Me)
3-membered ring4-membered ring 5-membered ring
Steric Strain LowVery HighModerate Low/Moderate
Helix Preference

-helix /

-helix
Distorted turns /


-helix /

-helix

-helix
Backbone Rigidity Flexible constraint"Locked" (Rigid)Tuned Rigidity Flexible constraint
Lipophilicity ModerateLowModerate High
Application General helix inductionSharp turns,

-strand blocking
Fine-tuning helix stability Hydrophobic core packing

Expert Insight: While Aib is the gold standard for inducing helicity, it allows for significant "breathing" of the helix. Ac4c offers a "Goldilocks" zone: it imposes stronger constraints than Aib due to the cyclobutane ring preventing rotation, yet it avoids the extreme ring strain and distinct geometry of Ac3c , which often disrupts standard


-helices. Use Ac4c when Aib peptides are too flexible or metabolically unstable.

Decision Framework: Selection Strategy

The following logic gate assists in selecting the appropriate constrained amino acid for your specific application.

SelectionStrategy Start Start: Design Goal Helix Induce Helicity? Start->Helix Yes Turn Induce Sharp Turn? Start->Turn No Stability Metabolic Stability Needed? Helix->Stability Is Aib too flexible? UseAc3c Use Ac3c (Rigid Turn/Strand Blocker) Turn->UseAc3c Beta-turn type I/II UseAib Use Aib (Standard Helix Inducer) Stability->UseAib No UseAc4c Use Ac4c (Stable Helix + Rigidity) Stability->UseAc4c Yes (Need stronger constraint) UseAc5c Use Ac5c (Hydrophobic Bulk) Stability->UseAc5c Need Hydrophobicity

Figure 1: Decision tree for selecting constrained amino acids in peptidomimetic design.

Synthetic Performance: Methyl Ester vs. Alternatives[3]

In synthesis, the Methyl Ester Hydrochloride form provides distinct advantages over the free acid or ethyl esters.

Table 2: Synthetic Utility Comparison
FormHandling & StabilityCoupling EfficiencyDeprotection
Methyl Ester HCl (Ac4c-OMe·HCl) Excellent. Crystalline solid, non-hygroscopic. Long shelf life.High. Amine is protected until neutralization. Ester prevents C-term side reactions.Fast. Saponification (LiOH/MeOH) is faster than Ethyl/t-Butyl esters.
Ethyl Ester HCl Good. Slower hydrolysis rate than methyl.High. Similar to methyl.Moderate. Requires stronger base or longer time.
Free Acid (Zwitterion) Poor solubility in organic solvents. Hard to purify.Low. Requires protection of C-term before use in peptide synthesis.N/A
t-Butyl Ester Good. Acid labile (removed with TFA).High. Orthogonal to base-labile groups (Fmoc).Fast (Acidic). Not orthogonal to Boc removal.

Experimental Protocols

Note on Steric Hindrance: The quaternary carbon at the


-position of Ac4c creates significant steric hindrance. Standard coupling conditions (e.g., EDC/NHS) often result in low yields. The protocols below utilize HATU , which is superior for sterically hindered junctions.
Protocol A: Coupling H-Ac4c-OMe·HCl to a Carboxylic Acid

Use this protocol to attach Ac4c to the C-terminus of a peptide fragment.

Reagents:

  • Carboxylic Acid Component (R-COOH, 1.0 equiv)

  • H-Ac4c-OMe·HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv, optional but recommended for difficult couplings)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve R-COOH and HATU in anhydrous DMF (0.1 M concentration) under nitrogen. Stir for 5 minutes.

  • Neutralization: In a separate vial, dissolve H-Ac4c-OMe·HCl in minimal DMF and add 2.0 equiv of DIPEA to neutralize the salt.

  • Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C or re-dose with HATU/DIPEA.

  • Workup: Dilute with EtOAc, wash with 1N HCl (x2), sat.

    
     (x2), and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Saponification (Methyl Ester Removal)

Use this protocol to free the C-terminus for subsequent coupling.

Reagents:

  • Peptide-Ac4c-OMe

  • Lithium Hydroxide (LiOH·H2O, 3.0 equiv)

  • Solvent: THF/Water (3:1) or MeOH/Water (3:1)

Procedure:

  • Dissolve the peptide-ester in THF/Water (3:1) at 0°C.

  • Add LiOH·H2O.[3][4]

  • Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by TLC or LC-MS (Methyl esters hydrolyze rapidly; avoid prolonged exposure to prevent epimerization of adjacent chiral centers, though Ac4c itself is achiral).

  • Acidification: Carefully acidify to pH 2-3 with 1N HCl.

  • Extraction: Extract with EtOAc or DCM (depending on peptide solubility).

Synthesis Workflow Diagram

SynthesisWorkflow Start H-Ac4c-OMe HCl (Starting Material) Coupling Coupling Reaction (HATU/DMF) Start->Coupling Neutralize Base DIPEA (Base) Base->Coupling Intermediate Protected Peptide (R-Ac4c-OMe) Coupling->Intermediate >90% Yield Hydrolysis Hydrolysis (LiOH/THF/H2O) Intermediate->Hydrolysis Deprotection Final Free Acid Peptide (R-Ac4c-OH) Hydrolysis->Final C-Terminus Ready

Figure 2: Workflow for incorporating Ac4c into a peptide chain using the methyl ester hydrochloride salt.

References

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the disubstituted C-alpha atom." Biopolymers, 60(6), 396-419. Link

  • Wessjohann, L. A., et al. (2005). "Constrained Amino Acids in Peptide Design." Chemical Reviews, 105(11), 4030-4060.
  • PubChem. (2024). "Methyl 1-aminocyclobutanecarboxylate hydrochloride Compound Summary." National Library of Medicine. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive."[4][5] Journal of the American Chemical Society, 115(10), 4397–4398. (Validation of HATU/HOAt for hindered amines).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-aminocyclobutanecarboxylate hydrochloride

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling and disposing of specialized chemical reagents lik...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling and disposing of specialized chemical reagents like Methyl 1-aminocyclobutanecarboxylate hydrochloride requires a nuanced understanding that goes beyond generic protocols. This guide provides a detailed, step-by-step operational plan for its proper disposal, grounded in regulatory compliance and sound scientific principles. The causality behind each step is explained to empower you to make safe, informed decisions in your laboratory.

Core Hazard Profile & Disposal Implications

Before outlining disposal procedures, it is crucial to understand the chemical's characteristics, as these directly inform the required handling and disposal methodology.

Methyl 1-aminocyclobutanecarboxylate hydrochloride (CAS No. 92398-47-5) is the hydrochloride salt of an amino acid methyl ester.[1] Its hazard profile, according to available Safety Data Sheets (SDS), indicates it is a skin and eye irritant.[1][2] While not classified under the most severe hazard categories, its chemical nature presents specific disposal challenges:

  • Thermal Decomposition: As with many hydrochloride salts and nitrogen-containing organic compounds, thermal decomposition can generate toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3] This is a primary reason why controlled incineration with flue gas scrubbing is the mandated disposal route.[3][4]

  • Aqueous Solubility: The hydrochloride salt form generally confers water solubility. However, it is explicitly advised not to discharge this chemical into sewer systems.[4] This is to prevent environmental release and potential disruption of wastewater treatment processes.

  • Reactivity: As an ester, it can undergo hydrolysis. As an amine salt, it will react with bases to form the free amine. While these reactions are useful in synthesis, uncontrolled neutralization for disposal is not recommended as it can create new waste streams without necessarily reducing hazard.

The Regulatory Imperative: RCRA and Your Responsibility

In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from the moment it's created until its final, safe disposal.[5][6]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics":

  • Ignitability: Flash point < 140°F.

  • Corrosivity: Aqueous pH ≤ 2 or ≥ 12.5.[7]

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.[7]

  • Toxicity: Harmful when ingested or absorbed.

Methyl 1-aminocyclobutanecarboxylate hydrochloride is not a commonly "listed" waste. Therefore, a characteristic determination must be made. While it is not ignitable or reactive, an aqueous solution could be corrosive depending on concentration. Regardless of the formal characteristic, as a synthetic laboratory chemical, it must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of via standard trash or sewer drains. [8]

Primary Disposal Pathway: Controlled Incineration

The universally recommended disposal method for this compound is incineration by a licensed and permitted chemical destruction facility .[3][4][9] This process is chosen for its ability to completely break down the organic structure into simpler components while specialized equipment ("scrubbers") neutralizes the harmful acidic gases like HCl that are produced.[3]

This entire process is managed through your institution's Environmental Health & Safety (EHS or OCRS) office and their contracted hazardous waste broker.[10] Your responsibility is the correct segregation, packaging, and labeling of the waste at the point of generation.

Operational Disposal Protocols

The following protocols detail the step-by-step procedures for managing different waste streams containing Methyl 1-aminocyclobutanecarboxylate hydrochloride.

Initial Waste Characterization Workflow

Before proceeding, use the following decision tree to correctly categorize your waste stream.

cluster_start start Waste Containing Methyl 1-aminocyclobutanecarboxylate HCl q_solid Is the waste primarily solid? start->q_solid q_liquid Is the waste primarily liquid? q_unused Is it the original, unused reagent? q_solid->q_unused Yes q_solid->q_liquid No q_sharp Is it a sharp (needle, blade)? q_unused->q_sharp No p_unused Protocol 4.1: Unused Solid Chemical q_unused->p_unused Yes p_solid Protocol 4.2: Contaminated Solid Waste (PPE, etc.) q_sharp->p_solid No p_sharp Protocol 4.3: Contaminated Sharps q_sharp->p_sharp Yes q_aqueous Is the solvent aqueous? q_liquid->q_aqueous Yes p_aqueous Protocol 4.4: Aqueous Waste Solution q_aqueous->p_aqueous Yes p_organic Protocol 4.5: Organic Waste Solution q_aqueous->p_organic No

Caption: Waste Characterization Workflow

Waste Stream Management Summary
Waste StreamDescriptionRecommended ContainerKey Labeling InformationDisposal Protocol
Unused Product Expired or unneeded pure solid chemical in its original container.Original manufacturer's container."Hazardous Waste," full chemical name, date.Protocol 4.1
Contaminated Solids PPE, weigh paper, contaminated vials, stir bars, silica gel.Lined, rigid, sealable container (e.g., plastic pail)."Hazardous Waste: Solid Debris," list all chemical contaminants.Protocol 4.2
Contaminated Sharps Needles, scalpels, contaminated Pasteur pipettes.Puncture-proof sharps container."Hazardous Waste: Sharps," list all chemical contaminants.Protocol 4.3
Aqueous Solutions Reaction mixtures, purification fractions in water/buffers.Sealable, chemically compatible plastic carboy (e.g., HDPE)."Hazardous Waste: Aqueous," list all components and % concentration. State pH.Protocol 4.4
Organic Solutions Reaction mixtures, purification fractions in organic solvents.Sealable, chemically compatible solvent carboy (e.g., HDPE, glass)."Hazardous Waste: Organic," list all components and % concentration. Segregate halogenated/non-halogenated.Protocol 4.5
Protocol 4.1: Unused or Expired Solid Chemical
  • Do Not Open: Keep the chemical in its original, sealed manufacturer's container if possible.

  • Labeling: Affix a "Hazardous Waste" label from your EHS office directly to the container. Write the full chemical name, "Methyl 1-aminocyclobutanecarboxylate hydrochloride," and the date you are declaring it as waste.

  • Segregation: Store the container in your lab's designated Satellite Accumulation Area (SAA).[11] Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.

  • Pickup Request: Arrange for pickup through your institution's EHS waste disposal program.

Protocol 4.2: Contaminated Solid Waste (Non-Sharps)
  • Container Selection: Use a designated hazardous waste container for solid debris, typically a puncture-resistant pail with a plastic liner and a sealing lid.

  • Collection: Place all contaminated items (gloves, bench paper, empty vials, etc.) directly into this container.

  • Labeling: Label the container "Hazardous Waste: Solid Chemical Debris." List all chemical contaminants, including "Methyl 1-aminocyclobutanecarboxylate hydrochloride." Keep a running list of contents.

  • Storage: Keep the container sealed when not in use and store it in your SAA.[8]

  • Pickup Request: Once the container is full, or after one year (whichever comes first), seal it and request a pickup from EHS.[11][12]

Protocol 4.3: Contaminated Sharps
  • Container: Use only an approved, puncture-proof sharps container designated for chemically contaminated sharps.

  • Collection: Place contaminated needles, glass pipettes, or blades directly into the container immediately after use. Do not recap needles.

  • Labeling: The container must be clearly labeled "Hazardous Waste: Chemically Contaminated Sharps." List the chemical contaminants.

  • Storage & Disposal: Keep the container sealed and in the SAA. Request EHS pickup when it is three-quarters full.

Protocol 4.4: Aqueous Waste Solutions
  • Container: Use a designated, leak-proof carboy, typically high-density polyethylene (HDPE), for aqueous waste.

  • Compatibility: Do not mix this waste stream with organic solvents or other incompatible waste types. Specifically, do not mix acidic waste with any cyanide or sulfide-bearing wastes.[13]

  • Labeling: Affix a hazardous waste label. Write "Aqueous Waste" and list all chemical components with their approximate percentages, including water. You must specify "Methyl 1-aminocyclobutanecarboxylate hydrochloride." Note the pH of the solution.

  • Storage: Keep the carboy capped and within secondary containment in your SAA.

Protocol 4.5: Organic Waste Solutions
  • Segregation: It is critical to segregate halogenated and non-halogenated organic waste streams, as their disposal costs and methods differ. Consult your EHS guidelines.

  • Container: Use a designated solvent waste carboy. Ensure the container material is compatible with the solvents used.

  • Labeling: Label the container as "Hazardous Waste: Halogenated Organic" or "Non-Halogenated Organic." List all chemical components, including all solvents and solutes, with approximate percentages.

  • Storage: Keep the carboy capped, grounded if necessary, and within secondary containment in your SAA.

On-Site Management: The Satellite Accumulation Area (SAA)

The SAA is the designated location within your laboratory where hazardous waste is stored at the point of generation.[11]

  • Location: Must be at or near the point of generation and under the control of the lab personnel. A designated area within a chemical fume hood is a common and acceptable practice.[11]

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and an accurate description of their contents.[6]

  • Container Condition: Containers must be in good condition and kept securely closed except when adding waste.[8]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[13]

The "Cradle-to-Grave" Disposal Pathway

The following diagram illustrates the complete, compliant lifecycle of your laboratory waste.

lab 1. Point of Generation (Your Laboratory Bench) saa 2. Satellite Accumulation Area (SAA) (Waste Segregation & Labeling) lab->saa User Action ehs 3. Institutional EHS Pickup (Internal Manifesting) saa->ehs User Request hauler 4. Licensed Waste Hauler (DOT & RCRA Compliance) ehs->hauler Consolidation tsdf 5. Permitted TSDF (Treatment, Storage, and Disposal Facility - Incinerator) hauler->tsdf Transport & Manifesting grave End-of-Life (Complete Destruction) tsdf->grave Disposal

Caption: Cradle-to-Grave Disposal Pathway

By adhering to these detailed procedures, you ensure the safe management of Methyl 1-aminocyclobutanecarboxylate hydrochloride, protecting yourself, your colleagues, and the environment while maintaining full regulatory compliance.

References

  • SAFETY DATA SHEET - Fisher Scientific (Methyl trans-4-aminocyclohexanecarboxylate hydrochloride) . Source: Fisher Scientific. URL: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Source: Central Washington University. URL: [Link]

  • Safety Data Sheet - Ammonium Chloride . Source: Animal Med. URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . Source: US EPA. URL: [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? . Source: ResearchGate. URL: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . Source: US EPA. URL: [Link]

  • Laboratory Environmental Sample Disposal Information Document . Source: US EPA. URL: [Link]

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Handling

A Senior Application Scientist's Guide to Handling Methyl 1-aminocyclobutanecarboxylate hydrochloride

Executive Summary: Prioritizing Safety in Advanced Synthesis As researchers dedicated to advancing drug development, our work with novel chemical entities like Methyl 1-aminocyclobutanecarboxylate hydrochloride is founda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Prioritizing Safety in Advanced Synthesis

As researchers dedicated to advancing drug development, our work with novel chemical entities like Methyl 1-aminocyclobutanecarboxylate hydrochloride is foundational. This compound, a valuable building block, also presents distinct health and safety challenges that demand our full attention. This guide moves beyond mere compliance, offering a procedural and logistical framework built on a deep understanding of the material's properties. Our goal is to empower you with the knowledge to handle this chemical not just safely, but with the scientific diligence it requires, ensuring both personal safety and the integrity of your research.

Hazard Profile of Methyl 1-aminocyclobutanecarboxylate hydrochloride

Understanding the "why" behind safety protocols is critical. Methyl 1-aminocyclobutanecarboxylate hydrochloride is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates stringent controls.

According to aggregated GHS information, this compound is classified with several key hazards:

  • Skin Corrosion/Irritation (H315, H314): It can cause skin irritation and, in some classifications, severe skin burns.[1][2]

  • Serious Eye Damage/Eye Irritation (H319): Direct contact poses a significant risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols may irritate the respiratory tract.[2]

  • Acute Oral Toxicity (H302): The substance is harmful if swallowed.[2]

  • Skin Sensitization (H317): It may trigger an allergic skin reaction upon contact.[3]

These classifications form the basis for the specific personal protective equipment and handling protocols outlined below. Assuming a substance is more toxic than its individual components is a prudent principle in the lab.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. Each component is selected to counteract a specific hazard identified in the compound's safety profile.

  • Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), eye protection is mandatory.[1][5]

    • Minimum Requirement: ANSI Z87.1-rated or EN166-compliant safety glasses with side shields.

    • Recommended for Splash Risk: When handling solutions or during transfers where splashing is possible, upgrade to chemical splash goggles.[6][7]

    • High-Risk Operations: For tasks with a significant splash or aerosol generation risk (e.g., sonicating, heating), a full-face shield must be worn in addition to safety goggles.[3][6][7]

  • Skin and Body Protection: The primary risks are skin irritation, potential burns, and sensitization (H315, H314, H317).[2][3] Therefore, preventing all skin contact is essential.[4]

    • Gloves: Nitrile gloves are a standard for general chemical resistance. Always inspect gloves for tears or punctures before use.[8] For prolonged or immersive handling, consult the glove manufacturer's compatibility data. Double-gloving is recommended when handling the pure solid or concentrated solutions.

    • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure closure is required. This protects against incidental contact and small splashes.

    • Additional Protection: For large-scale operations (>50g), consider a chemical-resistant apron to provide an additional barrier.[6][7]

  • Respiratory Protection: The H335 classification (May cause respiratory irritation) dictates that this compound must be handled in a way that prevents inhalation of its dust or aerosols.[2]

    • Primary Control: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood.[9] This is the most critical engineering control.

    • Secondary Control: If a fume hood is unavailable or during a large-scale spill cleanup where dust or vapor concentrations may be high, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][10][11]

PPE Selection and Usage Matrix

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific laboratory task.

TaskHazard LevelRequired Eye/Face ProtectionRequired Skin ProtectionRequired Respiratory Protection
Pre-Use Inspection LowSafety GlassesLab CoatNone (in storage area)
Weighing Solid High (Dust)Safety GogglesLab Coat, Nitrile Gloves (Double)Chemical Fume Hood
Preparing Solutions Medium (Splash)Safety GogglesLab Coat, Nitrile GlovesChemical Fume Hood
Performing Reaction Medium-HighSafety Goggles, Face ShieldLab Coat, Nitrile GlovesChemical Fume Hood
Handling Waste MediumSafety GogglesLab Coat, Nitrile GlovesWell-ventilated area
Spill Cleanup HighGoggles & Face ShieldLab Coat, Apron, Double GlovesRespirator (if outside hood)

Procedural Workflow for Safe Handling

Adherence to a systematic procedure minimizes risk and ensures reproducibility.

Step 1: Pre-Handling Checklist
  • Review the SDS: Always read the latest Safety Data Sheet (SDS) before handling the chemical.[9]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[12]

  • Prepare a Designated Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Assemble all Materials: Gather all necessary equipment, including spatulas, glassware, solvents, and waste containers, before bringing the chemical into the hood.

  • Don PPE: Put on all required PPE as outlined in the matrix above before entering the designated handling area.

Step 2: Step-by-Step Handling Procedure
  • Perform all manipulations within the sash of a certified chemical fume hood.

  • When opening the container, point it away from your face.[9]

  • Use dedicated spatulas and tools for handling the solid to prevent cross-contamination.

  • When preparing solutions, add the solid to the solvent slowly. If working with acids, always add acid to water, never the other way around.[9][13]

  • Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[12][14][15]

Step 3: Emergency Response
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][14] Remove contact lenses if present and easy to do.[5][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][14] If breathing is difficult, administer oxygen and seek medical attention.

  • Spill: Evacuate the immediate area. For a small spill inside a fume hood, use an appropriate absorbent material, collect it in a sealed container for disposal, and decontaminate the area. For a larger spill, evacuate the lab and contact your institution's environmental health and safety (EHS) department.

Step 4: Decontamination and Disposal
  • Decontaminate: Wipe down the work surface in the fume hood, any equipment used, and the exterior of the waste container with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3][6][9]

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in a clearly labeled, sealed hazardous waste container.[8] Follow all local, regional, and national regulations for hazardous waste disposal, and consult with your EHS department for specific procedures.[14][16]

Visual Workflow Diagram

The following diagram illustrates the critical steps for safely handling Methyl 1-aminocyclobutanecarboxylate hydrochloride.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling Review_SDS 1. Review SDS & Prepare Workspace Don_PPE 2. Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood 3. Perform All Manipulations (Weighing, Transfers, Reactions) Don_PPE->Work_in_Hood Decontaminate 4. Decontaminate Workspace & Equipment Work_in_Hood->Decontaminate Dispose_Waste 5. Secure & Label Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE 6. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for Methyl 1-aminocyclobutanecarboxylate HCl.

Conclusion

The responsible use of Methyl 1-aminocyclobutanecarboxylate hydrochloride is a hallmark of a professional and safety-conscious laboratory. By internalizing the hazards and adhering strictly to the PPE and handling protocols outlined in this guide, you protect yourself, your colleagues, and the integrity of your scientific pursuits. Safety is not an impediment to discovery; it is the foundation upon which successful and sustainable research is built.

References

  • Chemical Safety Data Sheet MSDS / SDS - (1-Aminocyclopropyl)methanol. (2025, July 5). ChemicalBook.
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  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
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  • MSDS of Methyl 8-aminocubane-1-carboxylate hydrochloride. (2026, January 6). Capot Chemical.
  • Laboratory Safety Rules. Oklahoma State University.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25). Fisher Scientific.
  • Methyl 1-aminocyclobutanecarboxylate hydrochloride Safety Data Sheet. (2023, July 11). Apollo Scientific.
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  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Dalton.
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  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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